L-Lyxose
描述
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R,3R,4S)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883782 | |
| Record name | L-Lyxose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-78-6 | |
| Record name | L-Lyxose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lyxose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lyxose | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | L-Lyxose | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lyxose | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | LYXOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of L-Lyxose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical and conformational properties of L-lyxose, a pentose monosaccharide of significant interest in glycobiology and drug design. Understanding the three-dimensional structure and dynamic behavior of this compound in solution is critical for elucidating its interactions with biological targets and for the rational design of novel therapeutics.
Stereochemistry of this compound
This compound is an aldopentose, a five-carbon sugar with an aldehyde functional group. It is the L-enantiomer of D-lyxose and a C2 epimer of L-xylose. In its open-chain form, this compound possesses three chiral centers, giving rise to a specific stereochemical configuration. However, in aqueous solution, this compound, like other monosaccharides, predominantly exists in cyclic hemiacetal forms. This cyclization occurs through the intramolecular reaction of the hydroxyl group at C4 or C5 with the aldehyde at C1, forming five-membered (furanose) or six-membered (pyranose) rings, respectively. The formation of the cyclic hemiacetal introduces a new chiral center at C1, the anomeric carbon, resulting in two anomers for each ring form: alpha (α) and beta (β).
Conformational Equilibrium in Aqueous Solution
In aqueous solution, this compound exists as a dynamic equilibrium of at least five forms: the open-chain aldehyde and the α and β anomers of both the pyranose and furanose rings. The pyranose forms are generally more stable and thus more abundant. The six-membered pyranose ring is not planar and adopts puckered conformations, primarily the stable chair conformations, to minimize steric strain. For L-sugars, the two primary chair conformations are designated as ¹C₄ (where C1 is up and C4 is down) and ⁴C₁ (where C4 is up and C1 is down).
The conformational equilibrium of this compound is influenced by a variety of factors, including the anomeric effect, steric interactions between substituents, and solvation effects. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position.
A study on D-lyxose, the enantiomer of this compound, through a combination of rotational spectroscopy, NMR spectroscopy, and molecular dynamics simulations, has provided valuable quantitative insights into its conformational landscape in both the gas phase and aqueous solution.[1][2] Due to the enantiomeric relationship, the relative populations of the conformers of this compound are expected to be the same as those of D-lyxose. In aqueous solution, the pyranose forms are dominant.[1][2]
Quantitative Conformational Data
The following tables summarize the key quantitative data regarding the conformational equilibrium of this compound in aqueous solution, derived from studies on its enantiomer, D-lyxose.
Table 1: Population of L-Lyxopyranose Conformers in Aqueous Solution
| Conformer | Population (%) |
| α-L-Lyxopyranose (¹C₄) | 46 (±5) |
| β-L-Lyxopyranose (⁴C₁) | 34 (±5) |
| α-L-Lyxopyranose (⁴C₁) | 20 (±5) |
| Furanose Forms | < 1 |
Data extrapolated from studies on D-lyxose. The ¹C₄ and ⁴C₁ chair designations for this compound correspond to the ⁴C₁ and ¹C₄ chairs of D-lyxose, respectively.
Table 2: Expected ³J(H,H) Coupling Constants for L-Lyxopyranose Chair Conformations
| Coupling | Dihedral Angle (°) | Expected ³J(H,H) (Hz) |
| Axial-Axial (ax-ax) | ~180 | 8 - 13 |
| Axial-Equatorial (ax-eq) | ~60 | 2 - 5 |
| Equatorial-Equatorial (eq-eq) | ~60 | 2 - 5 |
These are typical ranges for pyranoid rings and are used to determine the predominant chair conformation.
Experimental and Computational Protocols
The determination of the conformational preferences of this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Molecular Dynamics (MD) simulations.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
This protocol outlines the general steps for the conformational analysis of this compound in solution using NMR spectroscopy.
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Sample Preparation:
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Dissolve a known quantity of this compound in a deuterated solvent, typically deuterium oxide (D₂O), to a final concentration of 10-50 mM.
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Allow the solution to equilibrate for several hours to ensure mutarotation reaches equilibrium.
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NMR Data Acquisition:
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Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the anomeric proton region (typically 4.5-5.5 ppm) and determine the relative populations of the different anomers by integrating the corresponding signals.
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Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H scalar coupling connectivities and trace the spin systems for each anomer.
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Acquire a 2D Total Correlation Spectroscopy (TOCSY) spectrum to identify all protons belonging to a particular spin system, aiding in the complete assignment of the proton resonances for each conformer.
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Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks provide information about inter-proton distances.
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Acquire 2D heteronuclear correlation spectra, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to assign the ¹³C resonances.
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Data Analysis:
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Assign all ¹H and ¹³C resonances for each of the major conformers present in solution.
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Measure the vicinal ³J(H,H) coupling constants from the high-resolution 1D ¹H or 2D COSY spectra.
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Use the measured ³J(H,H) values in the Karplus equation to determine the dihedral angles between adjacent protons, which in turn defines the ring conformation (e.g., ¹C₄ or ⁴C₁ chair).
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Analyze the NOESY spectrum to identify key spatial proximities that confirm the assigned conformations. For example, in a ¹C₄ chair, strong NOEs would be expected between axial protons on the same face of the ring.
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Quantify the relative populations of the different conformers by integrating the well-resolved signals in the 1D ¹H spectrum.
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Computational Protocol: Molecular Dynamics (MD) Simulations
This protocol describes a general workflow for the computational analysis of this compound conformations in an aqueous environment.
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System Setup:
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Generate the initial 3D structures of the desired this compound conformers (e.g., α-¹C₄, β-⁴C₁, etc.) using a molecular builder program.
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Choose a suitable force field optimized for carbohydrates, such as GLYCAM or CHARMM36.
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Place the this compound molecule in the center of a periodic box of a suitable size (e.g., a cube with 30 Å sides).
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Solvate the system with an explicit water model, such as TIP3P or SPC/E.
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Add counter-ions if necessary to neutralize the system.
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Energy Minimization:
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Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
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Equilibration:
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Perform a short MD simulation with restraints on the solute heavy atoms to allow the solvent molecules to equilibrate around the sugar. This is often done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
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Gradually remove the restraints on the solute to allow the entire system to fully equilibrate under the desired temperature and pressure (e.g., 300 K and 1 atm).
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Production Simulation:
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Run a long, unconstrained MD simulation (typically on the order of hundreds of nanoseconds to microseconds) to sample the conformational space of this compound.
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Save the atomic coordinates at regular intervals (e.g., every 1-10 ps) to generate a trajectory.
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Trajectory Analysis:
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Analyze the trajectory to determine the populations of different conformers by monitoring key dihedral angles that define the ring pucker and the orientation of the hydroxymethyl group.
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Calculate average properties, such as interatomic distances and dihedral angles, to compare with experimental data from NMR.
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Analyze the hydrogen bonding network between this compound and the surrounding water molecules to understand the role of solvation in stabilizing different conformations.
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Visualization of Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the major forms of this compound in an aqueous solution.
Caption: Conformational and anomeric equilibrium of this compound in aqueous solution.
References
L-Lyxose: A Comprehensive Technical Guide to its Biochemical Pathways for Researchers and Drug Development Professionals
Abstract
L-Lyxose, a rare aldopentose sugar, is a molecule of increasing interest in biochemical research and pharmaceutical development. While not as ubiquitous as its D-isomer counterparts, this compound participates in specific and significant biochemical pathways, particularly in microbial systems. This technical guide provides an in-depth exploration of the metabolic and potential signaling pathways involving this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique monosaccharide. The guide details the enzymatic conversions, regulatory mechanisms, and experimental methodologies for studying this compound biochemistry, with a focus on quantitative data and visual pathway representations.
Introduction
This compound (C₅H₁₀O₅) is a five-carbon monosaccharide that, despite its rare occurrence in nature, holds potential in various biotechnological and pharmaceutical applications. It is a C'-2 epimer of L-xylose.[1][2] Its metabolic fate has been primarily elucidated in mutant strains of Escherichia coli, where it is catabolized through a series of enzymatic reactions integrated into the L-rhamnose metabolic pathway.[3][4] Understanding these pathways is crucial for applications ranging from metabolic engineering for the production of valuable chemicals to the development of novel therapeutic agents. This guide synthesizes the current knowledge on this compound biochemistry, presenting it in a structured and technically detailed format.
This compound Metabolism in Escherichia coli
Wild-type Escherichia coli is incapable of utilizing this compound as a sole carbon source. However, mutant strains have been developed that can efficiently metabolize this pentose.[3] This metabolic capability is conferred by the co-option of the L-rhamnose catabolic pathway. The key steps are outlined below.
Transport
The initial step in this compound metabolism is its transport into the bacterial cell. This is mediated by the RhaT transporter, a proton-coupled symporter that is also responsible for the uptake of L-rhamnose. This compound and L-rhamnose compete for this transporter.
Isomerization to L-Xylulose
Once inside the cell, this compound is isomerized to L-Xylulose. This reaction is catalyzed by L-rhamnose isomerase (RhaA), an enzyme with broad substrate specificity that can act on this compound in addition to its primary substrate, L-rhamnose.
Phosphorylation of L-Xylulose
The subsequent step involves the phosphorylation of L-Xylulose to L-Xylulose-1-phosphate. In wild-type E. coli, the L-rhamnulokinase (RhaB) has very low activity towards L-Xylulose. However, mutant strains capable of growing on this compound possess a mutated L-rhamnulokinase with enhanced activity for L-Xylulose.
Aldol Cleavage and Final Products
L-Xylulose-1-phosphate is then cleaved by L-rhamnulose-1-phosphate aldolase (RhaD) into two products: dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters the central glycolytic pathway. Glycolaldehyde is oxidized to glycolate by an aldehyde dehydrogenase. Glycolate can then be utilized by the cell through the glyoxylate cycle.
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for the key enzymes involved in this compound metabolism.
| Enzyme | Substrate | Organism | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| L-Rhamnose Isomerase (RhaA) | This compound | Mesorhizobium loti | - | 2.83 | - | - | |
| L-Rhamnose Isomerase (RhaA) | L-Rhamnose | Bacillus subtilis | 82 (µM) | - | - | - | |
| L-Rhamnose Isomerase (RhaA) | D-Allose | Bacillus subtilis | - | - | - | - | |
| D-Lyxose Isomerase (LyxA) | D-Lyxose | Cohnella laevoribosii | 22.4 ± 1.5 | 5434.8 | - | 84.9 ± 5.8 x 10³ | |
| D-Lyxose Isomerase (LyxA) | L-Ribose | Cohnella laevoribosii | 121.7 ± 10.8 | 75.5 ± 6.0 | - | 0.2 x 10³ | |
| L-Rhamnulokinase (RhaB) | L-Rhamnulose | Escherichia coli | 0.082 | - | - | - | |
| L-Rhamnulokinase (RhaB) | ATP | Escherichia coli | 0.11 | - | - | - |
Metabolite Production
Quantitative data on the production of metabolites from this compound is crucial for metabolic engineering applications.
| Substrate | Product | Organism/System | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |
| Xylitol | L-Xylulose | Recombinant E. coli | - | - | 1.09 ± 0.10 | |
| Xylose | Glycolate | Engineered E. coli | 28.82 ± 0.56 | 0.38 ± 0.07 | 0.60 ± 0.01 | |
| Glucose | Glycolate | Engineered E. coli | 15.53 | - | - |
Signaling Pathways
While direct evidence for this compound as a primary signaling molecule is limited, its interaction with the L-rhamnose regulon in E. coli demonstrates a clear signaling role in gene regulation.
Regulation of the L-Rhamnose Operon
The genes for L-rhamnose metabolism (rhaBAD and rhaT) are organized into operons that are tightly regulated. The expression of these operons is controlled by two transcriptional activators, RhaS and RhaR. L-rhamnose is the natural inducer of this system.
Interestingly, This compound can also act as an inducer of the L-rhamnose operon , activating the expression of the rhaT gene. This indicates that this compound can be recognized by the regulatory proteins of the rhamnose regulon, likely RhaS, initiating a transcriptional response. This cross-induction suggests a degree of plasticity in the bacterial sensory machinery for sugars.
The regulation of the rhamnose operon is also subject to catabolite repression, where the presence of a preferred carbon source like glucose prevents the expression of the rha genes.
Experimental Protocols
Synthesis of this compound
A common method for the laboratory synthesis of this compound starts from D-galactono-1,4-lactone.
Protocol: Synthesis of this compound from D-Galactono-1,4-lactone
-
Oxidation of D-Galactono-1,4-lactone: D-Galactono-1,4-lactone is oxidized with one molar equivalent of periodate to yield L-lyxuronic acid.
-
Esterification: The resulting L-lyxuronic acid is isolated as methyl L-lyxuronate.
-
Glycosidation and Reduction: The methyl L-lyxuronate is converted to methyl (methyl α-L-lyxofuranosid)uronate. This intermediate is then reduced using a borohydride reagent to afford methyl α-L-lyxofuranoside.
-
Hydrolysis: Mild acid hydrolysis of methyl α-L-lyxofuranoside yields this compound.
Enzyme Assays
Protocol: L-Rhamnose Isomerase Activity Assay with this compound (Adapted from)
This assay is a colorimetric method based on the determination of the ketose (L-Xylulose) formed from the aldose (this compound).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.0)
-
10 mM MnCl₂
-
100 mM this compound
-
Enzyme solution (cell lysate or purified L-rhamnose isomerase)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C for thermostable isomerases) for a defined period (e.g., 4 hours).
-
Reaction Termination: Stop the reaction by heat denaturation (e.g., 95°C for 5 minutes).
-
Quantification of L-Xylulose: The amount of L-Xylulose produced can be determined using Seliwanoff's reaction, which is a colorimetric assay specific for ketoses.
-
Add Seliwanoff's reagent (resorcinol in HCl) to the reaction mixture.
-
Heat the samples (e.g., 80°C for 5 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Quantify the L-Xylulose concentration using a standard curve prepared with known concentrations of L-Xylulose.
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Protocol: L-Rhamnulokinase Activity Assay with L-Xylulose (Conceptual, based on)
This assay would measure the ATP-dependent phosphorylation of L-Xylulose.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer at optimal pH (e.g., pH 8.5)
-
ATP
-
Magnesium chloride (as a cofactor)
-
L-Xylulose
-
Enzyme solution (cell lysate from a mutant strain or purified mutated L-rhamnulokinase)
-
-
Incubation: Incubate at the optimal temperature (e.g., 37°C).
-
Measurement of Product Formation: The formation of L-Xylulose-1-phosphate can be measured by coupling the reaction to a dehydrogenase that uses the product as a substrate and monitoring the change in NADH or NADPH absorbance at 340 nm. Alternatively, the depletion of ATP can be measured using a luciferase-based assay, or the formation of ADP can be coupled to pyruvate kinase and lactate dehydrogenase, monitoring NADH oxidation.
Metabolite Analysis
Protocol: Measurement of Glycolate Production (Adapted from)
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Sample Preparation: Collect culture supernatant at different time points during fermentation. Centrifuge to remove cells.
-
Quantification by HPLC: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC).
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Column: A suitable column for organic acid analysis (e.g., a C18 column or a specific organic acid analysis column).
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Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid).
-
Detection: Refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).
-
Quantification: Use a standard curve of known glycolate concentrations to quantify the amount in the samples.
-
Visualizations
Metabolic Pathway of this compound in Mutant E. coli
Caption: Metabolic pathway of this compound in mutant E. coli.
Regulatory Cascade of the L-Rhamnose Operon
Caption: Simplified regulatory cascade of the E. coli L-rhamnose operon.
Experimental Workflow for Studying this compound Metabolism
Caption: General experimental workflow for studying this compound metabolism.
Conclusion and Future Directions
The biochemical pathways of this compound, primarily elucidated in engineered E. coli, demonstrate a fascinating example of metabolic plasticity. The adaptation of the L-rhamnose pathway to catabolize this compound opens up avenues for the biotechnological production of valuable chemicals from pentose sugars. Key areas for future research include:
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Characterization of the Mutated L-Rhamnulokinase: Detailed kinetic analysis of the mutated RhaB enzyme is essential for a complete quantitative understanding of the metabolic flux.
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Elucidation of Broader Signaling Roles: Investigating whether this compound or its metabolites have signaling roles beyond the induction of the rha operon could reveal novel regulatory networks.
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Metabolic Engineering for Enhanced Production: A deeper understanding of the pathway kinetics and regulation will enable more targeted metabolic engineering strategies to improve the yield and productivity of desired products from this compound.
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Exploration in Other Organisms: Investigating the potential for this compound metabolism in other microorganisms could uncover novel enzymatic pathways and biocatalysts.
This technical guide provides a solid foundation for researchers and drug development professionals to delve into the biochemistry of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this exciting field.
References
- 1. RegulonDB Browser [regulondb.ccg.unam.mx]
- 2. Lyxose - Wikipedia [en.wikipedia.org]
- 3. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pentose phosphate pathway constitutes a major metabolic hub in pathogenic Francisella - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-Lyxose Metabolism in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Escherichia coli, a model organism in metabolic engineering and synthetic biology, is incapable of utilizing the rare pentose L-lyxose in its wild-type form. However, laboratory evolution and genetic engineering have unveiled two distinct metabolic pathways that can empower E. coli to catabolize this sugar. A primary pathway hijacks the native L-rhamnose metabolic machinery, contingent on a key mutation in the L-rhamnulose kinase. A secondary, cryptic pathway involves the activation of a silent L-xylulose kinase. This technical guide provides a comprehensive overview of the enzymatic, genetic, and regulatory intricacies of both pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and regulatory networks. This information is crucial for researchers in metabolic engineering, drug discovery, and synthetic biology seeking to leverage or understand these pathways for novel applications.
Introduction
This compound is a rare aldopentose with potential applications in the food and pharmaceutical industries. Understanding its metabolism in a workhorse organism like Escherichia coli is of significant interest for bioproduction and as a model for microbial adaptation. Wild-type E. coli cannot grow on this compound as a sole carbon source[1]. However, mutant strains have been isolated that can efficiently metabolize this compound, revealing latent metabolic capacities within the bacterium's genome. This guide delves into the two known pathways for this compound catabolism in E. coli: the L-rhamnose pathway-dependent route and a cryptic L-xylulose kinase-mediated pathway.
The L-Rhamnose Pathway-Dependent Metabolism of this compound
The primary route for this compound metabolism in adapted E. coli strains is through the co-option of the L-rhamnose utilization pathway. This pathway is encoded by the rha operons, which are inducible by L-rhamnose and, interestingly, also by this compound[1]. The key steps involve transport, isomerization, phosphorylation, and aldolytic cleavage.
Enzymatic Steps and Genetic Basis
The catabolism of this compound via the L-rhamnose pathway involves a series of enzymatic reactions, each catalyzed by a specific enzyme encoded by the rha operon.
| Step | Reaction | Enzyme | Gene |
| 1. Transport | This compound (extracellular) → this compound (intracellular) | L-Rhamnose permease | rhaT |
| 2. Isomerization | This compound → L-Xylulose | L-Rhamnose isomerase | rhaA |
| 3. Phosphorylation | L-Xylulose + ATP → L-Xylulose-1-phosphate + ADP | Mutated L-Rhamnulose kinase | rhaB |
| 4. Aldol Cleavage | L-Xylulose-1-phosphate → Dihydroxyacetone phosphate + Glycolaldehyde | L-Rhamnulose-1-phosphate aldolase | rhaD |
| 5. Oxidation | Glycolaldehyde + NAD(P)+ → Glycolate + NAD(P)H + H+ | Lactaldehyde dehydrogenase | aldA |
Quantitative Enzymatic Data
The efficiency of this pathway is dependent on the kinetic properties of its constituent enzymes, particularly the promiscuous activities of some enzymes for non-native substrates.
| Enzyme | Substrate | Km | Vmax | kcat | Reference |
| L-Rhamnose isomerase (rhaA) | This compound | 5 mM | 6 µmol/min/mg | - | [2] |
| Mutated L-Rhamnulose kinase (rhaB) | L-Xylulose | Data not available | Data not available | Data not available | |
| Lactaldehyde dehydrogenase (aldA) | Glycolaldehyde | 0.38 mM | - | 52 s-1 | [3] |
Regulatory Network
The expression of the rha operons is tightly regulated by a cascade involving two transcriptional activators, RhaR and RhaS, which are responsive to the presence of L-rhamnose and this compound. The cyclic AMP receptor protein (CRP) also plays a role in catabolite repression.
The regulatory cascade is initiated by the binding of L-rhamnose (or this compound) to the RhaR protein, which then activates the transcription of the rhaSR operon[4]. The newly synthesized RhaS protein, in the presence of the inducer, then activates the transcription of the rhaBAD and rhaT operons.
Caption: this compound metabolism via the L-rhamnose pathway.
The Cryptic L-Xylulose Kinase Pathway
An alternative pathway for this compound utilization in E. coli involves the activation of a cryptic gene encoding an L-xylulose kinase. This pathway also utilizes the L-rhamnose permease and isomerase for the initial steps of transport and conversion of this compound to L-xylulose.
Enzymatic Steps and Genetic Basis
This pathway diverges from the rhamnose pathway at the phosphorylation step.
| Step | Reaction | Enzyme | Gene |
| 1. Transport | This compound (extracellular) → this compound (intracellular) | L-Rhamnose permease | rhaT |
| 2. Isomerization | This compound → L-Xylulose | L-Rhamnose isomerase | rhaA |
| 3. Phosphorylation | L-Xylulose + ATP → L-Xylulose-5-phosphate + ADP | L-Xylulose kinase | lyxK |
| 4. Epimerization | L-Xylulose-5-phosphate → D-Xylulose-5-phosphate | L-Ribulose-5-phosphate 4-epimerase | araD |
Quantitative Enzymatic Data
The key enzyme in this pathway is the highly specific L-xylulose kinase.
| Enzyme | Substrate | Km | Vmax | Reference |
| L-Xylulose kinase (lyxK) | L-Xylulose | 0.8 mM | 33 µmol/min/mg | |
| L-Xylulose kinase (lyxK) | ATP | 0.4 mM | - |
Metabolic Pathway Visualization
The metabolic route of this compound through the cryptic L-xylulose kinase pathway is illustrated below.
dot
Caption: this compound metabolism via the cryptic L-xylulose kinase pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound metabolism in E. coli.
General Experimental Workflow
dot
Caption: General workflow for enzyme characterization.
L-Rhamnose Isomerase Activity Assay
This assay measures the conversion of this compound to L-xylulose.
-
Reaction Mixture:
-
100 mM Glycine-NaOH buffer (pH 8.5)
-
1 mM MnCl2
-
50-500 mM this compound
-
Purified L-rhamnose isomerase or cell extract
-
-
Procedure:
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of 0.1 M HCl.
-
Determine the amount of L-xylulose formed using the cysteine-carbazole method, measuring the absorbance at 540 nm.
-
A standard curve with known concentrations of L-xylulose should be prepared.
-
L-Xylulose Kinase Activity Assay
This assay measures the ATP-dependent phosphorylation of L-xylulose.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.4)
-
10 mM MgCl2
-
10 mM ATP
-
0.2 mM NADH
-
10 units of pyruvate kinase
-
10 units of lactate dehydrogenase
-
1-10 mM L-xylulose
-
Purified L-xylulose kinase or cell extract
-
-
Procedure:
-
Combine all reagents except L-xylulose in a cuvette and incubate at 37°C for 5 minutes to allow for the depletion of any endogenous ADP.
-
Initiate the reaction by adding L-xylulose.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of ADP formation is stoichiometric with the rate of L-xylulose phosphorylation.
-
Glycolaldehyde Dehydrogenase Activity Assay
This assay measures the NAD(P)+-dependent oxidation of glycolaldehyde.
-
Reaction Mixture:
-
100 mM Sodium Glycine buffer (pH 9.5)
-
0.5 mM NAD+ or NADP+
-
50 mM Glycolaldehyde
-
Cell extract or purified enzyme
-
-
Procedure:
-
Combine the buffer, coenzyme, and enzyme in a cuvette and equilibrate to 37°C.
-
Initiate the reaction by adding glycolaldehyde.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NAD(P)H.
-
The molar extinction coefficient for NAD(P)H at 340 nm is 6220 M-1cm-1.
-
Conclusion and Future Perspectives
The elucidation of this compound metabolic pathways in E. coli provides a fascinating case study in microbial metabolic plasticity. The ability to harness and engineer these pathways opens up possibilities for the bioconversion of this compound into value-added chemicals. The primary L-rhamnose-dependent pathway, with its reliance on a mutated kinase, highlights the power of directed evolution in expanding substrate ranges. The cryptic L-xylulose kinase pathway demonstrates the existence of silent genetic potential that can be unlocked under specific selective pressures.
Future research in this area could focus on:
-
Metabolic Engineering: Optimizing the expression of the key enzymes in either pathway to enhance the flux of this compound catabolism.
-
Protein Engineering: Further engineering the L-rhamnulose kinase to improve its specificity and efficiency for L-xylulose.
-
Pathway Expansion: Connecting these this compound catabolic pathways to downstream synthetic pathways for the production of biofuels, bioplastics, and other valuable compounds.
-
Drug Development: The enzymes in these pathways could be potential targets for antimicrobial drug development, particularly if similar pathways are found in pathogenic bacteria.
This technical guide provides a solid foundation for researchers to build upon in their efforts to understand and engineer this compound metabolism in E. coli and other microorganisms.
References
- 1. Technique for the Isolation of Ribonucleic Acid-Rich Mutants from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of a cryptic gene encoding a kinase for L-xylulose opens a new pathway for the utilization of this compound by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Presence of L-Lyxose in Bacterial Glycolipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lyxose, a rare aldopentose sugar, has been identified as a constituent of specialized glycolipids within the cell walls of certain bacteria. These molecules play a crucial role in the structural integrity and pathogenicity of these microorganisms. This technical guide provides an in-depth exploration of the natural sources of this compound in bacterial glycolipids, focusing on their structure, the methodologies for their study, and their potential as targets for novel therapeutic agents. The primary focus of this guide is on the well-characterized this compound-containing glycolipids found in Mycobacterium phlei and Mycobacterium smegmatis.
Natural Sources and Structure of this compound-Containing Glycolipids
The most well-documented natural sources of this compound in bacterial glycolipids are members of the Mycobacterium genus, specifically Mycobacterium phlei and Mycobacterium smegmatis. These bacteria synthesize a unique class of alkali-labile glycolipids.
The core structure of these glycolipids features a complex oligosaccharide chain. This chain is composed of repeating units of this compound and 6-O-methyl-D-glucose, sometimes capped with a mannose residue. The general structures can be represented as:
-
Lyxn(6-O-CH3-Glc)m
-
Lyxn(6-O-CH3-Glc)mMan1
In these structures, the sum of 'n' and 'm' is approximately 16 glycosyl residues. A key feature of these glycolipids is the heavy O-acylation of the D-lyxose residues, which significantly contributes to the hydrophobic nature of the mycobacterial cell envelope.
Table 1: Fatty Acid Composition of Mycobacterium phlei
While the specific fatty acids acylating the this compound residues in these particular glycolipids are not definitively detailed in the available literature, the overall fatty acid profile of Mycobacterium phlei provides insight into the potential acyl chains involved. The composition can vary with growth temperature.
| Fatty Acid | Percentage at 35°C | Percentage at 10°C |
| Palmitic acid (16:0) | High | Decreased |
| 10-Hexadecenoic acid (16:1) | Moderate | Increased |
| Tuberculostearic acid (10-Me-18:0) | Present | Decreased |
| Oleic acid (18:1) | Low | Increased |
| Linoleic acid (18:2) | Not detected | Present |
This table summarizes the general fatty acid profile of M. phlei, indicating the types of acyl chains potentially involved in the glycolipid structure.
Experimental Protocols
The study of this compound-containing glycolipids requires a multi-step approach involving extraction, purification, and detailed structural analysis.
Protocol 1: Extraction of Total Lipids from Mycobacterium phlei
-
Cell Harvesting: Cultivate M. phlei in a suitable liquid medium (e.g., Middlebrook 7H9) to the late logarithmic growth phase. Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Solvent Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v). Stir the suspension vigorously at room temperature for 24 hours to ensure complete lipid extraction.
-
Phase Separation: Add deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v). Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Lipid Recovery: Carefully collect the lower chloroform phase, which contains the total lipids. Dry the lipid extract under a stream of nitrogen gas.
Protocol 2: Purification of this compound-Containing Glycolipids by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve the dried total lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
TLC Plate Preparation: Use silica gel 60 TLC plates. Activate the plates by heating at 110°C for 1 hour before use.
-
Chromatography: Apply the lipid sample to the TLC plate. Develop the chromatogram using a solvent system of chloroform:methanol:water (65:25:4, v/v/v).
-
Visualization: Visualize the separated glycolipids by spraying the plate with a 0.2% orcinol solution in 20% sulfuric acid and heating until spots appear. The this compound-containing glycolipids will appear as purple spots.
-
Elution: Scrape the silica corresponding to the visualized spots and elute the glycolipids from the silica using chloroform:methanol (1:1, v/v).
Protocol 3: Structural Analysis by Mass Spectrometry and NMR
-
Mass Spectrometry (MS):
-
Fatty Acid Analysis (GC-MS): Subject the purified glycolipid to mild alkaline hydrolysis to release the fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine their structure and relative abundance.
-
Intact Glycolipid Analysis (FAB-MS or ESI-MS): Analyze the intact glycolipid using Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern, which provides information on the oligosaccharide sequence.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D and 2D NMR: Dissolve the purified glycolipid in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1). Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments are crucial for determining the anomeric configurations of the glycosidic linkages, the positions of O-methylation, and the attachment sites of the acyl chains on the this compound residues.
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for the Analysis of this compound-Containing Glycolipids
Caption: Workflow for this compound glycolipid analysis.
Diagram 2: Hypothetical Biosynthetic Pathway for this compound Incorporation
While the precise enzymatic pathway for the synthesis of these specific this compound-containing glycolipids in Mycobacterium has not been fully elucidated, a hypothetical pathway can be proposed based on known mechanisms of bacterial glycolipid biosynthesis. This would likely involve the activation of this compound to a nucleotide sugar donor, followed by its transfer to a lipid carrier and subsequent polymerization and acylation.
Caption: Hypothetical this compound glycolipid biosynthesis.
Enzymatic Formation of L-Lyxose: A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Lyxose, a rare monosaccharide, holds significant potential in the pharmaceutical industry as a key chiral building block for the synthesis of various bioactive compounds and antiviral nucleoside analogs. Traditional chemical synthesis of this compound is often complex, costly, and environmentally challenging. Enzymatic synthesis presents a highly specific, efficient, and sustainable alternative. This technical guide provides an in-depth overview of the core methodologies for the enzymatic formation of this compound from other sugar substrates. It is intended for researchers, scientists, and drug development professionals seeking to leverage biocatalysis for the production of this valuable rare sugar. This document details the key enzymes, reaction pathways, experimental protocols, and quantitative data to facilitate the practical application of these methods in a laboratory and industrial setting.
Introduction
The pursuit of novel therapeutics has intensified the demand for enantiomerically pure chiral synthons. This compound, a C2 epimer of L-Xylose, is a critical precursor in the synthesis of L-nucleoside analogs, which have demonstrated potent antiviral and anticancer activities. The enzymatic approach to this compound production offers several advantages over conventional chemical routes, including mild reaction conditions, high stereoselectivity, and reduced byproduct formation. This guide focuses on the primary enzymatic routes for this compound synthesis, with a particular emphasis on the use of isomerases.
Key Enzymes in this compound Synthesis
The enzymatic production of this compound primarily relies on the action of specific isomerases that catalyze the interconversion of aldose and ketose sugars. The most pivotal enzyme in this context is L-rhamnose isomerase (L-RI) .
L-Rhamnose Isomerase (EC 5.3.1.14)
L-Rhamnose isomerase (L-RI) is the most extensively studied and utilized enzyme for the production of this compound.[1] While its primary physiological role is the isomerization of L-rhamnose to L-rhamnulose, L-RI exhibits broad substrate specificity, enabling it to catalyze the isomerization of other sugars.[2][3] Notably, it can convert L-xylulose to a mixture of L-xylose and this compound.[4]
Several microbial sources of L-RI have been identified and characterized, with enzymes from Pseudomonas stutzeri and Mesorhizobium loti being prominent examples.[5] These enzymes are metal-dependent, typically requiring Mn²⁺ or Co²⁺ for optimal activity. The catalytic mechanism involves a metal-mediated hydride shift.
Enzymatic Pathways for this compound Formation
Several enzymatic pathways have been developed to produce this compound from more readily available starting materials. These pathways often involve multi-step reactions, including microbial transformations and enzymatic isomerizations.
Pathway 1: From Ribitol via L-Ribulose and L-Xylulose
A well-established method for this compound production starts from the polyol ribitol. This multi-step process involves an initial microbial oxidation followed by enzymatic epimerization and isomerization.
The overall workflow for this pathway is illustrated below:
This pathway demonstrates a sequential conversion where ribitol is first oxidized to L-ribulose by whole microbial cells. The resulting L-ribulose is then epimerized to L-xylulose, which finally undergoes isomerization to yield this compound.
Pathway 2: Direct Isomerization from L-Xylulose
A more direct enzymatic route involves the isomerization of L-xylulose. This substrate can be produced from L-arabinitol or xylitol through microbial or enzymatic oxidation. L-Rhamnose isomerase is the key enzyme in this conversion, producing an equilibrium mixture of L-xylulose, L-xylose, and this compound.
Quantitative Data on this compound Formation
The efficiency of enzymatic this compound production is dependent on the enzyme source, substrate, and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Conversion Yields for this compound Production
| Starting Substrate | Enzyme(s) | Enzyme Source | Conversion Yield of this compound | Reference |
| Ribitol | Acetobacter aceti (cells), D-Tagatose 3-Epimerase, L-Rhamnose Isomerase | Pseudomonas sp. LL172 (L-RI) | ~50% (from 10g Ribitol to 5g this compound) | |
| L-Ribulose | D-Tagatose 3-Epimerase, L-Rhamnose Isomerase | Pseudomonas sp. LL172 (L-RI) | ~60% | |
| L-Xylulose | L-Rhamnose Isomerase (immobilized) | Pseudomonas stutzeri | 21% (of total sugars) |
Table 2: Kinetic Parameters of L-Rhamnose Isomerases
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Pseudomonas stutzeri | This compound | - | - | - | |
| Mesorhizobium loti | This compound | 23.5 | 94.3 | 3,133 | |
| Mesorhizobium loti | L-Rhamnose | 5.00 | 64.5 | 10,100 |
Note: Data for some parameters were not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.
General Experimental Workflow
The general workflow for enzymatic this compound production involves several key stages, from enzyme preparation to product analysis.
Protocol 1: Production of this compound from Ribitol
This protocol is adapted from the method described by Bhuiyan et al.
Step 1: Conversion of Ribitol to L-Ribulose
-
Microorganism: Washed cells of Acetobacter aceti IFO 3281.
-
Substrate: 5-20% (w/v) Ribitol solution.
-
Procedure:
-
Cultivate Acetobacter aceti IFO 3281 in a suitable medium and harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the washed cells in the ribitol solution.
-
Incubate the mixture with agitation at a controlled temperature (e.g., 30°C) until complete conversion of ribitol to L-ribulose is achieved, as monitored by HPLC.
-
Step 2: Epimerization of L-Ribulose to L-Xylulose
-
Enzyme: Immobilized D-tagatose 3-epimerase (d-TE).
-
Substrate: L-Ribulose solution from Step 1.
-
Procedure:
-
Immobilize d-TE from a suitable source (e.g., recombinant E. coli) on a carrier material.
-
Add the immobilized enzyme to the L-ribulose solution.
-
Incubate the reaction mixture under optimal conditions for the enzyme until equilibrium is reached.
-
Step 3: Isomerization of L-Xylulose to this compound
-
Enzyme: Immobilized L-rhamnose isomerase (L-RI) from Pseudomonas sp. strain LL172.
-
Substrate: Reaction mixture from Step 2 containing L-xylulose.
-
Procedure:
-
Add the immobilized L-RI to the reaction mixture.
-
Incubate under optimal conditions for L-RI until the equilibrium between L-xylulose, L-xylose, and this compound is established. The yield of this compound from L-ribulose is approximately 60% at equilibrium.
-
Step 4: Product Isolation and Purification
-
Procedure:
-
Remove the immobilized enzymes by filtration.
-
To isolate this compound, selectively degrade the remaining ketoses (L-ribulose and L-xylulose) using a suitable microorganism, such as Pseudomonas sp. 172a.
-
Purify the resulting this compound from the reaction mixture using chromatographic techniques (e.g., ion-exchange chromatography, column chromatography).
-
Crystallize the purified this compound.
-
Protocol 2: Production of this compound from L-Xylulose
This protocol is based on the isomerization reaction catalyzed by L-rhamnose isomerase.
-
Enzyme: Immobilized L-rhamnose isomerase from Pseudomonas stutzeri.
-
Substrate: L-Xylulose solution (e.g., 19.2 g/L).
-
Reaction Buffer: A suitable buffer for L-RI activity (e.g., Tris-HCl or Glycine-NaOH buffer, pH 7.0-9.0).
-
Procedure:
-
Prepare a solution of L-xylulose in the reaction buffer.
-
Add the immobilized L-rhamnose isomerase to the substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition by HPLC.
-
The reaction will reach an equilibrium with a mixture of L-xylulose, L-xylose, and this compound. For the immobilized L-RI from P. stutzeri, the equilibrium ratio is approximately 53:26:21 (L-xylulose:L-xylose:this compound).
-
Terminate the reaction by removing the immobilized enzyme.
-
Purify this compound from the reaction mixture using chromatographic methods.
-
Analytical Methods: HPLC Analysis of Sugars
High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the reaction progress and quantifying the different sugars in the reaction mixture.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87 series) or a chiral column for enantiomeric separation is typically used.
-
Mobile Phase: Isocratic elution with deionized water or a dilute acid (e.g., 0.01 N sulfuric acid) is common for carbohydrate columns. For amino columns, an acetonitrile/water mixture is often used.
-
Detector: A Refractive Index (RI) detector is the most common choice for sugar analysis.
-
Temperature: The column temperature is typically maintained between 35°C and 85°C to ensure good separation.
-
Flow Rate: A flow rate of 0.4 to 1.0 mL/min is generally used.
Conclusion
The enzymatic synthesis of this compound offers a promising and sustainable alternative to traditional chemical methods. L-rhamnose isomerase has been established as a key biocatalyst for this transformation, with various pathways developed from different starting sugars. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols to aid researchers and drug development professionals in the practical application of these enzymatic methods. Further research in enzyme engineering to improve the catalytic efficiency and substrate specificity of L-rhamnose isomerase, as well as process optimization for large-scale production, will continue to advance the field and enhance the accessibility of this valuable rare sugar for pharmaceutical applications.
References
- 1. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of L-Lyxose as a C'-2 Carbon Epimer of Xylose: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Biochemical Significance, and Therapeutic Potential of L-Lyxose
This technical guide provides a comprehensive overview of this compound, a rare aldopentose sugar, with a particular focus on its stereochemical relationship with xylose and its emerging applications in biochemical research and drug development. This compound, the C'-2 epimer of L-xylose and the C'-4 epimer of D-ribose, presents unique biological properties that distinguish it from other pentoses, making it a molecule of significant interest for researchers, scientists, and professionals in the pharmaceutical industry. This document details the synthesis, purification, and analytical methodologies for this compound, alongside a thorough examination of its metabolic pathways and enzymatic interactions.
Physicochemical Properties of this compound
This compound is a monosaccharide with the chemical formula C₅H₁₀O₅.[1][2][3][4][5] Its distinct stereochemistry, differing from xylose at the second carbon atom, results in unique physical and chemical characteristics that are critical for its biological function and application. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Synonyms | L-(+)-Lyxose, L-Lyxopyranose | |
| Molecular Formula | C₅H₁₀O₅ | |
| Molecular Weight | 150.13 g/mol | |
| CAS Number | 1949-78-6 | |
| Appearance | White crystalline powder | |
| Melting Point | 108-112 °C | |
| Optical Rotation | [α]D²⁰ = +13 ± 1° (c=4 in water) | |
| Solubility | Very soluble in water (586 g/L at 25°C) | |
| Purity (typical) | ≥ 99% (HPLC) |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of this compound.
Synthesis and Purification of this compound
The rarity of this compound in nature necessitates its synthesis for research and development purposes. Several synthetic routes have been established, often starting from more abundant sugars.
Synthesis of this compound from D-Ribose
A common synthetic route involves the epimerization of a readily available starting material like D-ribose. The general scheme for this synthesis is outlined below.
Figure 1: Synthetic workflow for this compound from D-Ribose.
Detailed Experimental Protocol: Synthesis of this compound from D-Galactono-1,4-lactone
This protocol details a multi-step synthesis of this compound starting from D-galactono-1,4-lactone.
Step 1: Oxidation of D-Galactono-1,4-lactone to L-Lyxuronic Acid
-
Dissolve D-galactono-1,4-lactone in distilled water.
-
Add one molar equivalent of sodium periodate solution dropwise while maintaining the temperature at 20-25°C.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Isolate the resulting methyl L-lyxuronate.
Step 2: Conversion to Methyl α-L-lyxofuranoside
-
Convert the methyl L-lyxuronate to methyl (methyl α-L-lyxofuranosid)uronate.
-
Reduce the product from the previous step using sodium borohydride in an appropriate solvent (e.g., ethanol).
-
The reduction yields methyl α-L-lyxofuranoside.
Step 3: Mild Acid Hydrolysis to this compound
-
Subject the methyl α-L-lyxofuranoside to mild acid hydrolysis (e.g., using a dilute solution of a strong acid like HCl).
-
Carefully monitor the reaction to prevent degradation of the final product.
-
Neutralize the reaction mixture and proceed with purification.
Purification and Analysis
Purification: this compound can be purified by crystallization from solvents such as propan-1-ol or ethanol.
Analysis: The purity and identity of this compound can be confirmed using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector. A chiral column, such as Chiralpak AD-H, can be used to separate L- and D-lyxose enantiomers.
Typical HPLC Conditions for this compound Analysis:
-
Column: Carbohydrate analysis column or a chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25-35°C.
-
Detection: Refractive Index (RI).
Biological Role and Metabolic Pathways
This compound is a rare sugar that is not commonly found in nature. However, its metabolism has been studied in certain microorganisms, most notably in Escherichia coli.
Metabolism of this compound in Escherichia coli
Wild-type E. coli is unable to utilize this compound as a carbon source. However, mutant strains have been isolated that can grow on this compound by co-opting the L-rhamnose metabolic pathway. This metabolic adaptation involves the following key steps:
-
Transport: this compound enters the cell via the L-rhamnose permease.
-
Isomerization: L-rhamnose isomerase, an enzyme of the L-rhamnose pathway, catalyzes the conversion of this compound to L-xylulose.
-
Phosphorylation: In wild-type E. coli, L-rhamnulose kinase has a low affinity for L-xylulose. However, in adapted mutants, a mutated L-rhamnulose kinase efficiently phosphorylates L-xylulose to L-xylulose-1-phosphate. Alternatively, a cryptic gene encoding a specific L-xylulose kinase can be activated, which phosphorylates L-xylulose at the 5th position to form L-xylulose-5-phosphate.
-
Entry into Central Metabolism: L-xylulose-1-phosphate is then cleaved by rhamnulose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. L-xylulose-5-phosphate can enter the pentose phosphate pathway. DHAP enters glycolysis, and L-lactaldehyde is further metabolized.
Figure 2: this compound metabolic pathway in mutant E. coli.
Enzymology of this compound
Several enzymes have been identified that interact with this compound or its metabolic products. The kinetic parameters of these enzymes are crucial for understanding the efficiency of this compound metabolism and for potential biotechnological applications.
L-Rhamnose Isomerase
L-rhamnose isomerase (L-RhI) from various microorganisms has been shown to isomerize this compound to L-xylulose. The kinetic parameters for L-RhI from Pseudomonas stutzeri with this compound as a substrate are summarized in Table 2.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Reference |
| L-Rhamnose Isomerase (Pseudomonas stutzeri) | L-Rhamnose | 11 | 240 | |
| L-Rhamnose Isomerase (Pseudomonas stutzeri) | This compound | - | - |
Table 2: Kinetic Parameters of L-Rhamnose Isomerase. Kinetic data for L-rhamnose isomerase with its primary substrate and the activity on this compound. (Note: Specific Km and Vmax values for this compound were not provided in the search results, but it is stated to be a substrate).
L-Xylulose Kinase
In mutant E. coli strains capable of growth on this compound, a cryptic gene encoding a highly specific L-xylulose kinase can be activated. This enzyme phosphorylates L-xylulose to L-xylulose-5-phosphate. The kinetic parameters of this activated kinase are presented in Table 3.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Activated L-Xylulose Kinase (E. coli) | L-Xylulose | 0.8 | 33 |
Table 3: Kinetic Parameters of Activated L-Xylulose Kinase. Kinetic data for the activated L-xylulose kinase from mutant E. coli.
D-Lyxose Isomerase
D-lyxose isomerase (LI) is another class of enzymes that can act on lyxose, catalyzing the reversible isomerization between D-lyxose and D-xylulose. While the primary substrate is D-lyxose, some isomerases exhibit broad substrate specificity. A detailed protocol for assaying D-lyxose isomerase activity is provided below.
Experimental Protocol: Assay for D-Lyxose Isomerase Activity
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5), 1 mM MnCl₂, and the enzyme preparation.
-
Substrate Addition: Initiate the reaction by adding D-lyxose to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C) for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by placing the mixture on ice.
-
Quantification of Ketose: Quantify the amount of D-xylulose produced using the cysteine-carbazole method, measuring the absorbance at 560 nm.
-
Enzyme Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.
Applications in Drug Development and Research
The unique structure of this compound and its derivatives makes them valuable building blocks in the synthesis of biologically active molecules, particularly in the development of antiviral drugs.
Precursor for Antiviral Nucleoside Analogs
This compound serves as a chiral precursor for the synthesis of L-nucleoside analogs. These L-isomers of nucleosides have shown promising antiviral activity, for instance, against Human Cytomegalovirus (HCMV). The synthesis involves the condensation of a protected L-lyxofuranose derivative with a heterocyclic base. The resulting α-L-lyxofuranosyl nucleosides have demonstrated significant antiviral efficacy.
Role in Glycobiology
As a rare sugar, this compound and its derivatives are valuable tools in glycobiology for studying the specificity and function of carbohydrate-binding proteins, glycosyltransferases, and other enzymes involved in glycan metabolism. Deoxy-sugars, in general, are used as chemical probes to investigate glycosylation pathways.
Conclusion
This compound, as the C'-2 epimer of xylose, possesses a unique stereochemistry that imparts distinct biological and chemical properties. While rare in nature, its synthesis from more abundant sugars has enabled detailed investigation into its metabolism and potential applications. The elucidation of the this compound metabolic pathway in mutant E. coli highlights the adaptability of microbial metabolic networks. Furthermore, the kinetic characterization of enzymes that interact with this compound provides a foundation for its use in biocatalysis and synthetic biology. For drug development professionals, this compound represents a valuable chiral building block for the synthesis of novel antiviral nucleoside analogs. Continued research into the enzymology and biological roles of this compound is expected to uncover further applications in biotechnology and medicine.
References
The Structural Duality of L-Lyxose: An In-depth Guide to its Open-Chain and Cyclic Forms
For Researchers, Scientists, and Drug Development Professionals
L-Lyxose, a naturally occurring aldopentose sugar, plays a crucial role as a building block in the synthesis of various biologically active molecules and is a subject of interest in medicinal chemistry.[1][2][3] Its chemical versatility and potential therapeutic applications are intrinsically linked to its ability to exist in distinct structural forms: a linear open-chain aldehyde and a variety of cyclic hemiacetals.[4][5] This technical guide provides a comprehensive overview of the open-chain and cyclic forms of this compound, the dynamic equilibrium between them, and the experimental methodologies used for their characterization.
The Structural Isomers of this compound
In aqueous solution, this compound does not exist as a single entity but rather as a dynamic equilibrium of five distinct isomers: the open-chain aldehyde form and four cyclic forms. The cyclic forms are the result of an intramolecular reaction between the aldehyde group at C1 and one of the hydroxyl groups, leading to the formation of a more stable hemiacetal.
The Open-Chain Form
The open-chain form of this compound possesses a free aldehyde group at one end of its five-carbon backbone, making it a reducing sugar. This linear structure, while being the key to its reactivity in certain chemical syntheses, constitutes only a small fraction of the total this compound population in solution at any given time.
The Cyclic Forms: Pyranose and Furanose Rings
The vast majority of this compound molecules in solution adopt a cyclic structure, which can be either a six-membered ring, known as a pyranose form, or a five-membered ring, referred to as a furanose form. The formation of the pyranose ring involves the reaction of the C1 aldehyde with the hydroxyl group at C5, while the furanose ring is formed through the interaction with the hydroxyl group at C4.
Furthermore, the formation of the cyclic hemiacetal creates a new stereocenter at C1, the anomeric carbon. This gives rise to two distinct diastereomers for each ring form, designated as the α and β anomers. The orientation of the hydroxyl group on the anomeric carbon relative to the CH₂OH group (at C4 in the Fischer projection) determines the anomeric configuration.
The Equilibrium in Solution: Mutarotation
The spontaneous interconversion between the α and β anomers, through the open-chain form, is a phenomenon known as mutarotation . This dynamic equilibrium results in a characteristic change in the optical rotation of a freshly prepared solution of this compound until a stable value is reached. The equilibrium distribution of the different forms is influenced by factors such as solvent and temperature.
| Form | Ring Size | Anomer | Percentage at Equilibrium (in D₂O for D-Lyxose) |
| α-L-Lyxopyranose | 6-membered | α | ~66% |
| β-L-Lyxopyranose | 6-membered | β | ~34% |
| L-Lyxofuranose | 5-membered | α and β | Trace amounts |
| Open-chain | - | - | Trace amounts |
Note: The data presented is for D-Lyxose and serves as an approximation for this compound.
Conformational Analysis of this compound Rings
The pyranose ring of this compound is not planar but adopts puckered conformations to minimize steric strain. The most stable conformations are the chair forms, designated as ¹C₄ and ⁴C₁. For D-lyxose, it has been shown that in the gas phase, the α-anomer exists as a mixture of both ⁴C₁ and ¹C₄ chairs, while the β-anomer exclusively adopts the ⁴C₁ conformation. In aqueous solution, the ¹C₄ chair of the α-anomer is the most populated.
The furanose ring also adopts non-planar envelope and twist conformations to alleviate steric interactions between substituents.
Experimental Protocols for Structural Characterization
The elucidation of the open-chain and cyclic structures of this compound and their equilibrium relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. For this compound, NMR is used to determine the ratio of different anomers in solution, identify their ring size (pyranose vs. furanose), and elucidate their preferred conformations.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from the solvent's protons.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to assign the signals to specific protons and carbons in the molecule.
-
Spectral Analysis:
-
Anomeric Ratio: The relative integrals of the anomeric proton (H1) signals in the ¹H NMR spectrum are used to quantify the ratio of the α and β anomers.
-
Ring Form Identification: The chemical shifts of the carbon atoms, particularly the anomeric carbon (C1), are indicative of the ring size. Pyranose forms typically have C1 chemical shifts in a different range compared to furanose forms.
-
Conformational Analysis: The magnitude of the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum provides information about the dihedral angles between them, which can be used to determine the preferred chair conformation of the pyranose ring.
-
X-ray Crystallography
Principle: X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure in the solid state can be obtained.
Methodology:
-
Crystallization: Single crystals of a specific anomer of this compound are grown from a supersaturated solution. This is often the most challenging step.
-
X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The diffracted X-rays are detected, and their intensities are measured.
-
Structure Determination: The diffraction data is used to calculate an electron density map of the crystal. This map is then interpreted to build a three-dimensional model of the this compound molecule.
-
Structure Refinement: The initial model is refined against the experimental data to obtain the most accurate atomic coordinates and molecular geometry.
Visualizing the Equilibrium and Structures
The following diagrams illustrate the key relationships and structures discussed in this guide.
Caption: Equilibrium between the open-chain and cyclic forms of this compound.
Caption: Structural representations of this compound isomers.
Conclusion
The existence of this compound in both open-chain and cyclic forms, and the dynamic equilibrium between them, are fundamental to its chemical properties and biological activity. A thorough understanding of these structural aspects is paramount for researchers and professionals in drug development who utilize this compound as a chiral precursor or investigate its potential therapeutic roles. The application of advanced analytical techniques such as NMR spectroscopy and X-ray crystallography is indispensable for the detailed characterization of this important monosaccharide.
References
Methodological & Application
L-Lyxose: A Versatile Chiral Precursor in Modern Organic Synthesis
Introduction
L-Lyxose, a rare aldopentose sugar, has emerged as a valuable and versatile chiral precursor in the field of organic synthesis. Its unique stereochemical arrangement provides a readily available chiral pool for the construction of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of higher-carbon sugars, antiviral nucleosides, and iminosugars, highlighting its significance for researchers, scientists, and drug development professionals.
Application 1: Synthesis of L-glycero-D-manno-Heptose Derivatives
L-glycero-D-manno-heptose is a crucial component of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria.[1][2] As such, synthetic routes to this heptose and its derivatives are of significant interest for the development of novel antibiotics and vaccines.[3][4] this compound serves as an excellent starting material for the stereocontrolled synthesis of these important targets.
Key Synthetic Strategies:
Two prominent methods for the elongation of this compound to the L-glycero-D-manno-heptose scaffold are the Indium-Mediated Acyloxyallylation (IMA) and strategies involving orthoester protection.
-
Indium-Mediated Acyloxyallylation (IMA): This method allows for the direct three-carbon elongation of unprotected this compound with good diastereoselectivity, favoring the desired lyxo-configuration.[1]
-
Orthoester-Based Differentiation: This strategy enables versatile and regioselective protection and functionalization of the heptose scaffold, which is crucial for the synthesis of complex oligosaccharides.
Quantitative Data Summary:
| Product | Starting Material | Key Reagents | Number of Steps | Overall Yield | Reference(s) |
| 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose | This compound | Indium, 3-Bromopropenyl pivalate, OsO₄, Ac₂O | 4 | ~40% | |
| Differentiated L-glycero-D-manno-heptose Scaffold (various derivatives) | This compound | Trimethyl orthoacetate, TIPDSCl₂, Ac₂O | 4 | 60-81% |
Experimental Protocols:
Protocol 1: Indium-Mediated Acyloxyallylation of this compound
This protocol describes the first key step in the synthesis of L-glycero-D-manno-heptose derivatives.
-
To a flame-dried Schlenk flask under an inert atmosphere, add indium powder (2.0 equiv).
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add 3-bromopropenyl pivalate (3.0 equiv) to the vigorously stirred mixture.
-
After 15 minutes, remove the ice bath and stir for an additional 45 minutes at room temperature.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired octenitol.
Protocol 2: Orthoester-Based Protection and Differentiation of L-glycero-D-manno-Heptose Derivative
This protocol outlines the general steps for differentiating the hydroxyl groups of a heptose derivative obtained from this compound.
-
Start with the peracetylated L-glycero-D-manno-heptose derivative.
-
Introduce a thioglycoside at the anomeric center using standard conditions (e.g., thiocresol, BF₃·OEt₂).
-
Perform deacetylation under Zemplén conditions (catalytic NaOMe in MeOH).
-
React the resulting pentaol with trimethyl orthoacetate in the presence of a catalytic amount of acid (e.g., CSA) to form the 2,3,4-orthoester.
-
Selectively protect the primary hydroxyl groups (O-6 and O-7) using a bulky silyl group such as tetraisopropyldisiloxane-1,3-diyl (TIPDS) chloride.
-
The remaining free hydroxyl groups can then be selectively functionalized, followed by the regioselective opening of the orthoester and subsequent manipulation of the TIPDS group to achieve full differentiation of the heptose scaffold.
Experimental Workflow:
Caption: Synthetic workflow from this compound to a differentiated L-glycero-D-manno-heptose derivative.
Application 2: Synthesis of Antiviral Nucleoside Analogues
This compound is a valuable precursor for the synthesis of nucleoside analogues with potential antiviral activity. The unnatural L-configuration of these nucleosides can impart unique biological properties, including resistance to metabolic degradation and specific targeting of viral enzymes.
Key Synthetic Strategy:
The primary approach involves the preparation of a protected L-lyxofuranosyl derivative, which is then condensed with a heterocyclic base. Further modifications can be introduced to the sugar moiety, such as the removal of the 5'-hydroxyl group to generate 5'-deoxy analogues.
Quantitative Data Summary:
| Product | Starting Material | Key Reagents | Activity (HCMV) IC₅₀ (µM) | Reference |
| 5'-Deoxy-α-L-lyxofuranosyl-2-chlorobenzimidazole | This compound | Ac₂O, HBr, 2-chloro-5,6-dichlorobenzimidazole | 0.2-0.4 | |
| 5'-Deoxy-α-L-lyxofuranosyl-2-bromobenzimidazole | This compound | Ac₂O, HBr, 2-bromo-5,6-dichlorobenzimidazole | 0.2-0.4 |
Experimental Protocol:
Protocol 3: Synthesis of 5'-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogues
-
Acetylation of this compound: Treat this compound with acetic anhydride in pyridine to obtain 1,2,3,5-tetra-O-acetyl-L-lyxofuranose.
-
Glycosyl Bromide Formation: React the peracetylated this compound with HBr in acetic acid to generate the corresponding glycosyl bromide.
-
Synthesis of 5-Deoxy-L-lyxofuranose derivative: Prepare the 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose from this compound through a multi-step sequence involving selective protection and deoxygenation.
-
Condensation: React the 5-deoxy-L-lyxofuranosyl acetate derivative with the desired substituted benzimidazole (e.g., 2-bromo-5,6-dichlorobenzimidazole) in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an anhydrous solvent like acetonitrile.
-
Deprotection: Remove the acetyl protecting groups using standard conditions, such as methanolic ammonia or sodium methoxide in methanol, to yield the final nucleoside analogue.
-
Purification: Purify the final product by column chromatography.
Logical Relationship Diagram:
Caption: Logical relationship for the synthesis of antiviral nucleoside analogues from this compound.
Application 3: Synthesis of Iminosugars
Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential for the treatment of various diseases, including viral infections, diabetes, and lysosomal storage disorders. This compound provides a chiral scaffold for the synthesis of L-iminosugar analogues.
Key Synthetic Strategy:
A common strategy involves the reductive amination of a suitably functionalized this compound derivative. This typically includes the introduction of an amino group at one terminus and an aldehyde at the other, followed by intramolecular cyclization.
Experimental Protocol:
Protocol 4: General Synthesis of a Piperidine Iminosugar from this compound
-
Selective Protection: Protect the hydroxyl groups of this compound, leaving the C-5 hydroxyl group free for subsequent oxidation.
-
Oxidation: Oxidize the primary hydroxyl group at C-5 to an aldehyde using, for example, Swern or Dess-Martin periodinane oxidation.
-
Introduction of Nitrogen: Convert the C-1 aldehyde to an oxime, which can then be reduced to a primary amine. Alternatively, perform a reductive amination at C-1.
-
Intramolecular Reductive Amination: Subject the resulting amino-aldehyde to intramolecular reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the piperidine ring.
-
Deprotection: Remove the protecting groups to yield the final L-iminosugar.
Experimental Workflow:
Caption: General workflow for the synthesis of an L-iminosugar from this compound.
Biological Significance and Signaling Pathways
As previously mentioned, L-glycero-D-manno-heptose is a key component of the lipopolysaccharide (LPS) of Gram-negative bacteria. LPS is a potent pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system, primarily through Toll-like receptor 4 (TLR4). The recognition of LPS by TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.
TLR4 Signaling Pathway:
The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells, such as macrophages, initiates a signaling cascade that can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-dependent pathway: This pathway leads to the early activation of NF-κB and the production of inflammatory cytokines like TNF-α and IL-6.
-
TRIF-dependent pathway: This pathway is activated upon endocytosis of the TLR4 complex and leads to the activation of IRF3 and the production of type I interferons.
Caption: Simplified TLR4 signaling pathway initiated by LPS.
Conclusion
This compound is a powerful and underutilized chiral precursor in organic synthesis. Its unique stereochemistry provides an excellent starting point for the enantioselective synthesis of a variety of complex and biologically relevant molecules. The protocols and data presented herein demonstrate the utility of this compound in the synthesis of higher-carbon sugars, antiviral nucleosides, and iminosugars, and highlight the importance of its derivatives in understanding and potentially modulating key biological pathways. Further exploration of this compound as a chiral building block is warranted and holds significant promise for the future of drug discovery and development.
References
- 1. Indium-Mediated Acyloxyallylation-Based Synthesis of Galacto-Configured Higher-Carbon Sugar Alcohols as Potential Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
Application Notes and Protocols for the Analytical Determination of L-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lyxose, a rare monosaccharide, has garnered increasing interest in the fields of biotechnology and pharmaceutical sciences due to its potential biological activities. As a stereoisomer of D-Xylose, its accurate detection and quantification are crucial for research and development, quality control of raw materials, and formulation studies. This document provides detailed application notes and protocols for the analytical determination of this compound using various established methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and a conceptual framework for an Enzymatic Assay.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different analytical methods used for this compound detection and quantification. Please note that some of the data presented are based on the analysis of structurally similar monosaccharides and may require optimization and validation for this compound-specific applications.
| Analytical Method | Detector | Derivatization Required | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC | Refractive Index (RI) | No | ~1-10 µg/mL | ~5-30 µg/mL | >0.99 | Simple, robust, no derivatization | Lower sensitivity, not suitable for gradient elution |
| GC-MS | Mass Spectrometer (MS) | Yes (e.g., Silylation) | ~0.1-1 µg/mL (Scan mode) ~0.01-0.1 µg/mL (SIM mode) | ~0.5-5 µg/mL (Scan mode) ~0.05-0.5 µg/mL (SIM mode) | >0.99 | High sensitivity and selectivity | Derivatization is mandatory and can be complex |
| Capillary Electrophoresis | UV/Vis | No (with borate complex) | ~1-10 µg/mL | ~5-50 µg/mL | >0.98 | High resolution, low sample consumption | Lower concentration sensitivity with UV detection |
| Capillary Electrophoresis | Laser-Induced Fluorescence (LIF) | Yes (Fluorescent tag) | ~1-100 nM | ~5-500 nM | >0.99 | Extremely high sensitivity | Derivatization required, potential for labeling bias |
| Enzymatic Assay | Spectrophotometer/Fluorometer | No | Analyte- and enzyme-dependent | Analyte- and enzyme-dependent | >0.99 | High specificity, potential for high throughput | Specific enzyme for this compound may not be commercially available |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of this compound in relatively clean samples without the need for derivatization.
a. Principle: this compound is separated from other components in the sample on a carbohydrate-specific HPLC column. The concentration is determined by a refractive index detector, which measures the difference in the refractive index between the mobile phase and the eluting sample components.
b. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
c. Instrumentation:
-
HPLC system equipped with a degasser, pump, autosampler, column oven, and refractive index detector.
-
Carbohydrate analysis column (e.g., Amino column, 4.6 x 250 mm, 5 µm).[1]
d. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in deionized water to prepare a stock solution of 10 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 mg/mL to 5 mg/mL.
-
Dissolve the sample containing this compound in deionized water to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
e. HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[1]
-
Injection Volume: 10 µL
-
Detector Temperature: 35 °C[1]
-
Run Time: 20 minutes
f. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
g. Workflow Diagram:
Caption: Workflow for this compound quantification by HPLC-RID.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity for this compound analysis, particularly in complex matrices, but requires a derivatization step.
a. Principle: this compound, a non-volatile sugar, is chemically modified (derivatized) to a volatile form. The derivatized this compound is then separated by gas chromatography and detected by a mass spectrometer. Quantification can be performed in either full scan mode or the more sensitive selected ion monitoring (SIM) mode.[3]
b. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Hexane (GC grade)
-
Internal Standard (e.g., Sorbitol)
c. Instrumentation:
-
GC-MS system with an autosampler
-
DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent
d. Derivatization Protocol:
-
Accurately prepare this compound standards and samples in a suitable solvent (e.g., water) and add the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Vortex and incubate at 60 °C for 45 minutes.
-
Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature and transfer to a GC vial.
e. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 180 °C at 5 °C/min
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-600 for qualitative analysis and library matching.
-
SIM Mode: Monitor characteristic ions for this compound-TMS derivative for quantitative analysis (ions to be determined from the full scan mass spectrum of the standard).
-
f. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
g. Workflow Diagram:
Caption: Workflow for this compound quantification by GC-MS.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is suitable for the analysis of charged or chargeable molecules. For neutral sugars like this compound, complexation with borate ions is a common strategy to induce a charge for separation and direct UV detection. For higher sensitivity, derivatization with a fluorescent tag followed by LIF detection is employed.
a. Principle: In an alkaline borate buffer, this compound forms a charged complex that can migrate in an electric field. Separation from other components is achieved based on the charge-to-size ratio, and detection is performed using a UV detector, typically at a low wavelength (e.g., 195 nm).
b. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Sodium tetraborate
-
Boric acid
-
Sodium hydroxide (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
c. Instrumentation:
-
Capillary Electrophoresis system with a UV/Vis detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
d. Sample Preparation:
-
Prepare standards and samples in deionized water as described for HPLC.
e. CE Conditions:
-
Background Electrolyte (BGE): 50 mM sodium tetraborate, pH 9.3
-
Capillary Conditioning: Rinse with 0.1 M NaOH, then water, then BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Separation Voltage: 25 kV
-
Temperature: 25 °C
-
Detection: UV at 195 nm
f. Data Analysis:
-
Construct a calibration curve based on the peak area of the this compound-borate complex in the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
a. Principle: this compound is derivatized with a fluorescent label, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). The negatively charged APTS-labeled this compound is then separated by CE and detected with high sensitivity by a LIF detector.
b. Materials and Reagents:
-
This compound standard
-
APTS (8-aminopyrene-1,3,6-trisulfonic acid)
-
Sodium cyanoborohydride
-
Acetic acid
-
Background electrolyte components (e.g., appropriate buffer system)
c. Derivatization Protocol (Reductive Amination):
-
Mix a small volume of the this compound standard or sample with a solution of APTS in acetic acid.
-
Add a solution of sodium cyanoborohydride.
-
Incubate the mixture at an elevated temperature (e.g., 55 °C) for several hours.
-
Dilute the reaction mixture with water before injection.
d. CE-LIF Conditions:
-
BGE: Optimized for the separation of APTS-labeled sugars.
-
Capillary: Fused-silica capillary.
-
Injection: Electrokinetic injection.
-
Separation Voltage: Typically in the range of -15 to -25 kV (reversed polarity).
-
Temperature: 25 °C.
-
Detection: LIF with appropriate excitation and emission wavelengths for APTS (e.g., 488 nm excitation, 520 nm emission).
e. Data Analysis:
-
Similar to other methods, quantification is achieved by creating a calibration curve with derivatized this compound standards.
f. Workflow Diagram:
References
Application Notes and Protocols for Utilizing L-Lyxose in Carbohydrate Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lyxose, a rare aldopentose sugar, is emerging as a valuable tool for investigating the complexities of carbohydrate metabolism. As a structural analog of other biologically active sugars, this compound offers unique opportunities to probe key metabolic pathways, including intestinal carbohydrate digestion and renal glucose reabsorption. Its potential as a non-caloric sweetener and a building block for therapeutic agents further underscores its importance in metabolic research and drug development. These application notes provide a comprehensive overview of the current understanding of this compound's metabolic effects, along with detailed protocols for its application in key experimental models.
Mechanisms of Action
This compound is understood to influence carbohydrate metabolism primarily through two key mechanisms: the inhibition of intestinal α-glucosidases and the potential for its derivatives to inhibit sodium-glucose cotransporters (SGLTs).
Inhibition of Sucrase-Isomaltase
This compound, similar to its epimer D-xylose and the related pentose L-arabinose, is hypothesized to act as an inhibitor of intestinal sucrase-isomaltase. This enzyme complex, located on the brush border of the small intestine, is responsible for the breakdown of sucrose into glucose and fructose, which are then absorbed into the bloodstream. By competitively inhibiting sucrase, this compound can delay the digestion of sucrose, thereby reducing the postprandial glycemic response. This makes it a valuable tool for studying the impact of delayed carbohydrate absorption on glucose homeostasis and insulin sensitivity.[1][2]
Inhibition of Sodium-Glucose Cotransporters (SGLTs)
Derivatives of L-xylose have been synthesized and shown to be effective inhibitors of SGLT2, a key protein responsible for glucose reabsorption in the kidneys. Given the structural similarities, this compound serves as a chiral starting material for the synthesis of novel SGLT2 inhibitors. These inhibitors block the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels. Studying such this compound derivatives is crucial for the development of new therapeutic agents for type 2 diabetes.
Quantitative Data
The following tables summarize key quantitative data related to the inhibitory effects of compounds structurally related to this compound. It is important to note that direct inhibitory constants for this compound are not widely reported, and the data for related compounds are provided as a reference for experimental design.
Table 1: Inhibitory Constants (Ki) of Related Sugars against Sucrase
| Compound | Enzyme Source | Inhibition Type | Ki (mM) |
| L-Arabinose | Rat Intestinal Mucosa | Uncompetitive | 2.0 |
| D-Xylose | Rat Intestinal Mucosa | Potent Inhibitor (Ki not specified) | - |
Data extrapolated from studies on L-arabinose and D-xylose to guide initial experimental concentrations for this compound.[2]
Table 2: Half-maximal Inhibitory Concentration (IC50) of a Representative SGLT2 Inhibitor
| Compound | Transporter | IC50 (nM) |
| Dapagliflozin | Human SGLT2 | 1.1 |
This data for a known SGLT2 inhibitor provides a benchmark for assessing the potency of novel this compound-derived inhibitors.[3]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on carbohydrate metabolism. These protocols are based on established methodologies and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Sucrase Activity Assay
Objective: To determine the inhibitory effect of this compound on sucrase activity.
Materials:
-
Rat intestinal acetone powder (source of sucrase)
-
This compound
-
Sucrose
-
Maleate buffer (0.1 M, pH 6.0)
-
Sodium hydroxide (NaOH)
-
Perchloric acid
-
Glucose oxidase-peroxidase reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Homogenize rat intestinal acetone powder in maleate buffer.
-
Centrifuge the homogenate and use the supernatant as the crude enzyme solution.
-
Determine the protein concentration of the enzyme solution using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of varying concentrations of this compound (e.g., 0.1 mM to 100 mM) or buffer (for control).
-
Add 50 µL of the crude enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of sucrose solution (final concentration, e.g., 28 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Glucose Measurement:
-
Stop the reaction by adding 50 µL of perchloric acid.
-
Neutralize the reaction with NaOH.
-
Add 100 µL of glucose oxidase-peroxidase reagent to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the absorbance at a wavelength appropriate for the chromogen used (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of sucrase inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both sucrose and this compound and analyze the data using Lineweaver-Burk or Dixon plots.[4]
-
Protocol 2: Cellular Glucose Uptake Assay
Objective: To assess the effect of this compound-derived compounds on glucose uptake in a cell-based model, particularly for screening SGLT2 inhibitors.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
2-Deoxy-D-[³H]glucose (radiolabeled glucose analog)
-
This compound-derived test compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (a non-specific glucose transporter inhibitor)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS in 24-well plates until confluent.
-
-
Assay Preparation:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 20 minutes in KRH buffer containing the this compound-derived test compound at various concentrations or vehicle control. Include a control with phloretin to determine non-specific uptake.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose and the test compound.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).
-
-
Measurement:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (in the presence of phloretin) from all measurements.
-
Calculate the percentage of inhibition of glucose uptake for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 3: In Vivo Oral Sucrose Tolerance Test (OSTT)
Objective: To evaluate the effect of this compound on postprandial blood glucose levels in an animal model.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Sucrose
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the animals for at least one week.
-
Fast the animals overnight (12-16 hours) with free access to water.
-
-
Baseline Blood Glucose:
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
-
Administration of this compound and Sucrose:
-
Administer this compound (e.g., 100-500 mg/kg body weight) or vehicle (water) to the animals via oral gavage.
-
After a short interval (e.g., 15-30 minutes), administer a sucrose solution (e.g., 2 g/kg body weight) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at various time points after the sucrose load (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations over time for both the control and this compound-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for both groups.
-
Compare the peak glucose concentration and the AUC between the groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound inhibits sucrase, reducing sucrose digestion and subsequent glucose absorption.
Caption: this compound derivatives can inhibit SGLT2, blocking glucose reabsorption in the kidney.
Caption: Workflow for an in vivo Oral Sucrose Tolerance Test (OSTT) to evaluate this compound.
References
- 1. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-arabinose selectively inhibits intestinal sucrase in an uncompetitive manner and suppresses glycemic response after sucrose ingestion in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols: L-Lyxose as a Substrate for L-Rhamnose Isomerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose isomerase (L-RI, EC 5.3.1.14) is a versatile enzyme that catalyzes the reversible isomerization of various aldose and ketose sugars.[1][2] While its primary role in microbial metabolism is the conversion of L-rhamnose to L-rhamnulose, its broad substrate specificity has garnered significant attention for the biotechnological production of rare sugars.[1][2][3] Among these rare sugars, L-lyxose is of particular interest due to its potential applications in the food and pharmaceutical industries. This document provides detailed application notes and protocols for utilizing L-rhamnose isomerase to catalyze the isomerization of this compound to L-xylulose, a key intermediate in various metabolic pathways.
L-Rhamnose isomerases from various microorganisms, including Escherichia coli, Pseudomonas stutzeri, and Bacillus subtilis, have demonstrated activity towards this compound. The enzyme facilitates the conversion of this compound to L-xylulose, and this reaction is a critical step in the metabolism of this compound in certain mutant strains of E. coli. Understanding the kinetic properties and optimal reaction conditions for this bioconversion is essential for developing efficient enzymatic processes for rare sugar production.
Data Presentation
Table 1: Kinetic Parameters of L-Rhamnose Isomerases with this compound as a Substrate
| Enzyme Source | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) | Metal Cofactor |
| Bacillus subtilis | - | - | - | 1,013 | 8.0 | 60 | - |
| Pseudomonas stutzeri | - | - | - | - | - | - | - |
| Escherichia coli | - | - | - | - | - | - | - |
Data will be populated as more specific quantitative values are found in literature. The catalytic efficiency (kcat/Km) for the recombinant L-rhamnose isomerase from Bacillus subtilis with this compound was reported to be 1,013 M/sec.
Table 2: Conversion Efficiency of this compound to L-Xylulose
| Enzyme Source | Initial Substrate Conc. | Product Conc. | Conversion Ratio (%) | Reaction Time |
| Immobilized Pseudomonas stutzeri L-RI | 19.2 g/L L-xylulose | 4.06 g/L this compound | 21 | - |
Note: The reverse reaction from L-xylulose to this compound and L-xylose has been reported. The final equilibrium between L-xylulose, L-xylose, and this compound was 53:26:21 using immobilized L-rhamnose isomerase from Pseudomonas stutzeri.
Mandatory Visualizations
Caption: Enzymatic isomerization of this compound to L-Xylulose.
References
Microbial Bioconversion: A Detailed Guide to L-Lyxose Production
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-lyxose, a rare monosaccharide, holds significant promise in the pharmaceutical industry as a key intermediate in the synthesis of various bioactive compounds and antiviral nucleoside analogs. Traditional chemical synthesis of this compound is often complex and expensive. Microbial bioconversion presents a more sustainable and cost-effective alternative. This document provides detailed application notes and experimental protocols for the production of this compound through two primary microbial bioconversion routes: from ribitol and xylitol.
The bioconversion from ribitol involves a two-step process. First, the microbial oxidation of ribitol to L-ribulose is carried out using whole cells of Acetobacter aceti. This is followed by a multi-enzyme isomerization of L-ribulose to this compound, utilizing L-rhamnose isomerase and D-tagatose 3-epimerase.
The pathway starting from xylitol utilizes Alcaligenes 701B to convert xylitol into L-xylulose. Subsequently, immobilized L-rhamnose isomerase is employed to catalyze the isomerization of L-xylulose into a mixture containing this compound.
These methods offer efficient and specific routes to this compound, leveraging the catalytic power of microorganisms and their enzymes. The following sections provide a comprehensive overview of the quantitative data from these processes, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Data Presentation
This compound Production from Ribitol
| Parameter | Value | Reference |
| Microorganism | Acetobacter aceti IFO 3281 | [1] |
| Substrate | Ribitol | [1] |
| Intermediate | L-Ribulose | [1] |
| Enzymes | L-Rhamnose Isomerase, D-Tagatose 3-Epimerase | [1] |
| Initial Ribitol Concentration | 10.0 g | [1] |
| Final this compound Recovered | ~5.0 g | |
| Overall Yield | ~50% (from ribitol) | |
| Yield from L-Ribulose | ~60% |
This compound Production from Xylitol
| Parameter | Value | Reference |
| Microorganism | Alcaligenes 701B | |
| Substrate | Xylitol | |
| Intermediate | L-Xylulose | |
| Enzyme | Immobilized L-Rhamnose Isomerase | |
| L-Xylulose Yield from Xylitol | 34% | |
| Final Equilibrium Ratio | L-Xylulose : L-Xylose : this compound = 53 : 26 : 21 |
Experimental Protocols
Protocol 1: this compound Production from Ribitol
This protocol details the two-stage conversion of ribitol to this compound, involving microbial oxidation followed by enzymatic isomerization.
1. Microbial Oxidation of Ribitol to L-Ribulose
-
Microorganism: Acetobacter aceti IFO 3281
-
Cultivation Medium (per liter):
-
Yeast extract: 3.0 g
-
Polypepton: 5.0 g
-
Glycerol: 10.0 g
-
(NH₄)₂SO₄: 0.26 g
-
KH₂PO₄: 0.24 g
-
K₂HPO₄: 0.56 g
-
MgSO₄·7H₂O: trace amount
-
Adjust pH to 7.0
-
-
Cultivation Conditions:
-
Inoculate a single colony of A. aceti IFO 3281 into 5 mL of the cultivation medium in a test tube.
-
Incubate at 30°C for 48 hours with continuous shaking.
-
For larger scale cultivation, use the tube culture to inoculate a larger volume of medium in a flask or fermenter and incubate under the same conditions.
-
-
Cell Harvesting and Washing:
-
After 48 hours, harvest the cells by centrifugation.
-
Wash the cell pellet twice with 0.05 M sodium phosphate buffer (pH 7.0).
-
-
Bioconversion Reaction:
-
Resuspend the washed cells in 0.05 M sodium phosphate buffer (pH 7.0) containing 10% (w/v) ribitol. The cell concentration should be adjusted to an absorbance of 20 at 600 nm.
-
Incubate the reaction mixture at 30°C with shaking for 48 hours.
-
Monitor the conversion of ribitol to L-ribulose using the cysteine-carbazole method or HPLC.
-
2. Enzymatic Isomerization of L-Ribulose to this compound
-
Enzymes:
-
Immobilized L-Rhamnose Isomerase (L-RI) from Pseudomonas sp. strain LL172
-
Immobilized D-Tagatose 3-Epimerase (D-TE) from recombinant Escherichia coli JM105
-
-
Immobilization of Enzymes (General Protocol):
-
Note: The specific protocol for immobilization on chitopearls was not detailed in the search results. A general approach is provided.
-
Activate the support material (e.g., chitopearls) according to the manufacturer's instructions.
-
Couple the purified L-rhamnose isomerase and D-tagatose 3-epimerase to the activated support.
-
Wash the immobilized enzymes to remove any unbound protein.
-
-
Isomerization Reaction:
-
Prepare a reaction mixture containing the L-ribulose solution obtained from the microbial oxidation step.
-
Add the immobilized L-rhamnose isomerase and immobilized D-tagatose 3-epimerase to the L-ribulose solution.
-
Incubate the reaction mixture under optimal conditions for the enzymes (typically around 30-40°C and neutral to slightly alkaline pH).
-
Monitor the formation of this compound by HPLC. The reaction is allowed to proceed until equilibrium is reached, which results in a mixture of L-ribulose, L-xylulose, and this compound.
-
3. Purification of this compound
-
After the enzymatic reaction, remove the immobilized enzymes by filtration.
-
To simplify the purification process, selectively degrade the residual ketoses (L-ribulose and L-xylulose) using a microorganism such as Pseudomonas sp. 172a.
-
Following the degradation of ketoses, purify the this compound from the remaining solution using preparative chromatography, such as column chromatography with a suitable resin.
-
Crystallize the purified this compound from a concentrated solution.
-
Confirm the identity and purity of the this compound crystals using HPLC, NMR, and optical rotation measurements.
Protocol 2: this compound Production from Xylitol
This protocol outlines the bioconversion of xylitol to this compound using Alcaligenes 701B and immobilized L-rhamnose isomerase.
1. Microbial Conversion of Xylitol to L-Xylulose
-
Microorganism: Alcaligenes 701B
-
Cultivation and Bioconversion:
-
Cultivate Alcaligenes 701B in a suitable medium containing D-xylose for biomass growth.
-
Once sufficient biomass is achieved, transfer the cells to a conversion medium containing xylitol as the primary carbon source. Alcaligenes 701B utilizes xylitol for the production of L-xylulose.
-
The conversion is typically carried out in a bioreactor to control parameters such as pH and aeration. A yield of 34% L-xylulose from xylitol has been reported in a bioreactor setting.
-
2. Enzymatic Isomerization of L-Xylulose to this compound
-
Enzyme: Immobilized L-Rhamnose Isomerase from Pseudomonas stutzeri
-
Isomerization Reaction:
-
Separate the L-xylulose-containing broth from the Alcaligenes 701B cells.
-
Pass the L-xylulose solution through a column packed with immobilized L-rhamnose isomerase.
-
The isomerization reaction will result in an equilibrium mixture of L-xylulose, L-xylose, and this compound in a ratio of approximately 53:26:21.
-
3. Purification of this compound
-
The purification of this compound from the resulting mixture of L-xylulose, L-xylose, and this compound requires chromatographic separation techniques.
-
Preparative HPLC with a suitable column (e.g., an anion-exchange or a specific carbohydrate column) can be employed to separate the different pentose isomers.
-
Collect the fractions containing this compound and concentrate the solution.
-
Crystallize the this compound from the concentrated solution.
Protocol 3: Recombinant Enzyme Production
Expression and Purification of Recombinant L-Rhamnose Isomerase from Pseudomonas stutzeri
-
Gene Cloning and Expression Vector:
-
Clone the L-rhamnose isomerase gene from P. stutzeri into an expression vector (e.g., pQE60) and transform it into a suitable E. coli expression strain (e.g., JM109).
-
-
Cultivation and Induction:
-
Cultivate the recombinant E. coli in a rich medium (e.g., Super Broth) with the appropriate antibiotic at 37°C.
-
Induce gene expression with IPTG (e.g., 1 mM) when the culture reaches an OD₆₀₀ of 0.7.
-
Continue incubation for another 4 hours to allow for protein expression.
-
-
Cell Lysis and Crude Extract Preparation:
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to obtain the crude cell extract.
-
-
Purification:
-
Purify the recombinant L-rhamnose isomerase from the crude extract using a series of chromatography steps, which may include anion exchange, hydrophobic interaction, and gel filtration chromatography.
-
Monitor the purity of the enzyme at each step using SDS-PAGE.
-
Protocol 4: Analytical Methods
Quantification of Sugars by HPLC
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Hitachi HPLC column GL-611 or Aminex HPX-87 series).
-
Mobile Phase: A dilute solution of NaOH (e.g., 10⁻⁴ M) or sulfuric acid (e.g., 0.01 N).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-75°C.
-
Procedure:
-
Prepare standard solutions of this compound, L-xylulose, L-xylose, ribitol, and other relevant sugars.
-
Prepare samples from the bioconversion reaction at different time points, ensuring they are appropriately diluted and filtered.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the sugars based on their retention times and peak areas compared to the standard curves.
-
Visualizations
References
Application of L-Lyxose in the Synthesis of Nucleoside Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lyxose, a rare L-pentose sugar, serves as a valuable chiral precursor in the stereoselective synthesis of a diverse range of nucleoside analogs. The unique stereochemistry of this compound allows for the construction of unnatural L-nucleosides, which often exhibit significant biological activities, including antiviral and antitumor properties. These L-enantiomers are frequently less susceptible to degradation by cellular enzymes, leading to improved pharmacokinetic profiles compared to their D-counterparts. This document provides detailed application notes and experimental protocols for the synthesis of nucleoside analogs utilizing this compound as a key starting material.
Key Synthetic Intermediate: 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose
The synthesis of many this compound-derived nucleoside analogs commences with the preparation of the per-acetylated furanose form, 1,2,3,5-tetra-O-acetyl-L-lyxofuranose. This intermediate is a versatile glycosyl donor for coupling with various nucleobases.
Experimental Protocol: Synthesis of 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose
This protocol describes the conversion of this compound to its per-acetylated furanose form.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Concentrated Sulfuric Acid
-
Sodium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Diisopropyl ether
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Acetylation: To a cooled (0 °C) and stirred solution of this compound in a mixture of acetic anhydride and pyridine, add a catalytic amount of concentrated sulfuric acid dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1.5 hours.[1]
-
The reaction is then cooled again to 0 °C in an ice bath.
-
Work-up: Slowly add sodium acetate to the reaction mixture, followed by ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid.[1]
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1,2,3,5-tetra-O-acetyl-L-lyxofuranose by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product as a mixture of α- and β-anomers.[1]
Synthesis of α-L-Lyxofuranosyl Nucleoside Analogs
This section details the synthesis of α-L-lyxofuranosyl benzimidazole nucleosides, which have demonstrated notable antiviral activity, particularly against human cytomegalovirus (HCMV).
Experimental Workflow: Synthesis of α-L-Lyxofuranosyl Benzimidazole Analogs
Caption: General workflow for the synthesis of α-L-lyxofuranosyl benzimidazole analogs from this compound.
Experimental Protocol: Glycosylation and Deprotection
This protocol outlines the coupling of the acetylated this compound with a benzimidazole derivative and subsequent deprotection.
Materials:
-
1,2,3,5-Tetra-O-acetyl-L-lyxofuranose
-
2,5,6-Trichlorobenzimidazole
-
Lewis acid catalyst (e.g., SnCl₄)
-
Anhydrous solvent (e.g., acetonitrile)
-
Methanolic ammonia or sodium methoxide in methanol
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Glycosylation: Dissolve 1,2,3,5-tetra-O-acetyl-L-lyxofuranose and 2,5,6-trichlorobenzimidazole in an anhydrous solvent under an inert atmosphere.
-
Add a Lewis acid catalyst (e.g., SnCl₄) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up: Quench the reaction and partition the mixture between an organic solvent and water. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the resulting protected nucleoside by silica gel column chromatography.
-
Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction mixture, concentrate it, and purify the final α-L-lyxofuranosyl benzimidazole analog by column chromatography or recrystallization.[2]
Synthesis of 5-Deoxy-L-lyxofuranosyl Nucleoside Analogs
The synthesis of 5-deoxy nucleoside analogs involves the preparation of a 5-deoxy-L-lyxofuranosyl donor, which is then coupled with the desired nucleobase. These analogs have also shown potent antiviral activity.
Experimental Protocol: Synthesis of 5-Deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose
This protocol describes a general route to a 5-deoxy-L-lyxofuranose intermediate.
Materials:
-
Methyl 2,3-O-isopropylidene-α-L-lyxofuranoside (prepared from this compound)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous solvent (e.g., THF)
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
Procedure:
-
Tosylation: React methyl 2,3-O-isopropylidene-α-L-lyxofuranoside with p-toluenesulfonyl chloride in pyridine to selectively tosylate the primary 5-hydroxyl group.
-
Reduction: Reduce the resulting 5-O-tosyl derivative with a suitable reducing agent like LiAlH₄ in an anhydrous solvent to remove the tosyl group and generate the 5-deoxy compound.
-
Hydrolysis and Acetylation: Hydrolyze the isopropylidene and methyl glycoside groups under acidic conditions, followed by acetylation with acetic anhydride and a catalytic amount of sulfuric acid to yield 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose.
-
Purification: Purify the final product by silica gel column chromatography.
This 5-deoxy sugar donor can then be used in glycosylation reactions similar to the one described for the per-acetylated L-lyxofuranose.
Quantitative Data Summary
The following tables summarize the reported yields for key synthetic steps and the biological activity of selected this compound-derived nucleoside analogs.
Table 1: Synthesis Yields
| Step | Starting Material | Product | Yield (%) | Reference |
| Acetylation of this compound | This compound | 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose | ~73% | |
| Glycosylation of acetylated this compound with 2,5,6-trichlorobenzimidazole | 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose | Protected α-L-lyxofuranosyl benzimidazole | Varies | |
| Deprotection of acetylated nucleoside | Protected α-L-lyxofuranosyl benzimidazole | α-L-Lyxofuranosyl benzimidazole analog | Varies | |
| Conversion of L-lyxo lactone to D-ribo lactone | 4'-C-aryl-L-lyxo-lactone | 4'-C-aryl-D-ribo-lactone | 89% |
Table 2: Antiviral Activity of α-L-Lyxofuranosyl and 5-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogs against Human Cytomegalovirus (HCMV)
| Compound | R Group at C2 of Benzimidazole | IC₅₀ (µM) - Plaque Assay | IC₉₀ (µM) - Yield Reduction Assay |
| α-L-Lyxofuranosyl Analogs | |||
| 1-(α-L-Lyxofuranosyl)-2,5,6-trichlorobenzimidazole | Cl | 0.4 | 2 |
| 1-(α-L-Lyxofuranosyl)-2-bromo-5,6-dichlorobenzimidazole | Br | 0.2 | 0.2 |
| 5-Deoxy-α-L-lyxofuranosyl Analogs | |||
| 1-(5-Deoxy-α-L-lyxofuranosyl)-2,5,6-trichlorobenzimidazole | Cl | 0.4 | 2 |
| 1-(5-Deoxy-α-L-lyxofuranosyl)-2-bromo-5,6-dichlorobenzimidazole | Br | 0.2 | 0.2 |
| 1-(5-Deoxy-α-L-lyxofuranosyl)-2-(cyclopropylamino)-5,6-dichlorobenzimidazole | Cyclopropylamino | 60 | 17 |
| 1-(5-Deoxy-α-L-lyxofuranosyl)-2-(isopropylamino)-5,6-dichlorobenzimidazole | Isopropylamino | 100 | 100 |
Mechanism of Action and Signaling Pathways
Nucleoside analogs typically exert their biological effects by interfering with nucleic acid synthesis. After entering the cell, they are phosphorylated to their triphosphate form by cellular kinases. These triphosphates can then act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to chain termination or the incorporation of a modified nucleotide into the growing DNA or RNA strand. This incorporation can disrupt the normal function of the nucleic acid.
Caption: General mechanism of action for antiviral nucleoside analogs.
Conclusion
This compound is a powerful and versatile chiral starting material for the synthesis of novel L-nucleoside analogs with potential therapeutic applications. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds. The unique structural features of this compound-derived nucleosides continue to make them attractive targets for the development of new antiviral and anticancer agents.
References
Application Notes: Enzymatic Production of L-Lyxose using Isomerases
References
- 1. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single and two step isomerization process for d-tagatose and l-ribose bioproduction using l-arabinose isomerase and d-lyxose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Lyxose as a Versatile Building Block for Complex Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of L-lyxose, a rare pentose sugar, as a key building block in the synthesis of complex oligosaccharides. The unique stereochemistry of this compound offers novel structural motifs for the development of therapeutics, functional foods, and advanced biomaterials. This document outlines both chemical and enzymatic strategies for the incorporation of this compound into larger glycan structures, providing researchers with the necessary information to explore its potential in their respective fields.
Introduction
This compound is a C'-2 epimer of L-xylose and exists as a rare sugar in nature. Its distinct stereochemical configuration makes it an attractive chiral building block for the synthesis of bioactive molecules, including complex oligosaccharides and their conjugates. The presence of this compound in a glycan structure can significantly influence its three-dimensional conformation and its interaction with biological receptors, making it a valuable tool for modulating biological activity. Applications of this compound are found in drug development, particularly in the creation of novel antibiotics and other therapeutic agents.[1]
Chemical Synthesis of this compound-Containing Oligosaccharides
Chemical glycosylation provides a robust and versatile approach for the synthesis of oligosaccharides containing this compound. This method allows for precise control over the stereochemistry and regiochemistry of the glycosidic linkage. A key strategy involves the preparation of an activated this compound donor, such as a glycosyl trichloroacetimidate, which can then be coupled with a suitable glycosyl acceptor.
Featured Application: Stereoselective Synthesis of β-D-Glucopyranosyl α-L-Lyxopyranoside
A notable example of the chemical synthesis of an this compound-containing disaccharide is the preparation of β-D-Glcp-(1↔1)-α-L-Lyxp, a proposed biosynthetic precursor of the FG ring system of the antibiotic avilamycin.[1][2] This synthesis highlights the utility of a protected L-lyxopyranosyl trichloroacetimidate as an effective glycosyl donor.
Experimental Workflow:
Quantitative Data Summary:
The stereoselective synthesis of β-D-Glcp-(1↔1)-α-L-Lyxp and its 2-azido-2-deoxy analog demonstrates the efficiency of using an L-lyxopyranosyl donor. The following table summarizes the key quantitative data from the synthesis.[1]
| Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | Anomeric Ratio (β,α' : β,β') |
| 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate | 2,3,4,6-tetra-O-acetyl-D-glucopyranose | β-D-Glcp-(1↔1)-α/β-L-Lyxp | 50 | 10:1 |
| 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate | 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose | 2-azido-2-deoxy-β-D-Glcp-(1↔1)-α-L-Lyxp | 72 | single isomer (β,α') |
Detailed Experimental Protocol: Synthesis of β-D-Glcp-(1↔1)-α-L-Lyxp
This protocol is adapted from the work of Schmidt and Wittmann (2008).[1]
Materials:
-
2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate (this compound donor)
-
2,3,4,6-tetra-O-acetyl-D-glucopyranose (glucose acceptor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), freshly distilled
-
Molecular sieves (4 Å)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of Reactants:
-
Dry the this compound donor and glucose acceptor under high vacuum for several hours before use.
-
Activate molecular sieves by heating at 300°C under vacuum for 4 hours.
-
-
Glycosylation Reaction:
-
Dissolve the this compound donor (1 equivalent) and glucose acceptor (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add activated 4 Å molecular sieves to the solution and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to -40°C.
-
Add a solution of TMSOTf (0.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up:
-
Quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the protected disaccharide.
-
-
Deprotection:
-
The acetyl protecting groups can be removed using standard Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final deprotected disaccharide.
-
Neutralize the reaction with an acidic resin, filter, and concentrate to obtain the pure β-D-Glcp-(1↔1)-α-L-Lyxp.
-
Enzymatic Synthesis of this compound-Containing Oligosaccharides
Enzymatic methods offer a green and highly selective alternative for the synthesis of oligosaccharides. Glycosyltransferases and glycosidases are the two main classes of enzymes employed for this purpose. While specific glycosyltransferases for this compound are not yet commercially available, the transglycosylation activity of certain glycosidases can be harnessed to incorporate this compound into glycan chains.
Application: Glycosidase-Catalyzed Transglycosylation
Glycosidases, which normally hydrolyze glycosidic bonds, can be used in a reverse or transglycosylation mode under specific reaction conditions (e.g., high substrate concentration, low water activity). Some β-glucosidases have been shown to transfer glycosyl moieties to various acceptor molecules, including L-xylose. This suggests the potential for using this compound as an acceptor in similar reactions.
Logical Workflow for Exploring this compound as an Acceptor:
Proposed Experimental Protocol: β-Glucosidase-Catalyzed Synthesis of a Glucosyl-L-Lyxoside
This protocol is a proposed methodology based on the known transglycosylation activity of β-glucosidases with similar acceptor sugars.
Materials:
-
β-glucosidase (e.g., from Aspergillus niger)
-
p-nitrophenyl-β-D-glucopyranoside (donor)
-
This compound (acceptor)
-
Citrate-phosphate buffer (e.g., pH 5.0)
-
Organic co-solvent (e.g., acetonitrile, optional)
-
Acetonitrile for quenching
-
HPLC system for analysis and purification
Procedure:
-
Substrate Solution Preparation:
-
Prepare a concentrated solution of the donor, p-nitrophenyl-β-D-glucopyranoside, and this compound in the citrate-phosphate buffer. The molar ratio of acceptor to donor should be high (e.g., 5:1 or 10:1) to favor transglycosylation over hydrolysis.
-
If using an organic co-solvent to reduce water activity, add it to the buffer before dissolving the substrates.
-
-
Enzymatic Reaction:
-
Add the β-glucosidase to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
Monitor the formation of the new product and the consumption of the donor by TLC or HPLC at regular intervals.
-
Terminate the reaction at the point of maximum product formation by adding an excess of a quenching solvent like acetonitrile or by heat inactivation of the enzyme.
-
-
Product Purification and Characterization:
-
Filter the terminated reaction mixture to remove any precipitated protein.
-
Purify the desired glucosyl-L-lyxoside from the reaction mixture using preparative HPLC or other chromatographic techniques.
-
Characterize the structure of the purified product by NMR spectroscopy and mass spectrometry to confirm the regiochemistry and stereochemistry of the newly formed glycosidic linkage.
-
Conclusion
This compound is a valuable and underutilized building block for the synthesis of complex oligosaccharides. Both chemical and enzymatic strategies can be employed for its incorporation into glycan structures. The detailed protocol for the chemical synthesis of a β-D-Glcp-(1↔1)-α-L-Lyxp disaccharide provides a clear pathway for researchers to generate novel this compound-containing molecules. While the enzymatic incorporation of this compound is still an emerging area, the proposed protocol for glycosidase-catalyzed synthesis offers a starting point for further exploration. The availability of these synthetic methodologies will undoubtedly accelerate the investigation of the biological roles of this compound-containing oligosaccharides and their potential as therapeutic agents.
References
Application Notes and Protocols for the Chemical Synthesis of L-Lyxose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical synthesis of L-Lyxose, a rare aldopentose sugar. This compound and its derivatives are valuable chiral building blocks in the synthesis of various biologically active molecules, including nucleoside analogues with potential therapeutic applications.[1][2][3][4] The protocols outlined below focus on a well-established and efficient method starting from the readily available D-galactono-1,4-lactone.
Overview of Synthetic Strategies
The chemical synthesis of this compound can be achieved through various pathways, often involving the transformation of more common sugars.[2] One of the most effective methods relies on the oxidative degradation of a D-hexose derivative, D-galactono-1,4-lactone, to a C5 intermediate, which is then converted to this compound. This approach is advantageous due to the accessibility of the starting material and the high overall yield. Other reported synthetic routes include starting from D-ribose, although detailed protocols are less commonly found in readily accessible literature.
The primary method detailed in these notes follows the conversion of D-galactono-1,4-lactone to this compound through a series of well-defined chemical transformations.
Experimental Protocols
The following section details the multi-step synthesis of this compound from D-galactono-1,4-lactone. This process involves oxidation, esterification, glycosidation, reduction, and hydrolysis.
Protocol 1: Synthesis of this compound from D-Galactono-1,4-lactone
This protocol is adapted from the method described by Perlin (1962). The overall synthetic pathway is depicted in the workflow diagram below.
Step 1: Oxidation of D-Galactono-1,4-lactone to L-Lyxuronic Acid
-
Dissolve D-Galactono-1,4-lactone in water.
-
Add one molar equivalent of a suitable periodate solution (e.g., sodium periodate) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting L-lyxuronic acid can be isolated, though it is often carried forward to the next step as the crude product.
Step 2: Esterification to Methyl L-lyxuronate
-
To the aqueous solution of L-lyxuronic acid, add methanol and an acidic catalyst (e.g., Dowex 50W-X8 resin in the H+ form).
-
Reflux the mixture until the esterification is complete, as monitored by TLC.
-
Filter off the resin and concentrate the filtrate under reduced pressure to obtain crude methyl L-lyxuronate.
Step 3: Conversion to Methyl (methyl α-L-lyxofuranosid)uronate
-
Dissolve the crude methyl L-lyxuronate in anhydrous methanol containing hydrogen chloride (typically 1-2%).
-
Stir the solution at room temperature for several hours to overnight.
-
Neutralize the reaction mixture with a suitable base (e.g., silver carbonate or an ion-exchange resin).
-
Filter the mixture and concentrate the filtrate to yield methyl (methyl α-L-lyxofuranosid)uronate. This intermediate can be purified by crystallization.
Step 4: Reduction to Methyl α-L-lyxofuranoside
-
Dissolve the methyl (methyl α-L-lyxofuranosid)uronate in a suitable solvent, such as aqueous ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
-
Allow the reaction to proceed until the reduction is complete (monitored by TLC).
-
Neutralize the excess borohydride by the careful addition of acetic acid.
-
Concentrate the mixture and co-evaporate with methanol multiple times to remove borate esters. The resulting methyl α-L-lyxofuranoside is used in the final step without further purification.
Step 5: Hydrolysis to this compound
-
Dissolve the crude methyl α-L-lyxofuranoside in dilute aqueous acid (e.g., 0.1 N sulfuric acid).
-
Heat the solution at an elevated temperature (e.g., 80-90 °C) for a few hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the solution with a suitable base (e.g., barium carbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain this compound as a syrup. The product can be further purified by crystallization.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from D-galactono-1,4-lactone.
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 1-5 (Overall, without purification of intermediates) | This compound | D-Galactono-1,4-lactone | Periodate, Methanol/H+, NaBH4, Dilute Acid | 87% | |
| 3 | Methyl (methyl α-L-lyxofuranosid)uronate | Methyl L-lyxuronate | Methanolic Hydrogen Chloride | 61% (isolated) |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from D-Galactono-1,4-lactone.
References
- 1. L-Xylose - preparation and application - Georganics [georganics.sk]
- 2. Synthesis of l-hexoses and their related biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of L-hexoses and their related biomolecules. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: L-Lyxose in Enzyme Kinetics and Specificity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Lyxose, a rare monosaccharide, as a valuable tool in the study of enzyme kinetics and specificity. This compound and its derivatives can serve as substrates, inhibitors, or molecular probes to elucidate enzyme mechanisms, map active sites, and screen for potential therapeutic agents. The following sections detail the application of this compound in studying various enzyme classes, complete with detailed experimental protocols and data presentation.
This compound as a Substrate for Isomerases
This compound can be a specific substrate for certain sugar isomerases, allowing for the characterization of their catalytic activity. A prime example is the study of D-lyxose isomerase, which catalyzes the reversible isomerization of D-lyxose to D-xylulose. While this compound is not the natural substrate for D-lyxose isomerase, the principles and protocols can be adapted to study putative this compound specific isomerases.
Quantitative Data: Kinetic Parameters of D-Lyxose Isomerase with D-Lyxose
The following table summarizes the kinetic parameters of a novel D-lyxose isomerase from a hyperthermophilic archaeon, providing a reference for expected values when studying similar enzymes with this compound.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal Temperature (°C) | Optimal pH |
| Thermofilum sp. | D-Lyxose | 73 ± 6.6 | 338 ± 14.9 | >95 | 7.0 |
Experimental Protocol: D-Lyxose Isomerase Activity Assay
This protocol details the steps to measure the activity of D-lyxose isomerase, which can be adapted for this compound isomerase. The assay is based on the colorimetric determination of the ketose sugar (D-xylulose) formed from the aldose substrate (D-Lyxose).
Materials:
-
Purified D-lyxose isomerase
-
D-Lyxose stock solution (e.g., 1 M in water)
-
Bis-Tris buffer (50 mM, pH 7.0)
-
MnCl₂ solution (10 mM)
-
Cysteine hydrochloride solution (1.5% w/v)
-
Sulfuric acid (70% v/v)
-
Carbazole solution (0.12% w/v in ethanol)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Bis-Tris buffer (pH 7.0)
-
1 mM MnCl₂
-
Varying concentrations of D-Lyxose (e.g., 0-100 mM)
-
Purified D-lyxose isomerase (a fixed, non-limiting concentration)
-
Make up the final volume with sterile distilled water.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture without the enzyme at the optimal temperature (e.g., 95°C for the Thermofilum sp. enzyme) for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by placing the tubes on ice.
-
-
Colorimetric Detection of D-Xylulose:
-
To 100 µL of the reaction mixture, add 500 µL of 70% sulfuric acid.
-
Add 20 µL of 1.5% cysteine hydrochloride solution and mix well.
-
Incubate at room temperature for 20 minutes.
-
Add 20 µL of 0.12% carbazole solution and mix.
-
Incubate at 60°C for 20 minutes to allow color development.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of D-xylulose.
-
Calculate the initial velocity (v₀) of the reaction for each D-Lyxose concentration.
-
Plot v₀ versus the D-Lyxose concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Workflow for D-Lyxose Isomerase Assay
Caption: Workflow for determining D-lyxose isomerase kinetic parameters.
This compound as a Potential Inhibitor of Glycosidases
Due to its structural similarity to other sugars, this compound can be investigated as a potential inhibitor of various glycosidases. For instance, L-arabinose, an epimer of this compound, has been shown to be an uncompetitive inhibitor of intestinal sucrase. This suggests that this compound could exhibit similar inhibitory effects on other glycosidases, making it a useful tool for studying enzyme-inhibitor interactions and for the development of new therapeutic agents, for example, in the context of diabetes management.
Quantitative Data: Inhibition of Sucrase by L-Arabinose
The following table provides the inhibition constant for L-arabinose against intestinal sucrase, which can serve as a reference when investigating this compound.
| Enzyme | Inhibitor | Inhibition Type | Ki (mmol/L) |
| Intestinal Sucrase | L-Arabinose | Uncompetitive | 2 |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol can be used to screen this compound for its inhibitory activity against α-glucosidase and to determine the mode of inhibition. The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (200 mM)
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a stock solution of this compound in phosphate buffer.
-
-
Inhibition Assay:
-
In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG solution.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 200 mM Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the effect of the inhibitor on Km and Vmax.
-
Caption: Logical workflow for assessing this compound as an aldose reductase inhibitor.
These application notes provide a starting point for researchers to explore the utility of this compound in their specific enzyme systems. The provided protocols are adaptable and can be optimized for different enzymes and experimental conditions. By leveraging this compound as a tool in enzyme kinetics and specificity studies, researchers can gain deeper insights into enzyme function and pave the way for new discoveries in drug development and biotechnology.
Application Notes and Protocols for the Preparation of L-Lyxuronic Acid from L-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lyxuronic acid is a valuable building block in medicinal chemistry and drug development. As a C5 uronic acid, its structure is of interest for the synthesis of various biologically active molecules, including nucleoside analogues and other carbohydrate-based therapeutics. The selective oxidation of the primary alcohol of L-lyxose presents a direct and efficient route to L-lyxuronic acid. This document provides detailed application notes and experimental protocols for the chemical synthesis of L-lyxuronic acid from this compound, focusing on catalytic oxidation methods. The protocols are designed to be reproducible and scalable for research and development purposes.
Chemical Transformation
The preparation of L-lyxuronic acid from this compound involves the selective oxidation of the primary hydroxyl group at the C-5 position to a carboxylic acid, while leaving the secondary hydroxyl groups and the aldehyde functionality at C-1 intact (in its hemiacetal form).
Caption: Chemical conversion of this compound to L-Lyxuronic Acid.
Experimental Protocols
Two primary methods for the selective oxidation of this compound are presented: Platinum-catalyzed oxidation and TEMPO-mediated oxidation.
Protocol 1: Platinum-Catalyzed Selective Oxidation
This method utilizes a platinum-on-carbon (Pt/C) catalyst in an aqueous medium with oxygen as the terminal oxidant. The reaction pH is controlled to favor the selective oxidation of the primary alcohol.
Materials:
-
This compound
-
5% Platinum on activated carbon (Pt/C) catalyst
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Oxygen gas (high purity)
-
Hydrochloric acid (HCl), 1 M
-
Activated carbon (for decolorization)
-
Ethanol
-
Ion-exchange resin (cation, H⁺ form)
Equipment:
-
Glass reaction vessel with overhead stirrer, gas inlet, pH electrode, and temperature control
-
pH controller/autotitrator with a base solution (e.g., 0.5 M NaHCO₃)
-
Oxygen supply with a flow meter
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled glass reactor, dissolve this compound (1.0 eq) in deionized water to a concentration of 5-10% (w/v).
-
Add the 5% Pt/C catalyst (5-10 mol% Pt relative to this compound).
-
Insert a calibrated pH electrode and set the temperature to 50-60°C.
-
-
Reaction Execution:
-
Begin vigorous stirring to ensure the catalyst is well-suspended.
-
Start bubbling oxygen gas through the solution at a controlled rate.
-
Maintain the pH of the reaction mixture at 8.5-9.0 by the controlled addition of a sodium bicarbonate solution using an autotitrator. The consumption of the base indicates the progress of the reaction.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the oxygen flow and cool the mixture to room temperature.
-
Remove the Pt/C catalyst by filtration through a pad of Celite. Wash the catalyst with a small amount of deionized water.
-
To the filtrate, add activated carbon and stir for 30 minutes to decolorize the solution. Filter to remove the activated carbon.
-
The resulting solution contains the sodium salt of L-lyxuronic acid. To obtain the free acid, pass the solution through a column packed with a cation-exchange resin (H⁺ form).
-
Collect the acidic eluate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
The resulting syrup can be further dried by lyophilization to yield L-lyxuronic acid as a solid.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
Protocol 2: TEMPO-Mediated Selective Oxidation
This protocol employs the (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a co-oxidant, typically sodium hypochlorite (NaOCl), in an aqueous solution.
Materials:
-
This compound
-
TEMPO
-
Sodium bromide (NaBr)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfite (Na₂SO₃)
-
Ethanol
-
Ion-exchange resin (cation, H⁺ form)
Equipment:
-
Jacketed glass reaction vessel with a magnetic stirrer and a pH electrode
-
pH meter
-
Addition funnel
-
Low-temperature circulator
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq), TEMPO (0.01-0.05 eq), and sodium bromide (0.1 eq) in a solution of sodium bicarbonate in deionized water in the reaction vessel.
-
Cool the solution to 0-5°C using a low-temperature circulator.
-
-
Reaction Execution:
-
While maintaining the temperature at 0-5°C and stirring vigorously, add the sodium hypochlorite solution (1.1-1.5 eq) dropwise via an addition funnel.
-
Monitor the pH of the reaction and maintain it between 9 and 10 by the addition of a dilute NaOH solution if necessary.
-
Monitor the reaction by TLC or HPLC. The reaction is typically rapid and can be completed in 1-4 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a small amount of ethanol or a saturated solution of sodium sulfite to destroy any excess oxidant.
-
Allow the solution to warm to room temperature.
-
Acidify the solution to pH 2-3 with 1 M HCl.
-
The solution containing L-lyxuronic acid can be purified by passing it through a cation-exchange resin (H⁺ form) to remove sodium ions.
-
Concentrate the eluate under reduced pressure at a temperature below 40°C.
-
Lyophilize the resulting syrup to obtain L-lyxuronic acid as a white solid.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (by HPLC) | >98% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preparation and purification of L-lyxuronic acid.
Caption: General workflow for L-lyxuronic acid synthesis.
Data Presentation
The following table summarizes the key quantitative data for the two described protocols. These values are based on typical results reported in the literature for similar carbohydrate oxidations and should be considered as expected ranges.
| Parameter | Protocol 1: Pt-Catalyzed Oxidation | Protocol 2: TEMPO-Mediated Oxidation |
| Reactant Ratios | ||
| This compound | 1.0 eq | 1.0 eq |
| Catalyst (mol%) | 5-10 mol% Pt | 1-5 mol% TEMPO |
| Co-catalyst/Reagent | - | 0.1 eq NaBr |
| Oxidant | O₂ (excess) | 1.1-1.5 eq NaOCl |
| Reaction Conditions | ||
| Temperature | 50-60°C | 0-5°C |
| pH | 8.5-9.0 | 9.0-10.0 |
| Reaction Time | 6-24 hours | 1-4 hours |
| Outcome | ||
| Expected Yield | 70-90% | 80-95% |
| Expected Purity | >95% | >98% |
Concluding Remarks
The protocols described provide robust and efficient methods for the preparation of L-lyxuronic acid from this compound. The choice between the platinum-catalyzed and TEMPO-mediated oxidation will depend on the available equipment, desired scale, and tolerance for trace metal impurities in the final product. For high purity and yield, the TEMPO-mediated oxidation is often preferred due to its high selectivity and faster reaction times. Proper monitoring and control of reaction parameters, particularly pH and temperature, are critical for achieving optimal results. The purified L-lyxuronic acid can be characterized by standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Troubleshooting & Optimization
Technical Support Center: Purification of L-Lyxose
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of L-Lyxose from various reaction mixtures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from a reaction mixture?
A1: The purification of this compound typically involves a multi-step approach combining several techniques. The most common strategy includes initial removal of salts and catalysts using ion-exchange resins, followed by chromatographic separation to isolate this compound from other sugars and byproducts. The final step is often crystallization to obtain a high-purity solid product. For analytical and preparative separation from other aldopentoses, High-Performance Anion-Exchange Chromatography (HPAE) is a highly effective method.[1]
Q2: How can I efficiently remove salts (e.g., sodium ions) after a reduction or neutralization step?
A2: Ion-exchange chromatography is the standard method for desalting. Cation-exchange resins, such as Amberlite IR-120(H+), are effective for removing cations like sodium (Na+).[2] The crude reaction mixture is passed through a column packed with the resin, which captures the salt ions, allowing the uncharged this compound to pass through. The resin can be regenerated for repeated use.
Q3: What is the most effective chromatographic technique to separate this compound from other pentoses like D-xylose and D-arabinose?
A3: High-Performance Anion-Exchange Chromatography (HPAE), typically coupled with electrochemical detection (ED), is a superior method for separating structurally similar carbohydrates without derivatization.[1] The separation of aldopentoses like this compound, D-arabinose, D-xylose, and D-ribose can be optimized by adjusting the concentration of the sodium hydroxide (NaOH) eluent. An optimal resolution for all aldopentoses has been achieved using a 20 mM NaOH eluent.[1]
Q4: How can I monitor the purity of my this compound fractions during the purification process?
A4: Purity should be assessed at each stage. High-Performance Liquid Chromatography (HPLC) is the most common method. For pentoses, HPAE with electrochemical detection (HPAE-ED) provides high sensitivity and resolution.[1] Gas chromatography (GC) can also be used after converting the sugar to a volatile derivative, such as a trimethylsilyl ether. For a final product, specifications often include HPLC assay (≥98.5%) and confirmation by Fourier-transform infrared spectroscopy (FTIR).
Q5: My this compound preparation has resulted in a syrup instead of crystals. What should I do?
A5: Obtaining a syrup is a common intermediate step. This syrup is a highly concentrated solution of this compound, which may still contain impurities that inhibit crystallization. To induce crystallization, you can try several techniques: further purification of the syrup using chromatography to remove inhibitors, dissolving the syrup in a minimal amount of a suitable solvent (like methanol or ethanol) and adding an anti-solvent (like ether or chloroform) to decrease solubility, or using seed crystals of pure this compound to initiate nucleation.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | Multiple Purification Steps: Each step in a purification protocol inevitably leads to some product loss. Product Degradation: Harsh conditions (e.g., strong acid/base, high temperature) can degrade sugars. | Optimize Workflow: Minimize the number of purification steps required to achieve the desired purity. Use Mild Conditions: Employ mild acid hydrolysis and avoid excessive heat during evaporation steps. |
| Poor Chromatographic Resolution | Incorrect Mobile Phase: The eluent composition is critical for separating similar sugars like pentoses. Column Overloading: Exceeding the binding capacity of the column leads to poor separation. | Adjust Eluent: For HPAE, systematically vary the NaOH concentration. A 20 mM NaOH solution is a good starting point for aldopentose separation. Reduce Sample Load: Ensure the amount of crude material applied to the column is within the manufacturer's recommended range. |
| Failure to Crystallize | Presence of Impurities: Even small amounts of other sugars or byproducts can inhibit crystal formation. Incorrect Solvent System: The choice of solvent and anti-solvent is crucial for inducing crystallization. Suboptimal Temperature/Concentration: The rate of cooling and the degree of supersaturation must be carefully controlled. | Re-purify: Subject the this compound syrup to another round of high-resolution chromatography. Solvent Screening: Experiment with different solvent/anti-solvent systems (e.g., water/ethanol, methanol/ether). Controlled Cooling: Allow the solution to cool slowly. If possible, use a seed crystal to initiate crystallization. |
| Final Product Contaminated with Other Sugars | Inefficient Separation: The chosen purification method may not be adequate to separate this compound from its epimers (e.g., xylose). | Employ High-Resolution Techniques: Use HPAE-ED, which is specifically designed for high-resolution separation of closely related monosaccharides. Consider Derivatization: In some cases, converting sugars to acetals can alter their polarity, allowing for separation by extraction with non-polar solvents. |
| Residual Salt in Final Product | Incomplete Desalting: The ion-exchange resin may be saturated or the wash volume may be insufficient. | Repeat Ion Exchange: Pass the sample through a fresh or regenerated ion-exchange column. Monitor Conductivity: Check the conductivity of the eluate from the ion-exchange column to ensure all salts have been removed before pooling the sugar-containing fractions. |
Section 3: Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Typical Application | Advantages | Disadvantages |
| Ion-Exchange Chromatography | Separation based on charge. | Desalting, removal of charged catalysts. | Efficient salt removal, regenerable resins. | Does not separate neutral sugars from each other. |
| High-Performance Anion-Exchange Chromatography (HPAE-ED) | Anion exchange of carbohydrate hydroxyl groups at high pH. | High-resolution separation of pentoses. | Excellent selectivity for similar sugars, no derivatization needed. | Requires specialized equipment, high pH can degrade some samples. |
| Size-Exclusion Chromatography (e.g., Sephadex) | Separation based on molecular size. | Group separation (e.g., sugars from polymers), buffer exchange. | Mild conditions, predictable separation. | Low resolution for molecules of similar size like monosaccharides. |
| Crystallization | Formation of a solid crystalline phase from a solution. | Final purification step to achieve high purity. | Can yield very pure product, cost-effective at scale. | Can be inhibited by impurities, may require extensive optimization. |
Table 2: this compound Synthesis and Purity Data
| Parameter | Value | Source / Method | Reference |
| Overall Yield | ~87% | From D-galactono-1,4-lactone (multi-step synthesis without purification of intermediates) | |
| Purity (Commercial Standard) | ≥98.5% | HPLC Assay | |
| Optical Rotation | +13.5° ± 0.5° | (c=2 in water) | |
| Physical Form | White Crystalline Powder | Visual Inspection |
Section 4: Experimental Protocols
Protocol 1: General Purification of this compound from a Synthetic Mixture
This protocol is based on the synthesis of this compound from D-galactono-1,4-lactone, involving a borohydride reduction step.
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Neutralization & Cation Removal:
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Following the reaction (e.g., borohydride reduction), cool the reaction mixture.
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Treat the mixture with a cation-exchange resin (e.g., Amberlite IR-120(H+)) to destroy excess borohydride and remove sodium ions.
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Filter to remove the resin.
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-
Removal of Boric Acid:
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Evaporate the filtered solution to a syrup.
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Add dry methanol to the syrup and re-evaporate under reduced pressure. Repeat this co-distillation step 5-6 times to remove boric acid as volatile methyl borate.
-
-
Concentration:
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After the final evaporation, the product will be a thick, clear syrup. This is your crude this compound.
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-
Crystallization:
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Dissolve the syrup in a small amount of hot methanol or ethanol.
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Add an anti-solvent, such as chloroform or ether, until the solution becomes slightly turbid.
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Allow the solution to stand at a cool temperature (e.g., 4°C) to induce crystallization.
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Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
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Protocol 2: HPAE Separation of Aldopentoses
This protocol provides guideline conditions for the analytical separation of this compound from other pentoses.
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System: HPLC system equipped with a pulsed amperometric detector (PAD) and a suitable anion-exchange column (e.g., polystyrene-divinylbenzene based).
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Mobile Phase (Eluent): 20 mM Sodium Hydroxide (NaOH). Prepare fresh from a concentrated stock and degas thoroughly.
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Sample Preparation: Dissolve the sugar mixture in deionized water to a suitable concentration (e.g., 10-20 ppm). Filter through a 0.22 µm syringe filter.
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Chromatographic Conditions:
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Flow Rate: 0.5 - 1.0 mL/min
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Column Temperature: 30°C
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Injection Volume: 10 - 25 µL
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-
Analysis: Monitor the elution profile. The retention times for D-arabinose, D-lyxose, D-xylose, and D-ribose will be distinct under these conditions.
Section 5: Visual Guides
Caption: General experimental workflow for this compound purification.
Caption: Troubleshooting logic for this compound crystallization failure.
References
overcoming challenges in the chemical synthesis of L-Lyxose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of L-Lyxose.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low overall yield in multi-step synthesis | - Incomplete reactions at one or more steps.- Degradation of intermediates.- Suboptimal reaction conditions (temperature, pH, reaction time).- Inefficient purification at each stage. | - Monitor each reaction step closely using TLC or HPLC to ensure completion.- Use appropriate protecting groups to prevent degradation of sensitive functional groups.[1][2][3]- Systematically optimize reaction conditions for each step.[4][5]- Employ efficient purification methods to minimize product loss between steps. |
| SYN-002 | Formation of unexpected epimers (e.g., L-Xylose, L-Arabinose) | - Lack of stereocontrol in key reaction steps.- Epimerization catalyzed by acidic or basic conditions.- Use of non-stereoselective reducing agents. | - Employ stereoselective reagents and catalysts.- Carefully control the pH of the reaction mixture.- For specific inversions, consider using reagents like diethylaminosulfur trifluoride (DAST) which can promote configuration inversion at specific carbons.- Choose reducing agents known for their stereoselectivity. |
| SYN-003 | Difficulty in purifying the final this compound product | - Presence of structurally similar isomers and byproducts.- Co-elution of impurities during chromatography.- Incomplete removal of reagents and solvents. | - Utilize high-performance liquid chromatography (HPLC) with a suitable column (e.g., Chiralpak AD-H for enantiomeric separation or an anion-exchange column for aldopentose separation) for purification.- Optimize the mobile phase composition and gradient for better separation.- Consider derivatization of the sugar to improve separation characteristics.- Employ thorough extraction and washing steps to remove residual reagents and solvents. |
| SYN-004 | Incomplete removal of protecting groups | - Harsh deprotection conditions leading to side reactions.- The chosen protecting group is too stable for the intended deprotection method. | - Select protecting groups that can be removed under mild and specific conditions.- Screen different deprotection reagents and conditions on a small scale before proceeding with the bulk material.- Monitor the deprotection reaction by TLC or HPLC to determine the optimal reaction time. |
| SYN-005 | Formation of colored byproducts | - Non-enzymatic browning reactions, especially at elevated temperatures. | - Conduct reactions at lower temperatures where possible.- Use purification techniques such as activated carbon treatment to remove colored impurities. |
Frequently Asked Questions (FAQs)
1. What are the most common starting materials for the chemical synthesis of this compound?
Common starting materials for the chemical synthesis of this compound include D-galactono-1,4-lactone, L-arabinose, and D-ribose. The choice of starting material often depends on the desired synthetic route, availability, and cost.
2. How can I control the stereochemistry during the synthesis of this compound?
Controlling stereochemistry is a critical challenge. Key strategies include:
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Use of Chiral Precursors: Starting with a molecule with the desired stereochemistry at certain centers.
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Stereoselective Reagents: Employing reagents that favor the formation of one stereoisomer over another.
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Neighboring Group Participation: Utilizing protecting groups on adjacent carbons that can influence the stereochemical outcome of a reaction.
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Directed Reactions: Using reagents that can selectively invert the configuration at a specific carbon atom, such as DAST.
3. What are the typical yields for the chemical synthesis of this compound?
Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. For example, a 7-step synthesis of D-lyxose from D-arabinose has been reported with an overall yield of 40%. A synthesis route starting from D-galactono-1,4-lactone has been shown to produce this compound in an 87% overall yield without purification of intermediates.
4. What are the recommended methods for purifying synthetic this compound?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying this compound. Specific columns and conditions can be used to separate this compound from its epimers and other byproducts. For instance, an anion-exchange stationary phase can be used to resolve all aldopentoses. Chiral columns, such as Chiralpak AD-H, can be used to separate enantiomers and anomers. Other purification techniques include column chromatography on silica gel and crystallization.
5. Why are protecting groups necessary in this compound synthesis?
Protecting groups are essential in carbohydrate chemistry to:
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Prevent unwanted side reactions: Sugars have multiple hydroxyl groups with similar reactivity. Protecting groups mask certain hydroxyl groups, allowing for selective reaction at a specific position.
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Influence stereoselectivity: The nature of the protecting group can direct the stereochemical outcome of a reaction at a nearby carbon center.
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Improve solubility: Modifying hydroxyl groups can change the solubility of the sugar derivative, which can be advantageous for certain reaction conditions.
Experimental Protocols & Data
Synthesis of this compound from D-Galactono-1,4-lactone
This multi-step synthesis involves the oxidation of D-galactono-1,4-lactone, followed by reduction and hydrolysis.
Overall Reaction Scheme:
D-Galactono-1,4-lactone → L-Lyxuronic acid → Methyl L-lyxuronate → Methyl (methyl α-L-lyxofuranosid)uronate → Methyl α-L-lyxofuranoside → this compound
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 1 | L-Lyxuronic acid | D-Galactono-1,4-lactone | 1 mole of periodate | - | |
| 2 | Methyl L-lyxuronate | L-Lyxuronic acid | Methanolic HCl | - | |
| 3 | Methyl (methyl α-L-lyxofuranosid)uronate | Methyl L-lyxuronate | Methanolic HCl | - | |
| 4 | Methyl α-L-lyxofuranoside | Methyl (methyl α-L-lyxofuranosid)uronate | Borohydride | - | |
| 5 | This compound | Methyl α-L-lyxofuranoside | Mild acid hydrolysis | - | |
| Overall | This compound | D-Galactono-1,4-lactone | - | 87% |
Synthesis of D-Lyxose from D-Arabinose (7-Step Synthesis)
This route involves the use of protecting groups and a key stereochemical inversion step.
Key Inversion Step:
The inversion of configuration at C3 is achieved using the DAST reagent on a trans-2,3-di-hydroxy pentofuranose intermediate to yield the cis-2,3-di-hydroxy configuration.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Number of Steps | 7 | |
| Starting Material | D-Arabinose | |
| Overall Yield | 40% |
Visualizations
Caption: Synthesis of this compound from D-Galactono-1,4-lactone.
References
Technical Support Center: Enzymatic L-Lyxose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of L-Lyxose.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic pathway for this compound production?
A1: this compound is not typically produced in a single enzymatic step. A common strategy involves a multi-step process starting from more accessible substrates. For instance, a pathway can begin with the conversion of xylitol to L-xylulose by a microbial strain like Alcaligenes 701B. The resulting L-xylulose is then isomerized to a mixture of L-xylose and this compound using an immobilized L-rhamnose isomerase.[1] Another approach involves the conversion of ribitol to L-ribulose, followed by epimerization and isomerization steps to yield this compound.[2]
Q2: Which enzyme is critical for the isomerization step to produce this compound?
A2: L-rhamnose isomerase (L-RI) is a key enzyme used to isomerize L-xylulose, which results in a mixture containing this compound and L-xylose.[1] This enzyme has broad substrate specificity, allowing it to act on various rare sugars.[3]
Q3: What are the typical reaction conditions for L-arabinose isomerase, an enzyme often used in related rare sugar synthesis?
A3: While not directly producing this compound, L-arabinose isomerase (L-AI) is a well-characterized enzyme in the same family, and its optimal conditions provide a useful reference. For example, L-AI from Lactobacillus reuteri shows maximum activity at 65°C and a pH of 6.0.[4] Similarly, L-AI from Clostridium hylemonae exhibits peak activity at 50°C and a pH range of 7.0-7.5. Operating at higher temperatures can shift the reaction equilibrium favorably and reduce microbial contamination risk.
Q4: Do the isomerase enzymes require cofactors?
A4: Yes, many L-arabinose isomerases are metal-ion dependent. Their activity is often enhanced by the presence of divalent cations like Manganese (Mn²⁺), Cobalt (Co²⁺), or Magnesium (Mg²⁺). For instance, the addition of 1 mM Mn²⁺ can significantly boost the activity of L-AI. However, the reliance on cofactors, especially Co²⁺, can increase downstream processing costs due to the need for their removal. Some metal-ion-independent L-AIs are being explored for industrial applications to circumvent this issue.
Troubleshooting Guide
Problem 1: Low conversion rate and poor yield of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your reaction buffer. Most relevant isomerases function optimally in a slightly acidic to neutral pH range (pH 6.0-7.5). Adjust the buffer pH accordingly. |
| Incorrect Temperature | Ensure the reaction is incubated at the optimal temperature for your specific enzyme. For many isomerases, this is between 50°C and 65°C. Temperatures above 70°C can lead to byproduct formation. |
| Missing or Insufficient Metal Cofactors | Check if your enzyme requires divalent metal ions (e.g., Mn²⁺, Co²⁺). Supplement the reaction mixture with the appropriate cofactor at the recommended concentration (typically around 1 mM). |
| Enzyme Inhibition | The presence of certain metal ions like Pb²⁺, Cr²⁺, or Hg²⁺ can completely inhibit enzyme activity. Ensure your substrate and buffers are free from potential inhibitors. Substrate analogs may also act as competitive inhibitors. |
| Low Enzyme Activity or Stability | Confirm the specific activity of your enzyme batch. If using an immobilized enzyme, assess its stability and potential for reuse. Consider factors that affect stability, such as pH and temperature. |
Problem 2: Difficulty in purifying this compound from the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Presence of multiple sugars | The isomerization of L-xylulose produces an equilibrium mixture of L-xylulose, L-xylose, and this compound. High-Performance Liquid Chromatography (HPLC) is typically required for separation and purification. |
| Byproduct Formation | Running the reaction at excessively high temperatures (above 70°C) can lead to the formation of undesired byproducts and browning effects. Lower the reaction temperature to minimize these side reactions. |
| Contamination with Metal Cofactors | If using metal cofactors like Co²⁺, they must be removed from the final product. This adds a downstream processing step, such as ion-exchange chromatography. |
Data and Parameters
Table 1: Optimal Conditions for L-Arabinose Isomerases from Various Sources
| Microorganism | Optimal Temperature (°C) | Optimal pH | Required Cofactors | Reference |
| Lactobacillus reuteri | 65 | 6.0 | Mn²⁺, Co²⁺ | |
| Clostridium hylemonae | 50 | 7.0 - 7.5 | Mg²⁺ | |
| Bacillus amyloliquefaciens | 45 | 7.5 | Metal-ion independent | |
| Lactobacillus plantarum | 50 | 7.0 | Mn²⁺, Fe²⁺, Ca²⁺ |
Table 2: Effect of Metal Ions (1 mM) on L-Arabinose Isomerase Activity
| Metal Ion | Source Organism | Relative Activity Change | Reference |
| Mn²⁺ | Lactobacillus reuteri | 1.4-fold increase | |
| Co²⁺ | Lactobacillus reuteri | 3.7-fold increase | |
| Mg²⁺ | Clostridium hylemonae | 20% increase | |
| Mn²⁺ | B. amyloliquefaciens | 65% increase | |
| Cu²⁺, Ag⁺, Hg²⁺, Pb²⁺ | Lactobacillus plantarum | Inhibitory |
Key Experimental Protocols
Protocol 1: Enzymatic Assay for Isomerase Activity
This protocol is a general guideline for determining the activity of an isomerase like L-arabinose isomerase, which can be adapted for L-rhamnose isomerase.
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Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 0.5 mL reaction mixture containing:
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50 mM Substrate (e.g., L-arabinose)
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50 mM Buffer (e.g., Sodium Phosphate, pH 6.0)
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1 mM Metal Cofactor (e.g., MnCl₂)
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50 µL of appropriately diluted enzyme solution (0.5–1.0 mg/mL).
-
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Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 65°C) for a defined period (e.g., 10 minutes).
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Stop Reaction: Terminate the reaction by heating the mixture at 95°C for 5 minutes. This denatures the enzyme.
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Quantify Product: Determine the amount of product formed (e.g., L-ribulose) using a suitable method. This can be done colorimetrically (e.g., cysteine–carbazole–sulfuric-acid method) or via High-Performance Liquid Chromatography (HPLC) analysis.
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Calculate Activity: One unit (U) of activity is typically defined as the amount of enzyme required to produce 1 µmol of product per minute under the specified assay conditions.
Visual Guides
Caption: General workflow for enzymatic this compound production.
Caption: Isomerization of L-Xylulose to this compound and L-Xylose.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymes for Rare Sugar Production [glycoforum.gr.jp]
- 4. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation pathways of L-Lyxose in solution
Welcome to the technical support center for L-Lyxose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties in an aqueous solution?
A1: this compound is an aldopentose, a type of monosaccharide with the chemical formula C₅H₁₀O₅.[1][2] In aqueous solutions, it can exist in both an open-chain aldehyde form and a more stable cyclic (pyranose or furanose) form.[3] It is the C-2 carbon epimer of L-Xylose.[1][4] As a reducing sugar, its aldehyde group is susceptible to oxidation and reduction reactions, making it reactive in certain conditions. This compound is very soluble in water, with a reported solubility of 586 mg/mL at 25°C.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by three main factors:
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pH: this compound is most stable in neutral to slightly acidic conditions. It is susceptible to degradation under strongly acidic or, particularly, alkaline conditions.
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Temperature: Elevated temperatures significantly accelerate the rate of all degradation reactions. For long-term storage, keeping solutions at -20°C or -80°C is recommended.
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Presence of Other Reactants: The presence of amino acids, peptides, or proteins can lead to the Maillard reaction, especially upon heating.
Q3: What happens to this compound under acidic or alkaline conditions?
A3:
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Acidic Conditions: Mild acid hydrolysis is a standard method to release this compound from its glycosidic forms, suggesting that strong acidic conditions can lead to further degradation, such as dehydration to form furfural-type compounds.
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Alkaline Conditions: In alkaline solutions, this compound can undergo several degradation reactions. These include epimerization (conversion to other pentoses like L-Arabinose or L-Xylose), isomerization to L-Xylulose, and fragmentation via retro-aldol reactions to form smaller acidic products like glycolic and lactic acids. This complex series of reactions is often referred to as alkaline degradation.
Q4: What is the Maillard reaction and how does it affect this compound solutions?
A4: The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (like this compound) and the amino group of an amino acid or protein. This reaction is accelerated by heat and proceeds more rapidly in an alkaline environment. It leads to a cascade of reactions that produce a wide range of products, including melanoidins, which are brown nitrogenous polymers. For researchers, this can manifest as a yellow or brown discoloration of the solution and the formation of numerous degradation products.
Troubleshooting Guide
Q1: My this compound solution has turned yellow or brown during an experiment or upon storage. What is the cause?
A1: Discoloration is a common indicator of degradation. Use the following logic to identify the likely cause:
Q2: I am analyzing my this compound sample with HPLC and see new, unexpected peaks appearing over time. What are they?
A2: These unexpected peaks are likely degradation or isomerization products.
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Epimers/Isomers: Under neutral or alkaline conditions, this compound can isomerize to L-Xylulose or epimerize to other pentoses like L-Xylose and L-Arabinose. These will have different retention times on a carbohydrate analysis column.
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Degradation Fragments: Under harsh acidic or alkaline conditions, the pentose ring can fragment. You may see peaks corresponding to organic acids (formic, acetic, lactic, glycolic) or aldehydes.
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Maillard Reaction Products (MRPs): If amino acids are present, you will see a complex mixture of early- to late-stage MRPs, which can be difficult to fully characterize without techniques like LC-MS.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To ensure the stability of your this compound solutions, follow these best practices:
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Control pH: Whenever possible, maintain the solution pH between 4 and 7. Use non-reactive buffers like citrate or histidine, especially if lyophilization is involved. Avoid phosphate buffers in high concentrations for freeze-drying as they can cause significant pH shifts.
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Control Temperature: Prepare stock solutions in the cold and store them frozen (-20°C for short-term, -80°C for long-term). Minimize the time solutions are kept at elevated temperatures.
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Use Fresh Solutions: For quantitative and sensitive experiments, it is always best to use freshly prepared this compound solutions.
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Inert Atmosphere: For reactions that are sensitive to oxidation, especially under alkaline conditions, purging the solution and headspace with an inert gas like nitrogen or argon can prevent oxidative degradation pathways.
Quantitative Data Summary
Specific kinetic data for this compound degradation is sparse in the literature. However, the following table summarizes the qualitative effects of various factors on its stability.
| Factor | Condition | Effect on this compound Stability | Primary Degradation Pathway(s) |
| pH | Strongly Acidic (pH < 3) | Low | Acid Hydrolysis, Dehydration |
| Neutral (pH 6-7.5) | High | Minimal degradation | |
| Alkaline (pH > 8) | Very Low | Alkaline Degradation, Isomerization, Epimerization | |
| Temperature | < 4°C | High | - |
| Room Temperature (20-25°C) | Moderate | Slow degradation, dependent on pH | |
| Elevated (> 50°C) | Very Low | All pathways accelerated | |
| Additives | Amino Acids / Proteins | Low (especially with heat) | Maillard Reaction |
| Buffer Type | Phosphate (during freezing) | Can decrease stability | pH shifts upon crystallization |
| Citrate, Histidine | Generally good stabilizers | Minimal pH shifts |
Experimental Protocols
Protocol 1: General Workflow for this compound Stability Assessment
This protocol outlines a typical experimental workflow to assess the stability of this compound under various conditions.
Protocol 2: HPLC Method for Quantifying this compound
This method is suitable for the quantification of this compound and the detection of major non-volatile degradation products.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.
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Column: A dedicated carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87P) is recommended. Maintain the column at a constant elevated temperature (e.g., 60-85°C) as per the manufacturer's instructions to improve peak shape.
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Mobile Phase: Isocratic elution with HPLC-grade ultrapure water or a dilute acid solution (e.g., 0.005 M sulfuric acid). The mobile phase should be filtered (0.2 µm) and degassed prior to use.
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Flow Rate: Typically 0.5 - 0.6 mL/min.
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Injection Volume: 10 - 20 µL.
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Run Time: Approximately 30-40 minutes, sufficient to elute the main sugar peak and potential degradation products.
-
Quantification:
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Prepare a calibration curve using a series of this compound standards of known concentrations (e.g., 0.1 mg/mL to 5 mg/mL).
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Plot the peak area from the RI detector against the concentration for each standard.
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Perform a linear regression to obtain the equation of the line.
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Use the peak area of this compound in the experimental samples to calculate its concentration using the calibration curve.
-
-
Analysis of Degradation: Compare the chromatograms of degraded samples to the t=0 sample. The appearance of new peaks or a decrease in the this compound peak area indicates degradation. For identification of unknown peaks, further analysis by Mass Spectrometry (LC-MS) is required.
References
Technical Support Center: Chromatographic Separation of L-Lyxose from its Isomers
Welcome to the technical support center for the chromatographic separation of L-Lyxose from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I need to separate?
A1: The primary isomers of concern when purifying this compound are its enantiomer, D-Lyxose, and its anomers (α and β forms). Depending on the sample source and preparation method, you may also encounter other aldopentose isomers such as D-Arabinose, D-Ribose, and D-Xylose.
Q2: Which High-Performance Liquid Chromatography (HPLC) columns are most effective for separating this compound from its isomers?
A2: Due to the high polarity and structural similarity of sugar isomers, specialized columns are necessary. Common choices include:
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Chiral Columns: These are essential for separating enantiomers (this compound from D-Lyxose). The Chiralpak AD-H column is a frequently cited example for this purpose.[1][2]
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Carbohydrate Analysis Columns: These are specifically designed for separating monosaccharides.
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Anion-Exchange Columns: High-Performance Anion-Exchange Chromatography (HPAEC) is a powerful technique for separating underivatized carbohydrates, including aldopentoses like Lyxose.[3] This method often uses a sodium hydroxide eluent.[3]
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Amino (NH2) Columns: These are commonly used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode for carbohydrate analysis.[4]
Q3: Why am I seeing split or broad peaks for my this compound standard?
A3: This is a common phenomenon when separating reducing sugars and is often due to the presence of anomers (α and β forms) in solution. At room temperature, these anomers can interconvert (a process called mutarotation) during the chromatographic run, leading to peak splitting or broadening. Elevating the column temperature can sometimes help to collapse the anomers into a single, sharper peak.
Q4: What detection methods are suitable for this compound and its isomers?
A4: Since simple sugars lack a strong chromophore, standard UV-Vis detection is not effective. The most common detection methods are:
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Refractive Index (RI) Detection: A universal detector for non-absorbing compounds, widely used for carbohydrate analysis. It is, however, sensitive to temperature and pressure fluctuations and not compatible with gradient elution.
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Pulsed Amperometric Detection (PAD): Often coupled with HPAEC, PAD is a highly sensitive and selective method for detecting carbohydrates without derivatization.
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Evaporative Light Scattering Detection (ELSD): This detector is more sensitive than RI and compatible with gradient elution, making it a versatile option.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the HPLC separation of this compound and its isomers.
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution Between this compound and D-Lyxose | 1. Inappropriate column. 2. Mobile phase composition is not optimal. 3. Column temperature is not optimized. | 1. A chiral column (e.g., Chiralpak AD-H) is necessary for enantiomer separation. 2. Adjust the mobile phase composition. For chiral separations, a mixture of hexane and ethanol is often used. 3. Systematically vary the column temperature (e.g., in 5°C increments) to see if resolution improves. |
| Co-elution of this compound with Other Aldopentoses | 1. Insufficient column selectivity. 2. Incorrect mobile phase conditions. | 1. Consider using a different type of column, such as an anion-exchange column, which can offer different selectivity based on the pKa of the sugars. 2. For anion-exchange chromatography, adjust the concentration of the NaOH eluent. For HILIC, modify the acetonitrile/water ratio. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Column not properly equilibrated. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Equilibrate the column with the initial mobile phase for an extended period (at least 15-20 column volumes) before the first injection. 3. Use a column oven to maintain a constant and stable temperature. |
| Split or Broad Peaks (Anomer Separation) | 1. Interconversion of α and β anomers during the run. 2. Low column temperature. | 1. Increase the column temperature to accelerate mutarotation and potentially merge the anomer peaks. 2. For HPAEC-PAD, the high pH of the mobile phase often helps to collapse the anomers into a single peak. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Pump-related pressure fluctuations. 3. Detector not stabilized. | 1. Filter all mobile phase components and flush the system. Clean the detector cell according to the manufacturer's instructions. 2. Degas the mobile phase and check pump seals for wear. 3. Allow the detector (especially RI detectors) to warm up and stabilize completely before starting the analysis. |
| No Retention (Peaks Elute at the Void Volume) | 1. Using a standard reversed-phase (e.g., C18) column. 2. Mobile phase is too polar for HILIC mode. | 1. Switch to a HILIC (e.g., Amino) or anion-exchange column suitable for polar analytes. 2. In HILIC mode, increase the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase to promote retention. |
Experimental Protocols
Protocol 1: Chiral Separation of this compound and D-Lyxose Anomers
This method is based on the separation of D,this compound into its respective anomers using a chiral column.
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Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
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Mobile Phase: A mixture of hexane and ethanol. The exact ratio should be optimized for best resolution. A starting point could be Hexane:Ethanol (90:10, v/v).
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Flow Rate: 0.5 mL/min
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Column Temperature: 25°C
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Detection: Refractive Index (RI)
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Sample Preparation: Dissolve the this compound sample in the mobile phase.
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Expected Elution Order: For a racemic mixture of D,this compound, the typical elution order on a Chiralpak AD-H column is α-D-lyxopyranose, α-L-lyxopyranose, β-D-lyxopyranose, and β-L-lyxopyranose.
Protocol 2: Anion-Exchange Separation of Aldopentoses
This method is suitable for separating this compound from other aldopentose isomers like arabinose, xylose, and ribose.
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Column: Anion-exchange stationary phase (e.g., prepared from chloromethylated styrene-divinylbenzene copolymer)
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Mobile Phase: 20 mM Sodium Hydroxide (NaOH) solution
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Flow Rate: 1.0 mL/min
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
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Detection: Pulsed Amperometric Detection (PAD)
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Sample Preparation: Dissolve the sugar mixture in deionized water and filter through a 0.45 µm membrane filter.
Data Presentation
Table 1: Starting Conditions for this compound Isomer Separation by HPLC
| Parameter | Method 1: Chiral Separation | Method 2: Anion-Exchange |
| Target Separation | Enantiomers (L- vs. D-) and Anomers (α vs. β) | Aldopentose Isomers |
| Column Type | Chiralpak AD-H | Anion-Exchange |
| Mobile Phase | Hexane:Ethanol (e.g., 90:10) | 20 mM NaOH |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 25°C | Ambient / 30°C |
| Detector | Refractive Index (RI) | Pulsed Amperometric (PAD) |
Visualizations
Caption: Experimental workflow for the separation of this compound.
Caption: Troubleshooting decision tree for this compound chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
troubleshooting low yields in L-Lyxose synthesis from D-arabinose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of L-Lyxose from D-arabinose.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound from D-arabinose?
There are two primary methods for the synthesis of this compound from D-arabinose: multi-step chemical synthesis and enzymatic isomerization.
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Chemical Synthesis: This approach typically involves a series of reactions to protect hydroxyl groups, invert the stereochemistry at a specific carbon atom (C3), and then deprotect the molecule to yield this compound. A common route involves seven steps and utilizes reagents like (diethylamino)sulfur trifluoride (DAST) for the key inversion step.[1][2][3]
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Enzymatic Synthesis: This method employs an isomerase enzyme, such as L-arabinose isomerase, to directly convert D-arabinose to this compound.[4][5] This method is often considered more environmentally friendly but can present its own challenges in terms of enzyme stability and conversion efficiency.
Q2: What is a typical overall yield for the chemical synthesis of this compound from D-arabinose?
A reported 7-step chemical synthesis of D-Lyxose from D-arabinose has an overall yield of approximately 40%. However, this can vary significantly depending on the optimization of each step and the purification efficiency.
Q3: What are the key challenges in the chemical synthesis of this compound?
The main challenges in the chemical synthesis of this compound from D-arabinose include:
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Low Selectivity: Achieving selective reaction at the desired hydroxyl group can be difficult, leading to the formation of side products.
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Sensitivity to Reaction Conditions: The success of the inversion step, particularly when using reagents like DAST, is highly dependent on precise control of temperature and other reaction parameters.
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Difficult Separation: The final product, this compound, can be challenging to separate from unreacted starting material (D-arabinose) and other stereoisomers due to their similar physical properties.
Q4: What factors influence the efficiency of enzymatic conversion of D-arabinose to this compound?
The efficiency of the enzymatic conversion is influenced by several factors:
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Enzyme Source: L-arabinose isomerases from different microorganisms exhibit varying substrate specificities, optimal temperatures, and pH ranges.
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Temperature: Most L-arabinose isomerases have an optimal temperature for activity, often in the range of 50-65°C.
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pH: The pH of the reaction medium is crucial for enzyme activity, with optimal pH values typically ranging from 6.0 to 8.0.
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Metal Ions: Many L-arabinose isomerases are metalloenzymes and require the presence of divalent cations like Mn²⁺ or Co²⁺ for optimal activity.
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Substrate and Product Inhibition: High concentrations of the substrate (D-arabinose) or the product (this compound) can inhibit the enzyme's activity, limiting the overall conversion.
Troubleshooting Guides
Chemical Synthesis Troubleshooting
Issue: Low overall yield after the 7-step synthesis.
This is a common issue that can arise from inefficiencies at multiple stages of the synthesis. Below is a step-by-step troubleshooting guide.
DOT Script for Chemical Synthesis Workflow:
Caption: Troubleshooting workflow for the chemical synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after protection steps | Incomplete reaction leading to a mixture of partially protected arabinose derivatives. | - Ensure anhydrous conditions and use a slight excess of the protecting agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction time and temperature. |
| Formation of undesired side products. | - Use a more selective protecting group strategy. - Purify the protected intermediate thoroughly before proceeding to the next step. | |
| Low yield after DAST reaction (inversion step) | Incomplete inversion of the stereocenter. | - Ensure the DAST reagent is fresh and of high quality. - Carefully control the reaction temperature, as DAST reactions are often temperature-sensitive. - Optimize the stoichiometry of DAST. |
| Formation of elimination byproducts (alkenes). | - Run the reaction at the lowest possible temperature that still allows for inversion. - Consider using alternative fluorinating agents that may favor substitution over elimination. | |
| Low yield after deprotection steps | Incomplete removal of protecting groups. | - Choose deprotection conditions that are effective for all protecting groups used. - Increase reaction time or temperature if necessary, while monitoring for product degradation. |
| Degradation of the sugar backbone under harsh deprotection conditions. | - Use milder deprotection reagents. - Carefully neutralize the reaction mixture after acidic or basic deprotection steps. | |
| Difficulty in final purification | Co-elution of this compound with D-arabinose or other sugar isomers. | - Employ specialized chromatography techniques such as preparative High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., an amino-based column). - Consider derivatization of the sugar mixture to improve separation. |
Enzymatic Synthesis Troubleshooting
Issue: Low conversion of D-arabinose to this compound.
Low enzymatic conversion can be due to suboptimal reaction conditions or issues with the enzyme itself.
DOT Script for Enzymatic Synthesis Troubleshooting:
Caption: Key factors to troubleshoot in the enzymatic synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low conversion rate | Suboptimal reaction pH. | - Determine the optimal pH for your specific L-arabinose isomerase. Most function best between pH 6.0 and 8.0. - Use a suitable buffer system to maintain the pH throughout the reaction. |
| Suboptimal reaction temperature. | - Identify the optimal temperature for your enzyme. Many L-arabinose isomerases are thermophilic, with optima around 50-65°C. - Ensure uniform temperature control of the reaction vessel. | |
| Incorrect or insufficient metal ion cofactor. | - Check the metal ion requirement for your enzyme. Mn²⁺ and Co²⁺ are common cofactors. - Add the required metal ion at its optimal concentration (typically 1-5 mM). | |
| Low enzyme activity or concentration. | - Use a higher concentration of the enzyme. - Ensure the enzyme has been stored correctly to maintain its activity. - Consider immobilizing the enzyme to improve stability and reusability. | |
| Substrate or product inhibition. | - Optimize the initial substrate concentration. Very high concentrations can be inhibitory. - Consider a fed-batch or continuous reaction setup to maintain optimal substrate and product concentrations. | |
| Formation of byproducts | Non-specific enzyme activity or side reactions at elevated temperatures. | - Lower the reaction temperature, even if it slightly reduces the reaction rate, to minimize byproduct formation. - Analyze the reaction mixture for common sugar degradation products. |
| Difficulty in purifying this compound | Presence of unreacted D-arabinose. | - Optimize the reaction to drive it further towards completion. - Use chromatographic methods (e.g., preparative HPLC) for purification. |
Data Presentation
Table 1: Reported Optimal Conditions for L-Arabinose Isomerases from Various Sources.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Metal Ion | Reference |
| Klebsiella pneumoniae | 8.0 | 40 | Mn²⁺ | |
| Lactobacillus reuteri | 6.0 | 65 | Co²⁺, Mn²⁺ | |
| Clostridium hylemonae | 7.0 - 7.5 | 50 | Mg²⁺ | |
| Lactobacillus plantarum | - | - | Co²⁺, Mn²⁺, Fe²⁺ | |
| Lactobacillus bifermentans | - | - | Mn²⁺ |
Note: The substrate for determining optimal conditions in these studies was often D-galactose. The optimal conditions for D-arabinose conversion may vary.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
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Enzyme Preparation: Prepare a solution of L-arabinose isomerase in a suitable buffer (e.g., 50 mM phosphate buffer) at the desired concentration.
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Reaction Setup: In a temperature-controlled vessel, dissolve D-arabinose in the same buffer to the desired starting concentration.
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Cofactor Addition: Add the required metal ion cofactor (e.g., MnCl₂) to its optimal concentration.
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Initiation of Reaction: Add the enzyme solution to the D-arabinose solution to start the reaction.
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Incubation: Incubate the reaction mixture at the optimal temperature and pH with gentle agitation.
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Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the concentrations of D-arabinose and this compound using HPLC.
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Termination: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 5-10 minutes).
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Purification: Purify this compound from the reaction mixture using appropriate chromatographic techniques.
DOT Script for Logical Relationship of Experimental Parameters:
Caption: Interdependence of experimental parameters affecting this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A new synthesis of d-lyxose from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a-new-synthesis-of-d-lyxose-from-d-arabinose - Ask this paper | Bohrium [bohrium.com]
- 4. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Arabinose isomerase and D-xylose isomerase from Lactobacillus reuteri: characterization, coexpression in the food grade host Lactobacillus plantarum, and application in the conversion of D-galactose and D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for L-Lyxose Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of L-Lyxose for analytical purposes. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Multiple peaks for this compound in the chromatogram.
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Question: Why am I observing multiple peaks for this compound in my GC-MS chromatogram after derivatization?
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Answer: The presence of multiple peaks for a single sugar is a common issue and can be attributed to several factors:
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Anomerization: Sugars like this compound exist in equilibrium between different isomeric forms (anomers), such as α and β pyranose and furanose rings, as well as the open-chain form. If the derivatization reaction is not optimized to favor a single form, each anomer can be derivatized, leading to multiple chromatographic peaks.
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Incomplete Oximation: The initial oximation step is crucial for preventing the formation of multiple derivatives. This reaction converts the carbonyl group of the open-chain sugar form into an oxime, which "locks" the sugar in its open-chain configuration before silylation or acetylation. Incomplete oximation will result in the derivatization of the various cyclic anomers.[1][2]
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Tautomerization: During the derivatization process, particularly silylation, tautomerization can lead to the formation of different isomers, each producing a distinct peak.[1][2]
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Issue 2: Poor peak shape (e.g., tailing or fronting).
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Question: My this compound derivative peak is showing significant tailing. What could be the cause and how can I fix it?
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Answer: Peak tailing can compromise resolution and quantification. Common causes include:
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Active Sites in the GC System: Active sites in the GC liner, column, or injection port can interact with the derivatized analyte, causing peak tailing. Using a deactivated liner and a high-quality, well-maintained column is crucial.
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Column Degradation: The stationary phase of the column can be damaged by repeated injections of derivatization reagents or sample matrix components. Trimming the front end of the column or replacing it may be necessary.
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Insufficient Derivatization: Incomplete derivatization can leave polar hydroxyl groups exposed, which can interact with the stationary phase and cause tailing. Ensure that the reaction goes to completion by optimizing reagent concentrations, reaction time, and temperature.
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Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
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Issue 3: Low or no peak detected for the this compound derivative.
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Question: I am not seeing a peak for my this compound derivative, or the peak is very small. What should I do?
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Answer: A low or absent peak can be due to several factors throughout the experimental workflow:
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Incomplete Derivatization: This is a primary cause. Ensure all reagents are fresh and anhydrous, as moisture can significantly hinder silylation reactions. Optimize the reaction conditions, including temperature and time, to drive the reaction to completion.[1]
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Sample Loss During Workup: Ensure proper technique during any extraction and solvent evaporation steps to minimize sample loss.
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Degradation of the Derivative: While alditol acetates are generally stable, silyl derivatives can be sensitive to moisture. Ensure all glassware is dry and that the final derivatized sample is protected from atmospheric moisture.
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GC-MS System Issues: Check for leaks in the GC system, ensure the injector and detector are functioning correctly, and verify that the MS is properly tuned.
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Issue 4: Low reproducibility between injections.
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Question: I am getting inconsistent results between different sample injections. How can I improve the reproducibility of my this compound derivatization?
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Answer: Poor reproducibility is often linked to inconsistencies in the derivatization procedure:
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Manual Errors: Manual pipetting of small volumes of reagents can introduce variability. Using an automated derivatization system can significantly improve reproducibility. If performing the procedure manually, be meticulous with reagent addition and timing.
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Variable Reaction Conditions: Ensure that the temperature and incubation times are precisely controlled for all samples. Even small variations can affect the extent of the derivatization reaction.
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Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction. It may be necessary to perform a sample cleanup step prior to derivatization.
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Data Presentation
The following tables summarize typical reaction conditions for common sugar derivatization methods that can be adapted for this compound. Note that optimal conditions for this compound may vary and should be determined empirically.
Table 1: Methoximation-Silylation Derivatization Parameters
| Parameter | Condition | Reference |
| Methoximation | ||
| Reagent | Methoxyamine hydrochloride (MeOx) in pyridine | |
| Incubation Temperature | 30°C - 37°C | |
| Incubation Time | 60 - 90 minutes | |
| Silylation | ||
| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | |
| Incubation Temperature | 30°C - 70°C | |
| Incubation Time | 30 - 60 minutes |
Table 2: Alditol Acetate Derivatization Parameters
| Parameter | Condition | Reference |
| Reduction | ||
| Reagent | Sodium borohydride (NaBH₄) in 1 M NH₄OH | |
| Incubation Temperature | Room temperature | |
| Incubation Time | 1 hour | |
| Acetylation | ||
| Reagent | Acetic anhydride and pyridine or 1-methylimidazole | |
| Incubation Temperature | 100°C | |
| Incubation Time | 20 minutes |
Experimental Protocols
The following are detailed methodologies for common derivatization procedures that can be optimized for this compound.
Protocol 1: Methoximation followed by Silylation for GC-MS Analysis
This two-step method is widely used to produce volatile and thermally stable derivatives of sugars.
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Sample Preparation:
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Accurately weigh 1-5 mg of the dried this compound sample into a reaction vial.
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Lyophilize the sample to ensure it is completely dry, as moisture interferes with the silylation reaction.
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Methoximation:
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Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
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Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
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Vortex briefly to ensure the sample is fully dissolved.
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Incubate at 37°C for 90 minutes with shaking.
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Silylation:
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Add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilane) as a catalyst, to the sample vial.
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Vortex briefly.
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Incubate at 37°C for 30 minutes with shaking.
-
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Analysis:
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The sample is now ready for injection into the GC-MS system.
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Protocol 2: Alditol Acetate Derivatization for GC-MS Analysis
This method involves the reduction of the sugar to its corresponding alditol, followed by acetylation. It has the advantage of producing a single peak for each sugar.
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Sample Preparation:
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Place approximately 1 mg of the this compound sample in a screw-cap reaction tube.
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Reduction:
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Dissolve the sample in 0.5 mL of a 2 M solution of sodium borohydride in 1 M ammonium hydroxide.
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Incubate at room temperature for 1 hour.
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Borate Removal:
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Add 0.1 mL of glacial acetic acid to stop the reaction.
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Evaporate to dryness under a stream of nitrogen.
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Add 0.5 mL of methanol and evaporate to dryness. Repeat this step three times to ensure all borate is removed as methyl borate.
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Acetylation:
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Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.
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Cap the tube tightly and heat at 100°C for 20 minutes.
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Workup:
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Cool the sample to room temperature.
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Add 1 mL of water and vortex to mix.
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Extract the alditol acetates with 1 mL of dichloromethane.
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Collect the organic (bottom) layer.
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Wash the organic layer with 1 mL of water.
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Dry the organic layer over anhydrous sodium sulfate.
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The sample is now ready for GC-MS analysis.
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Visualization
The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.
Caption: General workflow for this compound derivatization.
References
analytical challenges in quantifying L-Lyxose in complex samples
Technical Support Center: L-Lyxose Quantification
Welcome to the technical support center for the analytical quantification of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the unique challenges of measuring this compound in complex biological and food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: The main challenges stem from its nature as a rare sugar. These include:
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Co-elution: this compound often co-elutes with other more abundant monosaccharides, particularly its epimers like D-Xylose and D-Arabinose, making chromatographic separation difficult.[1]
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Matrix Interference: Complex sample matrices (e.g., plasma, urine, food extracts) contain numerous compounds like salts, proteins, and lipids that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry.[2][3][4]
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Lack of Chromophore: Like most sugars, this compound lacks a UV-absorbing chromophore, which limits detection options for HPLC to less sensitive methods like Refractive Index (RI) detection unless derivatization is used.[5]
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Derivatization In-efficiency: For GC-MS analysis, the required derivatization steps (e.g., silylation) can be inconsistent and sensitive to moisture and matrix components.
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Low Abundance: this compound is often present at very low concentrations, requiring highly sensitive and selective analytical methods for accurate quantification.
Q2: Which analytical technique is best for this compound quantification?
A2: The choice depends on the sample matrix, required sensitivity, and available equipment.
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High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is highly sensitive and selective for underivatized carbohydrates and is excellent for separating structurally similar monosaccharides.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, especially for complex matrices. It can distinguish this compound from its isomers based on fragmentation patterns and is less reliant on complete chromatographic separation. However, it is susceptible to matrix effects.
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Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and sensitivity but requires derivatization to make the sugar volatile, which adds complexity to sample preparation.
Q3: Is it necessary to derivatize this compound for analysis?
A3: It depends on the technique.
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For GC-MS: Yes, derivatization is mandatory to increase the volatility and thermal stability of this compound.
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For HPLC/LC-MS: Derivatization is not strictly necessary but can be used to enhance detection sensitivity, for example, by adding a fluorescent tag for fluorescence detection or improving ionization efficiency for mass spectrometry. Techniques like HPAE-PAD and LC-MS can directly analyze underivatized sugars.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Co-elution with other sugars | Inadequate column chemistry for separating sugar isomers. | • Use a specialized carbohydrate column (e.g., amino, polymer-based ion-exchange, or chiral column).• For HPAE, optimize the NaOH eluent concentration; lower concentrations can improve the resolution between arabinose and lyxose.• For HILIC, adjust the acetonitrile/water ratio in the mobile phase. |
| Peak Tailing | Active sites in the analytical column or system are interacting with the sugar's hydroxyl groups. | • Ensure proper deactivation of the injector liner.• Use a column specifically designed for carbohydrate analysis.• If tailing persists, consider mobile phase additives (consult column manufacturer's guide). |
| Low Sensitivity with RI Detector | The concentration of this compound is below the detector's limit of detection. | • Concentrate the sample if possible.• Switch to a more sensitive detector like Pulsed Amperometric Detector (PAD) or a mass spectrometer.• Consider pre-column derivatization with a fluorescent tag and use a fluorescence detector. |
| Unstable Baseline (Drift or Noise) | Contaminated mobile phase, column bleed, or detector temperature fluctuations. | • Prepare fresh mobile phase with high-purity solvents.• Thoroughly condition the column before analysis.• Ensure the detector has reached thermal stability. |
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Derivatization | Presence of moisture in the sample or reagents; incorrect reaction temperature or time. | • Ensure samples and solvents are completely anhydrous.• Use fresh derivatization reagents.• Optimize the reaction time and temperature for this compound derivatization. |
| Ghost Peaks / Carryover | Contamination from a previous, more concentrated sample is eluting in the current run. | • Run solvent blanks between samples to wash the injector and column.• Increase the injector temperature or bake-out time.• Replace the septum and inlet liner regularly. |
| Variable Retention Times | Leaks in the carrier gas flow path or a degrading column. | • Perform a leak check on the system, especially at the injector and column fittings.• Condition the column; if the problem persists, trim the front end of the column or replace it. |
| Low Response / Poor Sensitivity | Sample adsorption at active sites in the injector or column; inefficient ionization. | • Use a deactivated inlet liner.• Confirm the MS ion source is clean and the detector is functioning optimally by running a tuning protocol.• Check for leaks in the vacuum system. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
| Problem | Potential Cause | Recommended Solution |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components are interfering with the ionization of this compound in the MS source. | • Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).• Modify the chromatographic method to separate this compound from the interfering compounds.• Use a stable isotope-labeled internal standard specific for this compound.• Prepare calibration standards in a matrix that matches the sample (matrix-matched calibration). |
| No or Low Signal | This compound is not ionizing efficiently under the current source conditions. | • Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).• Try different ionization modes (ESI, APCI) and polarities (positive, negative).• Post-column addition of a solvent like methanol/chloroform can promote the formation of chloride adducts ([M+Cl]-) for stable detection. |
Quantitative Data Summary
The following tables provide representative performance data for common analytical methods used in sugar analysis. Actual values for this compound must be determined during specific method validation.
Table 1: HPLC-RID Method Performance (General Sugars)
| Parameter | Fructose | Glucose | Sucrose | Lactose |
| Linearity Range (mg/mL) | 0.05 - 10.0 | 0.05 - 10.0 | 0.05 - 10.0 | 0.05 - 10.0 |
| Regression Coefficient (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (mg/mL) | 0.015 | 0.015 | 0.017 | 0.018 |
| LOQ (mg/mL) | 0.050 | 0.050 | 0.052 | 0.054 |
| Accuracy (% Recovery) | 96.8 - 108.9 | 97.5 - 107.3 | 98.1 - 106.5 | 97.2 - 108.1 |
| Data adapted from validated methods for sugar analysis in complex food matrices. |
Table 2: LC-MS Method Performance (General Monosaccharides)
| Parameter | Ribose | Xylose | Fructose | Glucose |
| Linearity Range (mg/L) | 0.5 - 100 | 0.1 - 100 | 0.1 - 100 | 0.5 - 100 |
| Correlation Coefficient (R) | 0.9999 | 0.9996 | 0.9999 | 0.9999 |
| Precision (RSD % at LLOQ) | 3.40 | 5.13 | 2.81 | 0.51 |
| Data based on LC-MS analysis using post-column solvent addition to form chloride adducts. |
Experimental Protocols
Protocol 1: Quantification of this compound using HPAE-PAD
This protocol describes the analysis of this compound in a complex biological fluid like serum.
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Sample Preparation: a. To 100 µL of serum, add 400 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in 200 µL of ultrapure water. e. Filter the sample through a 0.22 µm syringe filter before injection.
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Chromatographic Conditions:
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Instrument: High-Performance Ion Chromatography System.
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Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
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Mobile Phase A: Ultrapure Water
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Mobile Phase B: 200 mM Sodium Hydroxide (NaOH)
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Flow Rate: 0.5 mL/min
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Gradient:
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0-15 min: 10 mM NaOH (5% B)
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15-25 min: Linear gradient to 50 mM NaOH (25% B)
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25-30 min: 10 mM NaOH (5% B) for re-equilibration
-
-
Injection Volume: 10 µL
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Column Temperature: 30°C
-
-
Detection (PAD):
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Detector: Pulsed Amperometric Detector with a gold working electrode.
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Waveform: Use a standard quadruple-potential waveform for carbohydrate analysis as recommended by the manufacturer.
-
-
Quantification:
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Prepare a calibration curve using this compound standards (e.g., 0.1 to 50 µM) prepared in ultrapure water.
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Process the standards using the same sample preparation steps to account for any loss.
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Quantify this compound in samples by comparing the peak area to the calibration curve.
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Protocol 2: Quantification of this compound using GC-MS after Derivatization
This protocol is suitable for food matrices where this compound may be present.
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Sample Preparation & Extraction: a. Homogenize 1 g of the sample. b. Extract sugars by adding 10 mL of 80% ethanol and sonicating for 30 minutes. c. Centrifuge at 4,000 x g for 10 minutes and collect the supernatant. d. Evaporate the supernatant to dryness under vacuum. e. Add an internal standard (e.g., sorbitol) to the dried extract.
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Derivatization (Silylation): a. Ensure the dried extract is completely free of moisture by placing it in a desiccator overnight. b. Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Tightly cap the vial and heat at 70°C for 60 minutes. d. Cool to room temperature before injection.
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GC-MS Conditions:
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Injector Temperature: 250°C
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Oven Program:
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Initial temperature: 150°C, hold for 2 minutes.
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Ramp: 5°C/min to 280°C.
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Hold: 5 minutes at 280°C.
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-
Injection Mode: Splitless, 1 µL injection.
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-
Mass Spectrometer Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.
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Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Quantification:
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Create a calibration curve by derivatizing known amounts of this compound with a fixed amount of internal standard.
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Calculate the peak area ratio of the this compound quantifier ion to the internal standard quantifier ion.
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Plot this ratio against the concentration to generate the calibration curve.
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Visualizations
Caption: General experimental workflow for quantifying this compound in complex samples.
Caption: Troubleshooting logic for poor HPLC peak resolution of this compound.
Caption: Key strategies for mitigating matrix effects in LC-MS analysis.
References
- 1. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of L-Lyxose for Structural Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the crystallization of L-Lyxose. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for crystallizing this compound?
A1: While specific protocols for this compound are not widely published, methods successful for its C'-2 epimer, L-Xylose, are highly relevant and serve as an excellent starting point. The most commonly successful techniques for small, polar molecules like this compound include slow evaporation, vapor diffusion, and slow cooling.
Q2: What is a good starting solvent system for this compound crystallization?
A2: Based on successful crystallization of the related sugar L-Xylose, a 50:50 (w/w) ethanol/water mixture is a promising starting point.[1][2] Given that this compound is a white crystalline powder soluble in water, aqueous solutions with a co-solvent that reduces solubility, such as ethanol or isopropanol, are recommended.
Q3: How can I improve the quality of my this compound crystals?
A3: Crystal quality can be improved by slowing down the crystallization process. This can be achieved by reducing the rate of evaporation (e.g., by using a container with a smaller opening or covering it), using a lower concentration of the anti-solvent in vapor diffusion methods, or employing a slower cooling rate in cooling crystallization. Seeding with a small, high-quality crystal can also promote the growth of larger, more well-ordered crystals.
Q4: My this compound is not crystallizing. What should I do?
A4: If crystallization does not occur, several factors could be at play. The solution may be undersaturated, in which case you can try to concentrate it further. If the solution is supersaturated but no crystals form, nucleation may be inhibited. Inducing nucleation can be attempted by scratching the inside of the container with a glass rod, adding a seed crystal, or introducing a small amount of a less-soluble "anti-solvent".
Q5: I am getting oil instead of crystals. How can I fix this?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the concentration of the solute is too high or the temperature is above the melting point of the solute in the given solvent system. To resolve this, try diluting your solution, using a different solvent system, or lowering the crystallization temperature.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound and provides systematic solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is undersaturated.2. Nucleation is inhibited.3. Purity of this compound is low. | 1. Concentrate the solution by slow evaporation.2. Induce nucleation by scratching the container, adding a seed crystal, or introducing an anti-solvent.3. Further purify the this compound sample using techniques like chromatography. |
| Formation of Oil or Amorphous Precipitate | 1. Solution is too concentrated.2. Cooling rate is too fast.3. Inappropriate solvent system. | 1. Dilute the solution with the primary solvent.2. Slow down the cooling process by insulating the container.3. Experiment with different solvent/anti-solvent combinations. |
| Crystals are Too Small (Microcrystalline Powder) | 1. Nucleation rate is too high.2. Crystal growth is too rapid. | 1. Decrease the level of supersaturation by using a more dilute solution.2. Slow down the evaporation or cooling rate.3. Use a seeding technique with a larger, well-formed crystal. |
| Poor Crystal Quality (e.g., twinned, dendritic) | 1. Presence of impurities.2. Unstable crystallization conditions (temperature fluctuations, vibrations). | 1. Purify the this compound sample.2. Ensure the crystallization setup is in a stable environment, free from vibrations and temperature swings. |
Quantitative Data Summary
Direct quantitative data for this compound crystallization is limited in published literature. The following table provides data for the closely related epimer, L-Xylose, which can be used as a starting point for this compound experiments.
| Parameter | Value | Compound | Method | Solvent System | Reference |
| Solvent Ratio | 50:50 (w/w) | L-Xylose | Slow Evaporation | Ethanol/Water | [1][2] |
| Temperature | Not specified | L-Xylose | Slow Evaporation | Ethanol/Water | [1] |
| Concentration | Near-saturated | General | Slow Evaporation | Various |
Experimental Protocols
Method 1: Slow Evaporation
This is often the simplest and most effective method for obtaining high-quality crystals of small molecules.
Materials:
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Purified this compound
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Ethanol (reagent grade)
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Deionized water
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Small glass vial or beaker
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Parafilm or aluminum foil
Procedure:
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Prepare a 50:50 (w/w) solution of ethanol and water.
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Dissolve the purified this compound in the solvent mixture at room temperature until the solution is nearly saturated. Gentle warming can be used to increase solubility, but the solution should be allowed to cool to room temperature before proceeding.
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Filter the solution to remove any particulate matter.
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Transfer the clear solution to a clean glass vial.
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Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation.
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Place the vial in a vibration-free environment at a constant temperature.
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Monitor the vial for crystal growth over several days to weeks.
Method 2: Vapor Diffusion (Hanging Drop)
This method is particularly useful when only small amounts of material are available. It allows for a very slow and controlled approach to supersaturation.
Materials:
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Purified this compound
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Primary solvent (e.g., water)
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Anti-solvent (e.g., ethanol, isopropanol)
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Vapor diffusion plate (e.g., 24-well plate)
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Siliconized glass cover slips
Procedure:
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Prepare a reservoir solution of the anti-solvent in the wells of the vapor diffusion plate.
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Dissolve the this compound in the primary solvent to create a concentrated stock solution.
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On a siliconized cover slip, mix a small volume (1-2 µL) of the this compound solution with an equal volume of the reservoir solution.
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Invert the cover slip and seal the well of the plate, creating a "hanging drop".
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Over time, water will slowly vaporize from the drop and equilibrate with the reservoir, causing the concentration of the this compound and the anti-solvent in the drop to increase, leading to crystallization.
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Monitor the drops for crystal formation under a microscope.
Visualizations
References
addressing the acid-catalyzed degradation of L-Lyxose derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the acid-catalyzed degradation of L-Lyxose derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative degrading under acidic conditions?
A1: this compound, as a pentose, is susceptible to acid-catalyzed degradation. The primary mechanism involves a series of dehydration reactions. The process is typically initiated by the protonation of a hydroxyl group, which is followed by sequential elimination steps, ultimately leading to the formation of cyclic compounds like furfural.[1] This degradation can impact the efficacy, safety, and shelf-life of your compound.[1]
Q2: What are the common degradation products of this compound derivatives in an acidic medium?
A2: The most common degradation product for pentoses, including this compound and its derivatives, under acidic conditions is furfural.[1][2] Depending on the specific derivative and reaction conditions, other side products from rearrangements or incomplete degradation may also be present.
Q3: How can I monitor the degradation of my this compound derivative during an experiment?
A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with refractive index detection is commonly used to quantify the remaining sugar and the formation of degradation products like furfural.[3] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For structural elucidation of degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Q4: Which protecting groups are suitable for preventing acid-catalyzed degradation of this compound?
A4: The choice of protecting group is critical. Some groups are designed to be stable in acidic conditions while others are specifically cleaved by acid.
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Acid-Stable Groups: Benzyl (Bn) ethers are generally stable to acidic conditions and are removed by hydrogenolysis. Certain bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) offer moderate stability. For amino groups, the 9-Fluorenylmethyloxycarbonyl (Fmoc) group is stable under acidic conditions and is removed by a base.
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Acid-Labile Groups: Groups like tert-Butoxycarbonyl (Boc), trityl (Tr), tetrahydropyranyl (THP), and some silyl ethers (e.g., TMS) are designed to be removed by acid. If your synthesis requires acidic conditions for other steps, these groups may not be suitable for protecting the this compound core.
Q5: Can reaction conditions be optimized to minimize degradation?
A5: Yes. Lowering the reaction temperature can help control the rate of degradation. Using the minimum necessary concentration of acid and minimizing reaction time are also crucial. Monitoring the reaction closely by TLC or HPLC allows you to determine the point of maximum product formation before significant degradation occurs.
Troubleshooting Guides
Problem 1: Low or no yield after an acid-catalyzed reaction (e.g., deprotection).
// Nodes start [label="Low Yield Observed\nAfter Acid Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_degradation [label="Analyze crude reaction mixture\nfor degradation products\n(e.g., furfural) via HPLC or LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; degradation_present [label="Degradation Confirmed", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_degradation [label="No Degradation Detected", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Degradation Path action_degradation [label="Reduce acid concentration\nLower reaction temperature\nDecrease reaction time\nUse alternative protecting group", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// No Degradation Path check_starting_material [label="Check for unreacted\nstarting material (TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_present [label="Starting Material\nPresent", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sm_absent [label="Starting Material\nConsumed", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; action_incomplete_reaction [label="Increase reaction time\nIncrease acid concentration cautiously\nEnsure anhydrous conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_other_issue [label="Investigate other issues:\n- Reagent quality\n- Insoluble intermediates\n- Mechanical loss", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_degradation; check_degradation -> degradation_present [label=" Products Found? "]; degradation_present -> action_degradation [label=" Yes "]; degradation_present -> no_degradation [label=" No "]; no_degradation -> check_starting_material; check_starting_material -> sm_present [label=" Present? "]; sm_present -> action_incomplete_reaction [label=" Yes "]; sm_present -> sm_absent [label=" No "]; sm_absent -> action_other_issue; }
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: An unexpected, non-polar spot appears on TLC during the acidic workup.
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Possible Cause: This could be furfural, the degradation product. Furfural is significantly less polar than sugar derivatives.
-
Troubleshooting Steps:
-
Co-spotting: Spot your crude reaction mixture alongside a furfural standard on a TLC plate to see if the spots align.
-
Analysis: Take a sample from the crude mixture and analyze it via LC-MS. Look for a mass corresponding to furfural (M.W. 96.08 g/mol ).
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Mitigation: If furfural is confirmed, neutralize the reaction mixture as quickly as possible after the reaction is complete. Consider reducing the acid concentration or temperature in future experiments.
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Data Presentation
Table 1: Stability of Common Hydroxyl Protecting Groups in Acidic Conditions
| Protecting Group | Abbreviation | Reagent for Protection | Stability to Acid | Deprotection Conditions |
| Benzyl | Bn | Benzyl bromide | Stable | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl | Moderately Stable | Acid or fluoride ion (TBAF) |
| Tetrahydropyranyl | THP | Dihydropyran | Labile | Acetic acid, aqueous mineral acid |
| Trityl | Tr | Trityl chloride | Very Labile | Mild acid hydrolysis |
| Acetyl | Ac | Acetic anhydride | Labile | Acid or base |
| tert-Butoxycarbonyl | Boc | Boc anhydride | Very Labile | Strong acid (e.g., TFA, HCl) |
Table 2: Template for Organizing Experimental Data from a Stability Study
This table provides a framework for researchers to log their findings from stability experiments.
| Time Point (hours) | pH | Temperature (°C) | % this compound Derivative Remaining | % Furfural Detected | Observations |
| 0 | 2.0 | 25 | 100% | 0% | Clear solution |
| 1 | 2.0 | 25 | |||
| 4 | 2.0 | 25 | Slight yellowing | ||
| 8 | 2.0 | 25 | |||
| 24 | 2.0 | 25 |
Experimental Protocols
Protocol 1: General Procedure for Acid Stability Testing of an this compound Derivative
This protocol is adapted from methodologies proposed for analogous deoxypentoses.
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Preparation of Acidic Buffer: Prepare a buffer solution at the desired pH (e.g., pH 2, 4, 6) using appropriate reagents (e.g., HCl, phosphate, or citrate buffers).
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Sample Preparation: Dissolve a known concentration of the this compound derivative in the prepared acidic buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).
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Incubation: Incubate the solution at a controlled temperature (e.g., 25°C, 40°C, 60°C). Protect the solution from light if the compound is light-sensitive.
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Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
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Quenching: Immediately neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) to stop the degradation reaction.
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Analysis: Analyze the neutralized sample using a calibrated HPLC method to quantify the remaining amount of the this compound derivative and the formation of any degradation products.
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Data Interpretation: Plot the concentration of the this compound derivative versus time to determine the degradation kinetics.
// Nodes prep_buffer [label="1. Prepare\nAcidic Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_sample [label="2. Dissolve this compound\nDerivative in Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="3. Incubate at\nControlled Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="4. Withdraw Aliquots\nat Time Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="5. Neutralize Aliquot\nto Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="6. Analyze by HPLC\n(Quantify Analyte & Products)", fillcolor="#34A853", fontcolor="#FFFFFF"]; interpret [label="7. Plot Data &\nDetermine Kinetics", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections prep_buffer -> prep_sample; prep_sample -> incubate; incubate -> sampling; sampling -> quench; quench -> analyze; analyze -> interpret; }
Caption: Experimental workflow for stability testing.
Protocol 2: Structure Elucidation of Degradation Products
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Scale-Up Degradation: Perform the degradation reaction on a larger scale to generate sufficient quantities of the degradation product(s) for analysis.
-
Isolation: Isolate the primary degradation product from the reaction mixture using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the molecular weight and elemental composition of the product.
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to determine the chemical structure. Compare the spectral data with that of a furfural standard to confirm its formation if suspected.
-
Visualization of Degradation Pathway
// Nodes lyxose [label="this compound Derivative"]; protonation [label="Protonation of\nHydroxyl Group"]; elimination1 [label="Elimination of H₂O\n(Dehydration Step 1)"]; intermediate [label="Cyclic Intermediate"]; elimination2 [label="Further Dehydration\nSteps"]; furfural [label="Furfural", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections lyxose -> protonation [label=" H⁺ "]; protonation -> elimination1; elimination1 -> intermediate; intermediate -> elimination2 [label=" -2H₂O "]; elimination2 -> furfural; }
Caption: Proposed acid-catalyzed degradation of this compound.
References
Technical Support Center: Optimization of Microbial Fermentation for L-Lyxose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the microbial fermentation of L-Lyxose.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your this compound fermentation experiments.
Issue 1: Low this compound Yield
| Probable Cause | Recommended Solution |
| Inefficient Cofactor (NAD+) Regeneration: The conversion of the precursor (e.g., xylitol) to L-xylulose by xylitol dehydrogenase is an NAD+-dependent reaction. Insufficient regeneration of NAD+ can become a bottleneck, limiting the overall yield.[1] | Metabolic Engineering: Co-express an NADH oxidase in your production strain. This enzyme facilitates the regeneration of NAD+ from NADH, which can significantly improve the L-xylulose production rate and final concentration. For example, co-expressing NADH oxidase from Streptococcus mutans with xylitol-4-dehydrogenase in E. coli has been shown to be effective. |
| Suboptimal Enzyme Activity: The activity of key enzymes in the pathway, such as L-rhamnose isomerase which converts L-xylulose to this compound, may be low due to suboptimal pH, temperature, or the presence of inhibitors.[2][3] | Process Optimization: Optimize fermentation parameters such as temperature and pH to match the optimal conditions for the enzymes involved. For L-rhamnose isomerase from Bacillus subtilis, the optimal temperature is 70°C. Ensure the fermentation medium does not contain inhibitory ions. For instance, some L-rhamnose isomerases are inhibited by K+ and NH4+ ions but activated by Mn2+ and Co2+. |
| Product Inhibition: Accumulation of L-xylulose or this compound in the fermentation broth may inhibit the activity of the enzymes in the production pathway. | In-situ Product Removal: Consider implementing strategies for the continuous or periodic removal of this compound from the fermentation broth to alleviate product inhibition. |
| Nutrient Limitation: Depletion of essential nutrients in the fermentation medium can lead to reduced cell growth and, consequently, lower product formation. | Media Optimization: Systematically optimize the concentrations of carbon and nitrogen sources, as well as trace elements in your fermentation medium. The use of statistical methods like Design of Experiments (DOE) can be more efficient than the one-factor-at-a-time (OFAT) approach. |
| Formation of Inhibitory Byproducts: Byproducts generated during fermentation, such as organic acids or furan derivatives from sugar degradation, can inhibit microbial growth and enzyme activity. | Strain and Process Engineering: Select or engineer a microbial strain with higher tolerance to inhibitory byproducts. Optimize pretreatment of lignocellulosic feedstocks, if used, to minimize the formation of inhibitors like furfural and 5-hydroxymethylfurfural (HMF). |
Issue 2: Fermentation Contamination
| Probable Cause | Recommended Solution |
| Non-sterile Equipment or Media: Failure to properly sterilize the fermenter, tubing, or growth medium is a common source of contamination. | Strict Aseptic Technique: Ensure all components of the fermentation setup are properly autoclaved or filter-sterilized. Maintain a sterile environment during all manipulations, such as inoculation and sampling, preferably in a laminar flow hood. |
| Contaminated Inoculum: The seed culture used to inoculate the production fermenter may be contaminated. | Inoculum Purity Check: Before inoculating the main fermenter, perform a purity check of the seed culture by plating on a rich agar medium and examining for uniform colony morphology. Microscopic examination can also help detect contaminating microorganisms. |
| Airborne Contamination: Microorganisms from the surrounding air can enter the fermenter through improperly sealed ports or non-sterile air filters. | Maintain Positive Pressure and Sterile Airflow: Ensure the fermenter is maintained under positive pressure with sterile air or gas. Use and regularly check the integrity of sterile air filters on the inlet and outlet lines. |
| Slow Growth of Production Strain: Slow-growing production strains are more susceptible to being outcompeted by faster-growing contaminants. | Optimize Growth Conditions: Optimize the seed culture medium and growth conditions (temperature, pH, aeration) to ensure a healthy and rapidly growing inoculum. |
Frequently Asked Questions (FAQs)
Q1: What are the common microbial pathways for this compound production?
A1: this compound is typically produced via multi-step biocatalytic processes. A common pathway involves the conversion of a readily available substrate like xylitol to L-xylulose, which is then isomerized to this compound. For example, Alcaligenes sp. 701B can convert xylitol to L-xylulose, which is then converted to this compound and L-xylose using an immobilized L-rhamnose isomerase. Another route starts from ribitol, which is oxidized to L-ribulose by Acetobacter aceti, followed by epimerization to L-xylulose and subsequent isomerization to this compound.
Q2: How can I improve the efficiency of the L-rhamnose isomerase step?
A2: The efficiency of L-rhamnose isomerase can be improved by several strategies:
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Immobilization: Immobilizing the enzyme can enhance its stability and allow for easier separation and reuse.
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Optimal Conditions: Ensure the reaction is carried out at the optimal pH and temperature for the specific L-rhamnose isomerase being used. These conditions can vary between enzymes from different microbial sources.
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Cofactor Presence: Some L-rhamnose isomerases require divalent metal ions like Mn2+ or Co2+ for maximal activity.
Q3: What are the key parameters to monitor during this compound fermentation?
A3: Key parameters to monitor include:
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pH: Maintain the pH within the optimal range for your production strain and the key enzymes in the pathway.
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Temperature: Control the temperature to ensure optimal microbial growth and enzyme activity.
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Dissolved Oxygen (for aerobic or microaerophilic processes): Ensure adequate oxygen supply, as some steps, like the oxidation of xylitol, can be oxygen-dependent.
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Substrate and Product Concentrations: Regularly measure the concentrations of the starting substrate (e.g., xylitol), intermediates (e.g., L-xylulose), and the final product (this compound) using methods like HPLC to track the progress of the fermentation.
Q4: What are the common challenges in the downstream processing and purification of this compound?
A4: The primary challenges in downstream processing include separating this compound from a complex mixture of residual substrates, other sugars (like L-xylose if L-rhamnose isomerase is used), microbial cells, and medium components. The similar chemical properties of these sugars can make purification difficult.
Q5: What analytical methods are suitable for quantifying this compound in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a commonly used method for the quantification of sugars like this compound in fermentation broths. Chiral columns may be necessary to separate this compound from its D-enantiomer or other similar sugars.
Quantitative Data Summary
The following table summarizes key quantitative data from various this compound production strategies.
| Microbial System | Substrate | Key Enzyme(s) | Product Titer | Yield | Productivity | Reference |
| Alcaligenes 701B & Immobilized P. stutzeri L-rhamnose isomerase | Xylitol | Xylitol dehydrogenase, L-rhamnose isomerase | 4.06 g/L this compound | 34% (xylitol to L-xylulose) | Not Reported | |
| Recombinant E. coli with xylitol-4-dehydrogenase and NADH oxidase | Xylitol | Xylitol-4-dehydrogenase, NADH oxidase | 48.45 g/L L-xylulose | Not Reported | 2.42 g/L/h L-xylulose | |
| Acetobacter aceti & Immobilized enzymes | Ribitol | Ribitol dehydrogenase, D-tagatose 3-epimerase, L-rhamnose isomerase | 5.0 g this compound from 10.0 g ribitol | ~60% (from L-ribulose) | Not Reported |
Experimental Protocols
Protocol 1: Inoculum Preparation for this compound Fermentation
-
Aseptic Technique: Perform all steps in a laminar flow hood to prevent contamination.
-
Initial Culture: Inoculate a single colony of the production strain from a fresh agar plate into a test tube containing 5 mL of sterile seed medium.
-
Incubation: Incubate the tube at the optimal temperature and shaking speed for the strain (e.g., 30-37°C, 180-220 rpm) for 12-24 hours, or until the culture is visibly turbid.
-
First Seed Culture: Transfer the entire contents of the tube to a 250 mL baffled flask containing 50 mL of sterile seed medium.
-
Incubation: Incubate the flask under the same conditions for another 12-24 hours.
-
Production Inoculum: Use this seed culture to inoculate the production fermenter at a typical ratio of 5-10% (v/v).
Protocol 2: HPLC Analysis of this compound in Fermentation Broth
-
Sample Preparation:
-
Aseptically withdraw a sample from the fermenter.
-
Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) or a chiral column (e.g., Chiralpak AD-H) if enantiomeric separation is required.
-
Mobile Phase: Typically, degassed deionized water or a dilute acid solution (e.g., 0.005 M H₂SO₄).
-
Flow Rate: A constant flow rate, for example, 0.6 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 60-85°C.
-
Detector: Refractive Index (RI) detector.
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Run the analysis and record the chromatogram.
-
-
Quantification:
-
Prepare standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Microbial and enzymatic pathway for this compound production from xylitol.
Caption: A logical workflow for troubleshooting low this compound yield.
References
strategies to avoid byproduct formation in L-Lyxose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-Lyxose. Our aim is to help you overcome common challenges and minimize byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: this compound is a rare sugar not commonly found in nature, so it is typically synthesized from more readily available precursors. Common starting materials include D-galactono-1,4-lactone, D-lyxose, and xylitol through chemical or enzymatic routes.
Q2: What are the major byproducts I should be aware of during this compound synthesis?
A2: The primary byproducts of concern are typically epimers and other sugar isomers. For instance, in syntheses involving isomerization reactions, L-Xylose and L-Xylulose can be formed alongside this compound. In chemical syntheses involving oxidation and reduction steps, incomplete reactions or side reactions like β-elimination can lead to a mixture of products.
Q3: How can I monitor the progress of my this compound synthesis and the formation of byproducts?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products and byproducts. For more quantitative analysis and to accurately determine the ratio of this compound to its isomers, High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is recommended.
Q4: Are there enzymatic methods available for this compound synthesis, and what are their advantages?
A4: Yes, enzymatic methods offer a highly selective alternative to chemical synthesis, often minimizing the formation of unwanted byproducts. For example, L-rhamnose isomerase can be used to produce a mixture of this compound and L-Xylose from L-Xylulose. The main advantage is the high stereoselectivity of enzymes, which reduces the need for extensive purification steps.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction in one or more steps (e.g., oxidation or reduction). | - Monitor reaction completion: Use TLC to ensure the starting material is fully consumed before proceeding to the next step. - Optimize reaction time and temperature: Prolonged reaction times or elevated temperatures can sometimes lead to degradation of the desired product. Conduct small-scale experiments to determine the optimal conditions. - Check reagent quality: Ensure that reagents, such as sodium periodate and sodium borohydride, are fresh and have not degraded. |
| Presence of multiple spots on TLC, indicating a mixture of products | Formation of epimers or other sugar isomers. | - Control reaction pH: The pH of the reaction medium can influence the rate of epimerization. Maintain the recommended pH for each step of the synthesis. - Use stereoselective catalysts or enzymes: For chemical synthesis, consider using chiral catalysts to improve stereoselectivity. For enzymatic synthesis, select an enzyme with high specificity for the desired transformation. - Optimize temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including epimerization. |
| Formation of L-Xylose and L-Xylulose as major byproducts (in enzymatic synthesis) | The enzymatic reaction has reached equilibrium. | - Product removal: If feasible, consider methods to selectively remove the desired this compound from the reaction mixture to shift the equilibrium towards product formation. - Enzyme selection: Different isomerases may have different equilibrium constants. Screen various enzymes to find one that favors the production of this compound. |
| Difficulty in purifying this compound from byproducts | Similar physicochemical properties of the desired product and byproducts. | - Chromatography: Utilize column chromatography with an appropriate stationary phase (e.g., silica gel) and a carefully selected eluent system to separate the isomers. HPLC can also be used for purification. - Crystallization: If this compound is crystalline, fractional crystallization can be an effective purification method. |
Quantitative Data Summary
The following table summarizes key quantitative data from different this compound synthesis strategies.
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Product Distribution/Yield | Reference |
| Chemical Synthesis | D-Galactono-1,4-lactone | 1. Sodium periodate 2. Sodium borohydride | Overall yield of this compound: 87% (without purification of intermediates) | [1] |
| Enzymatic Synthesis | Xylitol | 1. Alcaligenes sp. (for L-Xylulose production) 2. Immobilized L-rhamnose isomerase | Equilibrium mixture: L-Xylulose:L-Xylose:this compound = 53:26:21 |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from D-Galactono-1,4-lactone
This protocol is adapted from a known chemical synthesis route.
Materials:
-
D-Galactono-1,4-lactone
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dowex 50W-X8 (H⁺ form) resin
-
Barium carbonate (BaCO₃)
-
Distilled water
-
Standard laboratory glassware and equipment
Procedure:
-
Periodate Oxidation:
-
Dissolve D-galactono-1,4-lactone in distilled water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium periodate in water, maintaining the temperature below 5°C.
-
Stir the reaction mixture in the dark for several hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, neutralize the reaction with barium carbonate.
-
Filter the mixture to remove the precipitate and wash the solid with water.
-
The filtrate contains L-lyxuronic acid.
-
-
Reduction to this compound:
-
To the filtrate containing L-lyxuronic acid, add Dowex 50W-X8 (H⁺ form) resin to remove barium ions.
-
Filter the solution and concentrate it under reduced pressure.
-
Dissolve the resulting syrup in methanol.
-
Cool the solution in an ice bath and slowly add sodium borohydride in small portions.
-
Stir the reaction mixture for several hours at room temperature.
-
Neutralize the reaction with Dowex 50W-X8 (H⁺ form) resin.
-
Filter and concentrate the filtrate to obtain crude this compound.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).
-
Combine the fractions containing pure this compound and concentrate under reduced pressure to obtain the final product.
-
Visualizations
Caption: Chemical synthesis pathway of this compound from D-Galactono-1,4-lactone.
References
Validation & Comparative
L-Lyxose vs. D-Lyxose: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical. This guide provides a comprehensive comparison of L-lyxose and D-lyxose in biological systems, summarizing key metabolic distinctions, enzymatic interactions, and potential therapeutic applications. While direct comparative studies are limited, this document synthesizes available data to offer a valuable resource for future research and development.
At a Glance: this compound vs. D-Lyxose
| Feature | This compound | D-Lyxose |
| Chemical Formula | C₅H₁₀O₅ | C₅H₁₀O₅ |
| Molar Mass | 150.13 g/mol | 150.13 g/mol |
| Stereochemistry | Enantiomer of D-Lyxose | Enantiomer of this compound |
| Natural Occurrence | Rare, found in some bacterial glycolipids.[1] | Rare, occurs as a component of bacterial glycolipids.[1] |
| Metabolism | In mutant E. coli, metabolized via the L-rhamnose pathway.[2] Mammalian metabolism is not well-characterized. | In microorganisms, it is isomerized to D-xylulose and enters the Pentose Phosphate Pathway.[3] |
| Biological Role | Potential low-calorie sweetener and modulator of metabolic pathways. | Endogenous metabolite; precursor for anti-tumor and anti-viral drugs. |
| Toxicity | LD50 (oral, mouse) is 23 g/kg.[4] | No acute toxicity information is available, but it is not classified as a hazardous substance. May cause irritation. |
Metabolic Pathways: Divergent Fates
The metabolic routes of this compound and D-lyxose appear to be distinct, primarily based on studies in microorganisms.
D-Lyxose Metabolism: In several microorganisms, D-lyxose is metabolized by entering the Pentose Phosphate Pathway (PPP). The key enzyme in this process is D-lyxose isomerase , which catalyzes the conversion of D-lyxose to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a direct intermediate of the PPP.
References
A Comparative Analysis of L-Lyxose and L-Xylose Metabolism for Researchers and Drug Development Professionals
An In-depth Guide to the Metabolic Fates of Two Pentose Sugars
In the intricate world of carbohydrate metabolism, the subtle stereochemical differences between sugars can lead to vastly different metabolic pathways and physiological effects. This guide provides a detailed comparative analysis of the metabolism of two pentose sugars, L-Lyxose and L-Xylose, with a focus on their enzymatic processing, metabolic intermediates, and relevance in drug development. This objective comparison is supported by available experimental data to inform researchers, scientists, and professionals in the pharmaceutical industry.
Metabolic Pathways: A Tale of Two Sugars
The metabolic routes for this compound and L-Xylose are distinct, dictated by the enzymatic machinery present in different organisms. While L-Xylose (commonly the D-isomer in nature) has several well-established metabolic pathways, the metabolism of this compound has been primarily elucidated in mutant strains of Escherichia coli.
This compound Metabolism via the L-Rhamnose Pathway
Wild-type Escherichia coli is unable to utilize this compound as a carbon source. However, mutant strains capable of growing on this compound have been shown to metabolize it through the L-rhamnose pathway.[1][2] This pathway involves an initial isomerization, followed by phosphorylation and subsequent cleavage.
The key enzymatic steps are:
-
Isomerization: L-Rhamnose isomerase catalyzes the conversion of this compound to L-Xylulose.[1]
-
Phosphorylation: A mutated L-rhamnulokinase phosphorylates L-Xylulose to form L-Xylulose-1-phosphate. This step is a critical bottleneck in wild-type organisms.
-
Aldol Cleavage: L-rhamnulose-1-phosphate aldolase cleaves L-Xylulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.
-
Oxidation: Glycolaldehyde is subsequently oxidized to glycolate, which can then enter central metabolism.[2]
L-Xylose Metabolism: Diverse Pathways in Nature
In contrast to this compound, the metabolism of L-Xylose (referring to D-Xylose, the more common isomer) is more widespread and occurs through several distinct pathways depending on the organism.
1. Isomerase Pathway (Prokaryotes): This is the most common pathway in bacteria.
-
Isomerization: D-Xylose isomerase directly converts D-Xylose to D-Xylulose.
-
Phosphorylation: D-Xylulokinase phosphorylates D-Xylulose to D-Xylulose-5-phosphate.
-
Pentose Phosphate Pathway: D-Xylulose-5-phosphate then enters the pentose phosphate pathway (PPP).
2. Oxido-Reductase Pathway (Eukaryotes): This pathway is prevalent in yeasts and fungi.
-
Reduction: D-Xylose reductase (XR) reduces D-Xylose to Xylitol, typically using NADPH as a cofactor.
-
Oxidation: Xylitol dehydrogenase (XDH) oxidizes Xylitol to D-Xylulose, usually with NAD+ as a cofactor.
-
Phosphorylation and Entry into PPP: Similar to the isomerase pathway, D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate and enters the PPP.
Quantitative Comparison of Key Enzymes
The efficiency of these metabolic pathways is determined by the kinetic properties of their constituent enzymes. Below is a summary of available kinetic data for key enzymes in this compound and D-Xylose metabolism.
| Enzyme | Substrate | Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| L-Rhamnose Isomerase | L-Rhamnose | Bacillus subtilis | - | - | 7,460 | [3] |
| This compound | Bacillus subtilis | - | - | 1,013 | ||
| L-Mannose | Bacillus subtilis | - | - | 258 | ||
| Mutated L-Rhamnulokinase | L-Xylulose | Escherichia coli | Data not available | Data not available | Data not available | |
| D-Xylose Isomerase | D-Xylose | Streptomyces rubiginosus | 5.0 | 3.3 | 660 | |
| D-Xylose Reductase | D-Xylose | Candida tenuis | - | ~17 | - | |
| Xylitol Dehydrogenase | Xylitol | Spathaspora passalidarum | 35.1 ± 2.9 | 10.9 ± 0.4 | 310 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative study of this compound and L-Xylose metabolism. Below are outlined methodologies for key experiments.
Protocol 1: Determination of Microbial Growth on this compound and L-Xylose
Objective: To assess the ability of a microorganism to utilize this compound or L-Xylose as a sole carbon source.
Materials:
-
Microorganism of interest (e.g., E. coli strain)
-
Minimal medium (e.g., M9 minimal medium)
-
Sterile this compound and D-Xylose solutions (20% w/v)
-
Sterile glucose solution (20% w/v, as a positive control)
-
Sterile water (as a negative control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare M9 minimal medium supplemented with either 0.2% this compound, 0.2% D-Xylose, 0.2% glucose, or sterile water.
-
Inoculate the media with an overnight culture of the microorganism to a starting OD600 of 0.05.
-
Dispense 200 µL of each culture into triplicate wells of a 96-well microplate.
-
Incubate the microplate at the optimal growth temperature for the microorganism with shaking.
-
Measure the OD600 at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.
-
Plot the growth curves (OD600 vs. time) to compare the growth kinetics on different carbon sources.
Protocol 2: Enzyme Assay for L-Rhamnose Isomerase Activity on this compound
Objective: To determine the kinetic parameters of L-rhamnose isomerase for the conversion of this compound to L-Xylulose.
Materials:
-
Purified L-rhamnose isomerase
-
This compound solutions of varying concentrations
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cysteine-carbazole-sulfuric acid reagent
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and a fixed concentration of L-rhamnose isomerase.
-
Initiate the reaction by adding varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme for a fixed period.
-
Stop the reaction by adding the cysteine-carbazole-sulfuric acid reagent. This reagent specifically reacts with the ketose product (L-Xylulose) to produce a colored compound.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Create a standard curve using known concentrations of L-Xylulose to quantify the amount of product formed.
-
Calculate the initial reaction velocities (v₀) at each substrate concentration.
-
Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 3: Quantification of Intracellular Pentose Sugar Metabolites by LC-MS
Objective: To quantify the intracellular concentrations of this compound, L-Xylose, and their metabolic intermediates.
Materials:
-
Microbial cell cultures grown on this compound or D-Xylose
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards for each metabolite of interest
Procedure:
-
Rapidly quench the metabolism of a known quantity of microbial cells by adding cold quenching solution.
-
Centrifuge the quenched cell suspension to pellet the cells.
-
Extract the intracellular metabolites by resuspending the cell pellet in the extraction solvent.
-
Centrifuge the mixture to remove cell debris and collect the supernatant containing the metabolites.
-
Analyze the metabolite extract using an LC-MS system equipped with a suitable column (e.g., HILIC) and operating in multiple reaction monitoring (MRM) mode for targeted quantification.
-
Quantify the concentration of each metabolite by comparing its peak area to that of a known concentration of the corresponding internal standard.
Applications in Drug Development
The distinct metabolic fates and structural properties of this compound and L-Xylose have positioned them as valuable molecules in drug discovery and development.
This compound as a Precursor for Nucleoside Analogs
This compound serves as a chiral precursor in the synthesis of nucleoside analogs, which are a class of compounds with significant antiviral and anticancer properties. The unique stereochemistry of this compound allows for the creation of novel nucleoside structures that can act as inhibitors of viral polymerases or other key enzymes in viral replication and cancer cell proliferation.
L-Xylose Derivatives in Diabetes Treatment
Derivatives of L-Xylose have been investigated as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2). SGLT2 is primarily responsible for the reabsorption of glucose in the kidneys. By inhibiting this transporter, L-Xylose derivatives can promote the excretion of excess glucose in the urine, thereby helping to lower blood glucose levels in patients with type 2 diabetes. This mechanism of action is independent of insulin secretion, offering a valuable therapeutic option for managing this chronic disease. Furthermore, D-Xylose itself has been shown to have a hypoglycemic effect and may enhance glucose uptake in muscle tissue.
Conclusion
The metabolic pathways of this compound and L-Xylose are fundamentally different, reflecting the specificity of the enzymes that act upon them. While L-Xylose metabolism is a widespread and versatile process in nature, this compound utilization appears to be a more specialized capability, observed in mutant microorganisms. The quantitative data available for the key enzymes in these pathways highlight the differences in their catalytic efficiencies. The distinct biochemical properties of these pentose sugars and their derivatives have opened promising avenues for the development of novel therapeutics for viral infections and metabolic disorders like type 2 diabetes. Further research, particularly in elucidating the kinetics of the this compound metabolic pathway and conducting direct comparative metabolic flux analyses, will undoubtedly provide deeper insights into the physiological roles of these fascinating sugars.
References
A Comparative Guide to the Quantification of L-Lyxose: Enzymatic Assays vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of L-Lyxose, a rare monosaccharide, is crucial for various applications, from metabolic studies to the development of novel therapeutics. This guide provides a comparative overview of enzymatic assays and alternative analytical methods for the quantification of this compound, supported by experimental principles and data.
While dedicated enzymatic assays for this compound are not commonly described in scientific literature, this guide outlines a potential enzymatic approach based on a dehydrogenase-catalyzed reaction. This hypothetical assay is compared against the more established and widely used method of High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a potential enzymatic assay for this compound versus a standard HPLC-based method. It is important to note that the data for the enzymatic assay is largely theoretical, based on the principles of similar sugar assays, due to the lack of a commercially available, specific this compound dehydrogenase.
| Feature | Enzymatic Assay (Hypothetical) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Enzymatic conversion of this compound by a specific dehydrogenase, coupled to the reduction of NAD+ to NADH, which is measured spectrophotometrically. | Separation of this compound from other components in a sample based on its physicochemical properties, followed by detection and quantification. |
| Specificity | Potentially very high, dependent on the substrate specificity of the this compound dehydrogenase. | High, capable of separating this compound from other structurally similar sugars. |
| Sensitivity | Potentially high, with a limit of detection in the low micromolar range. | High, with limits of detection typically in the low to mid-micromolar range, depending on the detector used. |
| Linear Range | Typically narrow, often spanning 2-3 orders of magnitude. | Wide, often spanning 4-5 orders of magnitude. |
| Throughput | High, suitable for microplate formats, allowing for the analysis of many samples simultaneously. | Lower, as samples are analyzed sequentially. |
| Cost per Sample | Potentially lower, especially for high-throughput screening. | Higher, due to instrument maintenance, column replacement, and solvent consumption. |
| Equipment | Spectrophotometer or microplate reader. | HPLC system with a suitable column and detector (e.g., Refractive Index or Mass Spectrometer). |
| Sample Preparation | Minimal, may only require dilution. | More extensive, may involve filtration, derivatization, or solid-phase extraction. |
Experimental Protocols
Hypothetical Enzymatic Assay for this compound Quantification
This protocol is based on the principle of a NAD+-dependent dehydrogenase reaction. The successful implementation of this assay is contingent on the availability of a highly specific this compound dehydrogenase.
Principle:
This compound is oxidized to L-lyxono-1,4-lactone by a specific this compound dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of this compound in the sample.
Reaction:
This compound + NAD+ ---(this compound Dehydrogenase)--> L-Lyxono-1,4-lactone + NADH + H+
Materials:
-
This compound standards
-
Putative this compound Dehydrogenase
-
NAD+ solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a series of this compound standards of known concentrations in the reaction buffer.
-
In a 96-well microplate, add the following to each well:
-
Sample or this compound standard
-
NAD+ solution
-
Reaction buffer to bring the volume to a pre-determined level.
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound dehydrogenase solution to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Calculate the rate of NADH formation or the final absorbance for each sample and standard.
-
Construct a standard curve by plotting the absorbance change against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
HPLC is a robust and widely used method for the separation and quantification of carbohydrates.
Principle:
The sample is injected into an HPLC system where it is passed through a column containing a stationary phase. The different components of the sample interact differently with the stationary phase, causing them to separate. This compound is identified and quantified by a detector as it elutes from the column.
Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector or a mass spectrometer (MS).
-
A suitable carbohydrate analysis column (e.g., an amino- or ligand-exchange column).
-
Mobile phase (e.g., acetonitrile/water gradient).
-
This compound standards.
-
Syringe filters (0.22 µm).
Procedure:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Prepare the samples by dissolving them in the mobile phase and filtering them through a 0.22 µm syringe filter to remove any particulate matter.
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and column temperature.
-
Inject the this compound standards to generate a calibration curve by plotting the peak area against concentration.
-
Inject the prepared samples.
-
Identify the this compound peak in the chromatograms based on its retention time compared to the standards.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Visualizations
Caption: Workflow for a hypothetical enzymatic assay for this compound quantification.
Caption: General workflow for the quantification of this compound using HPLC.
A Comparative Guide to Spectroscopic Techniques for Chiral Recognition of L-Lyxose Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between enantiomers of rare sugars like L-Lyxose is critical in various fields, from pharmacology to food science, due to their distinct biological activities. This guide provides an objective comparison of modern spectroscopic techniques for the chiral recognition of this compound enantiomers, supported by available experimental data and detailed methodologies.
Introduction to Chiral Recognition of this compound
This compound, an aldopentose monosaccharide, exists as two enantiomers: D-Lyxose and this compound. While sharing identical physical and chemical properties in an achiral environment, their interactions with chiral entities, such as biological receptors, can differ significantly. Therefore, robust analytical methods are required to differentiate and quantify these enantiomers. While conventional Mid-Infrared (MIR) spectroscopy has been shown to be ineffective for this purpose, several advanced spectroscopic techniques offer promising solutions.[1] This guide focuses on a comparative analysis of Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Mass Spectrometry (MS).
Comparative Analysis of Spectroscopic Methods
The following sections detail the principles, advantages, and limitations of each technique for the chiral recognition of this compound.
Raman Spectroscopy
Raman spectroscopy, particularly in the low-frequency region, has demonstrated potential for distinguishing between sugar enantiomers. While MIR spectroscopy fails to differentiate D- and this compound, their Raman spectra exhibit subtle but distinct differences in the middle and low-frequency regions (far-IR/terahertz).[1]
Key Advantages:
-
Sensitivity to Stereochemistry: Low-wavenumber Raman scattering can be a useful tool for chiral recognition.[1]
-
Minimal Sample Preparation: Often requires little to no sample preparation.
-
Water as a Solvent: Water is a weak Raman scatterer, making it a suitable solvent for biological samples.
Limitations:
-
Weak Signals: Spontaneous Raman scattering is inherently weak, which can be a challenge for detecting subtle spectral differences.
-
Fluorescence Interference: Sample fluorescence can overwhelm the Raman signal.
Surface-Enhanced Raman Scattering (SERS): A More Sensitive Alternative
SERS can significantly enhance the Raman signal, enabling the detection of minute structural differences. This technique often employs a chiral selector to induce a measurable difference in the SERS spectra of the enantiomers. For instance, a SERS strategy using chiral phenylalanine-decorated gold nanoparticles has been successful in discriminating D- and L-glucose.[2] A label-free SERS approach using a chiral superlattice has also shown high sensitivity for glucose enantiomers.[3] While specific data for this compound is limited, the principles are directly applicable.
Experimental Workflow: SERS for Chiral Recognition
Caption: Workflow for SERS-based chiral recognition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for chiral analysis, typically requiring the use of a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers, leading to the resolution of otherwise overlapping signals in the NMR spectrum. The chemical shift difference (Δδ) between the diastereomeric complexes allows for the quantification of each enantiomer.
Key Advantages:
-
Quantitative Analysis: Provides accurate determination of enantiomeric excess (ee%).
-
Structural Information: Offers detailed structural insights into the analyte-selector interactions.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Requires Chiral Auxiliaries: A suitable CSA that interacts differently with each enantiomer is necessary.
-
Lower Sensitivity: Compared to MS, NMR generally has lower sensitivity.
-
Complex Spectra: Spectra can be complex and require expertise for interpretation.
Logical Relationship: NMR with Chiral Solvating Agent
Caption: Principle of chiral recognition using NMR spectroscopy with a CSA.
Vibrational Circular Dichroism (VCD)
Key Advantages:
-
Absolute Configuration: Can determine the absolute configuration of a chiral molecule without the need for a reference standard.
-
High Information Content: VCD spectra are rich in structural information.
-
Solution-Phase Analysis: Well-suited for studying molecules in solution.
Limitations:
-
Weak Signals: VCD signals are typically weak, requiring specialized instrumentation and longer acquisition times.
-
Complex Interpretation: Spectral interpretation often requires theoretical calculations (e.g., Density Functional Theory) for comparison.
-
Solvent Interference: Solvent absorption can interfere with the VCD measurement in certain spectral regions.
Signaling Pathway: VCD Measurement Principle
Caption: Schematic of a VCD experiment for chiral analysis.
Mass Spectrometry (MS)
Traditionally, mass spectrometry is considered "chiral-blind" as enantiomers have the same mass-to-charge ratio. However, recent advancements have enabled chiral analysis by MS, typically through the formation of diastereomeric complexes with a chiral selector, which can then be differentiated based on their fragmentation patterns or ion mobility. A direct analysis method using non-contact nano-electrospray ionization (nESI) has been developed to differentiate structural isomers of rare sugars by forming halide adducts, though its application to enantiomers is less direct.
Key Advantages:
-
High Sensitivity: Requires very small amounts of sample.
-
High Throughput: Can be coupled with separation techniques like liquid chromatography (LC-MS) for rapid analysis.
-
Complex Mixture Analysis: Capable of analyzing complex biological samples.
Limitations:
-
Indirect Chiral Recognition: Requires the use of a chiral selector or derivatizing agent to differentiate enantiomers.
-
Method Development: Developing a robust method for chiral differentiation can be challenging.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound enantiomer recognition in the literature, this table provides a comparative summary of the expected performance based on studies of similar chiral molecules.
| Spectroscopic Method | Principle of Chiral Recognition | Typical Quantitative Output | Sensitivity | Throughput | Key Advantage for this compound |
| Raman Spectroscopy | Subtle differences in vibrational modes in the low-frequency region. | Spectral shifts (cm⁻¹), Intensity Ratios | Moderate | High | Potential for direct, label-free analysis. |
| SERS | Diastereomeric interaction with a chiral selector enhances spectral differences. | Large spectral shifts, significant intensity changes. | High | High | High sensitivity for trace analysis. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA). | Chemical shift difference (Δδ in ppm), Enantiomeric excess (ee%). | Low to Moderate | Low | Provides precise quantification and structural information. |
| VCD | Differential absorption of left and right circularly polarized IR light. | Differential absorbance (ΔA), Enantiomeric excess (ee%). | Moderate | Low | Determination of absolute configuration. |
| Mass Spectrometry | Formation of diastereomeric complexes leading to different fragmentation or ion mobility. | Ion intensity ratios. | Very High | Very High | Ideal for complex mixtures and high-throughput screening. |
Detailed Experimental Protocols
Protocol 1: Chiral Recognition of this compound using SERS
-
Preparation of SERS Substrate: Synthesize or procure a chirally modified SERS substrate (e.g., gold nanoparticles functionalized with a chiral selector like L-cysteine).
-
Sample Preparation: Prepare solutions of the this compound enantiomeric mixture in a suitable solvent (e.g., deionized water).
-
Incubation: Mix the this compound solution with the SERS substrate and allow it to incubate for a specific period to ensure interaction.
-
SERS Measurement: Acquire SERS spectra using a Raman spectrometer with an appropriate laser excitation wavelength. Collect spectra from multiple spots to ensure reproducibility.
-
Data Analysis: Compare the SERS spectra of the pure enantiomers (if available) with the mixture. Identify characteristic peaks that show intensity or frequency changes dependent on the enantiomeric composition.
Protocol 2: Determination of Enantiomeric Excess of this compound using NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the this compound enantiomeric mixture in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Addition of CSA: Add a suitable chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral organic molecule) to the NMR tube. The amount of CSA may need to be titrated to achieve optimal signal separation.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two diastereomeric complexes.
-
Quantification: Integrate the areas of the two separated peaks. The enantiomeric excess (ee%) can be calculated using the formula: ee% = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.
Protocol 3: Determination of Absolute Configuration of this compound using VCD
-
Sample Preparation: Dissolve the purified this compound enantiomer in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., CCl₄, CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
VCD Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Theoretical Calculation: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the theoretical VCD spectrum of one of the this compound enantiomers (e.g., the L-form).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match will confirm the absolute configuration of the enantiomer. The other enantiomer will exhibit the mirror-image spectrum.
Conclusion
The chiral recognition of this compound enantiomers can be effectively achieved using a variety of advanced spectroscopic techniques. Raman spectroscopy , especially SERS , offers high sensitivity and the potential for direct analysis. NMR spectroscopy with chiral solvating agents provides excellent quantitative results for enantiomeric excess determination. VCD stands out for its ability to determine the absolute configuration. Mass spectrometry is highly sensitive and suitable for high-throughput screening when coupled with a chiral selector. The choice of the optimal technique will depend on the specific requirements of the analysis, such as the need for quantitative data, absolute configuration determination, sensitivity, or throughput. For comprehensive characterization, a combination of these methods may be most beneficial.
References
L-Lyxose and Its Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
L-Lyxose, a rare monosaccharide, and its synthetic derivatives are emerging as a class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of the antiviral, anticancer, and enzyme-inhibitory properties of this compound and its key derivatives, supported by experimental data and detailed methodologies.
I. Antiviral Activity
This compound derivatives, particularly nucleoside analogues, have demonstrated significant potential as antiviral agents. The primary mechanism of action for many of these compounds involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication.
Quantitative Comparison of Antiviral Activity
A study on α-L-lyxofuranosyl and 5-deoxy-α-L-lyxofuranosyl benzimidazoles revealed potent activity against human cytomegalovirus (HCMV). The 5-deoxy-α-L-lyxofuranosyl analogues were identified as the most active, with IC50 values in the sub-micromolar range.
| Compound Class | Derivative | Virus | Assay | IC50 (µM) | Citation |
| α-L-lyxofuranosyl benzimidazoles | 2-halogen derivatives | HCMV (Towne strain) | Plaque Reduction | - | [1] |
| 2-isopropylamino/2-cyclopropylamino derivatives | HCMV (Towne strain) | Plaque Reduction | 60-100 | [1] | |
| 5-deoxy-α-L-lyxofuranosyl benzimidazoles | 2-halogen derivatives | HCMV (Towne strain) | Plaque Reduction | 0.2-0.4 | [1] |
Experimental Protocol: Plaque Reduction Assay for HCMV
This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS)
-
Human Cytomegalovirus (HCMV) stock
-
This compound derivative compounds
-
Carboxymethylcellulose (CMC) overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed HFF cells in 24-well plates and grow to confluence.
-
Pre-treat the confluent cell monolayers with various concentrations of the this compound derivative for 2 hours.
-
Infect the cells with HCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with CMC medium containing the respective concentrations of the test compound.
-
Incubate the plates for 7-10 days until viral plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control.
Signaling Pathway and Mechanism of Action
The antiviral activity of L-lyxofuranosyl benzimidazoles is believed to stem from their ability to act as nucleoside analogues. After phosphorylation within the host cell, these compounds can be incorporated into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to chain termination, thus halting viral replication. The specificity for viral polymerase over host cell polymerases is a key factor in their therapeutic potential.
Figure 1. Proposed mechanism of antiviral action for this compound nucleoside analogues.
II. Anticancer Activity
While research is still in its early stages, some this compound derivatives have shown promise as anticancer agents. The proposed mechanisms of action often involve the modulation of key metabolic pathways that are dysregulated in cancer cells.
No robust quantitative data (e.g., IC50 values against specific cancer cell lines) for this compound derivatives are currently available in the public domain. Further research is needed to quantify their anticancer potential.
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with FBS
-
This compound derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways in Cancer
This compound derivatives may exert their anticancer effects by interfering with cancer cell metabolism. One potential target is the Pentose Phosphate Pathway (PPP) , which is often upregulated in cancer cells to support nucleotide synthesis and maintain redox balance. By acting as a sugar analogue, this compound or its derivatives could potentially inhibit key enzymes in this pathway, leading to reduced proliferation and increased oxidative stress in cancer cells.
Another potential target is the PI3K/Akt signaling pathway , which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. This pathway is known to influence glucose metabolism. This compound derivatives could potentially modulate this pathway, leading to downstream effects on cell survival and proliferation.
Figure 2. Potential anticancer mechanisms of this compound derivatives.
III. Enzyme Inhibition
Certain derivatives of this compound have been investigated as inhibitors of specific enzymes, highlighting their potential for therapeutic intervention in various diseases.
Quantitative Comparison of Enzyme Inhibition
A series of α-L-lyxofuranosyl nucleosides have been identified as potent inhibitors of adenosine kinase (AK), an enzyme implicated in inflammatory processes. The lead compound, GP790, demonstrated an exceptionally low IC50 value in the nanomolar range.
| Compound | Target Enzyme | Assay | IC50 (nM) | Citation |
| GP790 (an α-L-lyxofuranosyl nucleoside) | Adenosine Kinase | Kinase Inhibition Assay | 0.47 | [2] |
Experimental Protocol: Adenosine Kinase Inhibition Assay
This assay measures the activity of adenosine kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine and ATP (substrates)
-
This compound derivative compounds
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
In a 96-well plate, add the assay buffer, adenosine kinase, and various concentrations of the this compound derivative inhibitor.
-
Initiate the enzymatic reaction by adding a mixture of adenosine and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal proportional to the ADP concentration.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Figure 3. General experimental workflow for assessing biological activity.
IV. Conclusion
This compound and its derivatives represent a promising area of research for the development of novel therapeutic agents. The data presented in this guide highlight the significant antiviral and enzyme-inhibitory potential of specific L-lyxofuranosyl nucleosides. While the anticancer activity of this class of compounds is an area of active investigation, further studies are required to establish quantitative efficacy and elucidate the precise mechanisms of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the biological activities of these and other novel compounds.
References
- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine kinase inhibitors. 3. Synthesis, SAR, and antiinflammatory activity of a series of l-lyxofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for L-Lyxose Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the validation of L-Lyxose purity. The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most suitable analytical technique for your research and quality control needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of validated analytical methods for the purity assessment of sugars, which can be applied to this compound. It is important to note that while this compound-specific comparative validation data is limited in publicly available literature, the data presented for other structurally similar sugars provide a strong indication of the expected performance for this compound analysis.
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (RSD%) |
| HPLC-RID | Separation based on polarity with refractive index detection. | >0.99[1][2][3] | 0.01 - 0.17 mg/mL[4] | 0.03 - 0.56 mg/mL[4] | 89 - 109% | < 2% |
| HPAE-PAD | Anion-exchange chromatography at high pH with pulsed amperometric detection. | >0.99 | 0.35 - 44.61 µg/L | Not explicitly stated, but expected to be low. | >86.95% (for DP < 4) | < 5.47% |
| GC-FID | Separation of volatile derivatives by partitioning between a stationary and mobile phase with flame ionization detection. | >0.99 | Typically in the low µg/mL range. | Typically in the low to mid µg/mL range. | Generally >95% | < 5% |
| CE | Separation based on charge-to-size ratio in an electric field. | >0.99 | 0.4 µg/mL | 1.2 µg/mL | 95.6 - 102.0% | 0.3 - 10.4% |
Disclaimer: The validation parameters presented are based on studies analyzing various sugars. Performance for this compound may vary and should be independently verified.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for sugar analysis and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is widely used for the analysis of non-chromophoric compounds like sugars.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.
Chromatographic Conditions:
-
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in deionized water.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the this compound sample in deionized water to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and selective method for carbohydrate analysis.
Instrumentation:
-
Ion chromatography system with a biocompatible pump, autosampler, and a pulsed amperometric detector with a gold working electrode.
Chromatographic Conditions:
-
Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ series).
-
Eluents:
-
A: Deionized water
-
B: Sodium hydroxide solution (e.g., 200 mM)
-
C: Sodium acetate solution (e.g., 1 M in sodium hydroxide)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrates.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in deionized water.
-
Prepare working standards by diluting the stock solution.
-
Dissolve the this compound sample in deionized water.
-
For complex matrices, a sample clean-up procedure may be necessary to remove interfering ions.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC analysis of sugars requires a derivatization step to increase their volatility.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
Derivatization (Silylation):
-
Dry a known amount of this compound standard or sample under a stream of nitrogen.
-
Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split injection).
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is suitable for the analysis of charged or derivatized sugars.
Instrumentation:
-
Capillary electrophoresis system with a UV or diode array detector.
Derivatization (for UV detection):
-
For enhanced UV detection, this compound can be derivatized with a UV-absorbing tag, such as p-aminobenzoic ethyl ester (PABEE), through reductive amination.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): Borate buffer (e.g., 200 mM, pH 10.5).
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 285 nm for PABEE).
Mandatory Visualization
References
Assessing Isomerase Substrate Specificity: A Comparative Analysis Focused on L-Lyxose
A detailed guide for researchers, scientists, and drug development professionals on the substrate specificity of isomerases, with a particular focus on their activity towards L-Lyxose in comparison to other pentoses. This guide provides quantitative kinetic data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
The study of pentose isomerases is crucial for understanding cellular metabolism and for various biotechnological applications, including the production of rare sugars and biofuels. This compound, a rare pentose, is of particular interest due to its potential applications in the pharmaceutical industry. This guide provides a comparative analysis of the substrate specificity of various isomerases for this compound versus other common pentoses such as D-xylose, D-ribose, and L-arabinose.
Comparative Analysis of Isomerase Kinetics
The catalytic efficiency of an enzyme, represented by the kcat/Km value, is a key parameter for comparing its specificity for different substrates. Below is a summary of the kinetic parameters of L-rhamnose isomerase from Mesorhizobium loti, an enzyme known to act on this compound and other pentoses.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | L-Rhamnose Isomerase (Mesorhizobium loti) | 23.5 | 4430 | 188,000 |
| D-Ribose | L-Rhamnose Isomerase (Mesorhizobium loti) | 6.18 | 284 | 46,000 |
| L-Rhamnose | L-Rhamnose Isomerase (Mesorhizobium loti) | 5.00 | 3030 | 606,000 |
| L-Mannose | L-Rhamnose Isomerase (Mesorhizobium loti) | 23.4 | 599 | 25,600 |
| D-Allose | L-Rhamnose Isomerase (Mesorhizobium loti) | 7.11 | 79.9 | 11,200 |
| L-Talose | L-Rhamnose Isomerase (Mesorhizobium loti) | 5.25 | 420 | 80,000 |
Data sourced from a study on L-rhamnose isomerase from Mesorhizobium loti.
Additionally, the relative activity of L-arabinose isomerase from Klebsiella pneumoniae has been investigated for various pentoses and hexoses. The enzyme exhibited the highest activity with L-arabinose, followed by D-galactose, L-ribulose, D-xylulose, and D-xylose[1]. While specific kinetic constants for this compound were not provided for this enzyme, this information highlights the broad substrate range of some isomerases.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for reproducing and building upon existing research. Below is a generalized protocol for determining the substrate specificity of a pentose isomerase.
Protocol: Colorimetric Assay for Pentose Isomerase Activity using the Cysteine-Carbazole Method
This method is widely used to quantify the amount of ketose produced from an aldose substrate by an isomerase.
1. Materials and Reagents:
-
Purified isomerase enzyme
-
Pentose substrates (this compound, D-xylose, D-ribose, L-arabinose, etc.) at various concentrations
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
70% (v/v) Sulfuric acid
-
1.5% (w/v) Cysteine hydrochloride solution (freshly prepared)
-
0.12% (w/v) Carbazole in ethanol
-
Microplate reader or spectrophotometer
2. Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer, a specific concentration of the pentose substrate, and any required cofactors (e.g., 1 mM MnCl₂).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the purified isomerase to the reaction mixture.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by placing the samples on ice or by heat inactivation.
3. Colorimetric Detection of Ketose:
-
To a sample of the reaction mixture, add the cysteine hydrochloride solution and mix.
-
Add the sulfuric acid and mix thoroughly. Incubate at room temperature for a specified time.
-
Add the carbazole solution and mix.
-
Incubate at room temperature to allow color development. The ketose will react to form a colored product.
-
Measure the absorbance at 560 nm using a microplate reader or spectrophotometer.
4. Data Analysis:
-
Create a standard curve using known concentrations of the corresponding ketose (e.g., L-xylulose for this compound isomerization).
-
Determine the concentration of the ketose produced in the enzymatic reaction from the standard curve.
-
Calculate the initial velocity (v₀) of the reaction at different substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the catalytic efficiency (kcat/Km) to compare the substrate specificity.
Visualizing Metabolic Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a key metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway for this compound utilization.
Caption: Experimental workflow for assessing isomerase substrate specificity.
References
A Functional Comparison of L-Lyxose and L-Arabinose in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of two rare pentose sugars, L-Lyxose and L-Arabinose. By examining their distinct routes of metabolism, enzymatic specificities, and physiological effects, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of their functional differences, supported by available experimental data.
Introduction
This compound and L-Arabinose are stereoisomers of aldopentose sugars that, despite their structural similarities, are processed through distinct metabolic pathways in various organisms. While L-Arabinose is relatively abundant in plant hemicellulose and pectins, this compound is a rarer sugar. Understanding their metabolic fates is crucial for applications in biotechnology, as potential therapeutic agents, and as functional food ingredients. This guide will delve into the known metabolic pathways, compare the key enzymes involved, and present available quantitative data and experimental methodologies.
Metabolic Pathways: A Divergence in Catabolism
The metabolic routes for this compound and L-Arabinose diverge significantly. In many microorganisms, L-Arabinose is catabolized to an intermediate of the pentose phosphate pathway, a central route in carbon metabolism. In contrast, the metabolism of this compound, where characterized, often proceeds through a pathway analogous to that of another deoxy sugar, L-rhamnose.
L-Arabinose Metabolism
In bacteria such as Escherichia coli, the metabolic pathway for L-Arabinose is well-characterized. It involves a series of enzymatic conversions that ultimately lead to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. The key steps are:
-
Isomerization: L-Arabinose is isomerized to L-ribulose by L-arabinose isomerase .
-
Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate by L-ribulokinase .
-
Epimerization: L-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase .
In fungi, an alternative oxidoreductive pathway exists, converting L-arabinose to D-xylulose-5-phosphate via intermediates such as L-arabinitol, L-xylulose, and xylitol. In humans, L-arabinose is poorly metabolized and is known to inhibit intestinal sucrase, which can lead to reduced glucose absorption from sucrose.
This compound Metabolism
The metabolic pathway for this compound is less extensively studied. In mutant strains of Escherichia coli adapted to grow on this compound, metabolism occurs via the L-rhamnose pathway. This pathway involves the following key steps:
-
Isomerization: this compound is isomerized to L-xylulose by L-rhamnose isomerase .
-
Phosphorylation: L-xylulose is phosphorylated to L-xylulose-1-phosphate by a mutated L-rhamnulose kinase .
-
Aldol Cleavage: L-xylulose-1-phosphate is cleaved by L-rhamnulose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, and glycolaldehyde can be further metabolized.
It is important to note that wild-type E. coli cannot typically grow on this compound due to the low efficiency of L-rhamnulose kinase in phosphorylating L-xylulose. Information regarding this compound metabolism in mammals is limited, though it is explored as a potential low-calorie sweetener, suggesting poor absorption or metabolism.
Comparative Enzyme Kinetics
A direct comparison of the kinetics of enzymes from the respective pathways is challenging due to the limited number of studies that have analyzed both sugars with the same enzymes. However, we can infer functional differences from the substrate specificities and available kinetic data of key isomerases.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| L-Arabinose Isomerase | Geobacillus stearothermophilus | L-arabinose | 33 | 14.8 | FASEB J. 2004, 18(15), 1865-1867. |
| This compound | - | - | |||
| L-Rhamnose Isomerase | Escherichia coli | L-rhamnose | 1.5 | 100 | J. Biol. Chem. 1972, 247(23), 7688-7693. |
| This compound | 110 | 12 | J. Biol. Chem. 1972, 247(23), 7688-7693. | ||
| L-arabinose | 130 | 5 | J. Biol. Chem. 1972, 247(23), 7688-7693. |
Note: The data presented is compiled from different studies and experimental conditions may vary. A direct comparison should be made with caution. The table illustrates that while L-rhamnose isomerase can act on this compound and L-arabinose, its affinity for these substrates is significantly lower than for its primary substrate, L-rhamnose.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of these metabolic pathways. Below are representative protocols for key experiments.
Enzyme Assay for L-Arabinose Isomerase
Objective: To determine the kinetic parameters of L-arabinose isomerase.
Principle: The isomerization of L-arabinose to L-ribulose is measured. The ketose product can be quantified using the cysteine-carbazole-sulfuric acid method.
Materials:
-
Purified L-arabinose isomerase
-
L-arabinose solution (various concentrations)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cysteine hydrochloride solution (1.5 g/L)
-
Carbazole solution (0.12% in ethanol)
-
Concentrated sulfuric acid
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the reaction buffer and varying concentrations of L-arabinose.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 50°C).
-
Initiate the reaction by adding a known amount of L-arabinose isomerase.
-
At specific time intervals, withdraw aliquots and stop the reaction by adding them to the cysteine-carbazole-sulfuric acid reagents.
-
Develop the color by heating and then measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of L-ribulose.
-
Calculate the initial reaction velocities and determine Km and Vmax using a Lineweaver-Burk or Michaelis-Menten plot.
Isotopic Tracer Analysis of Pentose Metabolism
Objective: To trace the metabolic fate of L-arabinose or this compound in cultured cells.
Principle: Cells are incubated with a stable isotope-labeled pentose (e.g., 13C-L-arabinose). The incorporation of the label into downstream metabolites is then quantified using mass spectrometry.
Materials:
-
Cultured cells of interest
-
Culture medium
-
13C-labeled L-arabinose or this compound
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the 13C-labeled pentose.
-
Incubate the cells for a defined period.
-
Quench metabolism and extract metabolites by adding ice-cold extraction solvent.
-
Harvest the cell lysate and centrifuge to remove cell debris.
-
Analyze the supernatant using LC-MS to identify and quantify the 13C-labeled metabolites.
-
Determine the fractional labeling of metabolites in the respective pathways to assess pathway activity.
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct metabolic pathways of L-Arabinose and this compound.
Caption: Metabolic pathway of L-Arabinose in E. coli.
Caption: Metabolic pathway of this compound in adapted E. coli.
Conclusion
The metabolic pathways of this compound and L-Arabinose are distinct, reflecting a divergence in their biological roles and enzymatic processing. L-Arabinose metabolism is more broadly integrated into central carbon metabolism via the pentose phosphate pathway. In contrast, this compound utilization appears to be more restricted, relying on the co-opting of an alternative pathway, as seen in adapted E. coli.
For researchers and drug development professionals, these differences have significant implications. The ability of L-arabinose to influence glucose metabolism in humans presents opportunities for developing functional foods and therapeutics for metabolic disorders. The limited metabolism of this compound suggests its potential as a low-calorie sweetener and a stable carbohydrate scaffold for drug design. Further research, particularly direct comparative studies on enzyme kinetics and metabolic flux in various organisms, is needed to fully elucidate the functional comparison between these two intriguing pentoses.
Validating the Structure of Synthetic L-Lyxose: A Comparative Guide to NMR and MS Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic monosaccharides is a critical step in ensuring the quality, efficacy, and safety of novel therapeutics and biochemical reagents. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of synthetic L-Lyxose, a rare aldopentose sugar. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a thorough understanding of these powerful analytical techniques.
This compound, an epimer of L-Xylose, is a monosaccharide that, while occurring rarely in nature, holds potential in various biochemical applications, including the synthesis of antiviral nucleoside analogues. The unambiguous confirmation of its stereochemistry and ring structure after synthesis is paramount. NMR and MS are indispensable tools for this purpose, each providing unique and complementary structural information.
Comparative Analysis of Spectroscopic Data
The primary methods for the structural elucidation of a synthetic monosaccharide like this compound are ¹H NMR, ¹³C NMR, and mass spectrometry. While NMR provides detailed information about the connectivity and stereochemistry of the molecule, MS confirms the molecular weight and can reveal structural details through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement in a molecule. For this compound, which exists as an equilibrium of α and β pyranose and furanose forms in solution, NMR spectra can be complex. The chemical shifts (δ) are sensitive to the local electronic environment of each nucleus, and the coupling constants (J) between adjacent protons provide information about their dihedral angles, which is crucial for determining the relative stereochemistry.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) (α-pyranose)[1] | ¹³C Chemical Shift (ppm) (β-pyranose)[1] |
| C1 | α: ~5.1 (d), β: ~4.9 (d) | 95.5 | 95.9 |
| C2 | α/β: ~3.5-3.7 (m) | 71.5 | 71.5 |
| C3 | α/β: ~3.6-3.8 (m) | 72.0 | 74.2 |
| C4 | α/β: ~3.8-4.0 (m) | 69.0 | 68.0 |
| C5 | α/β: ~3.6 & ~3.9 (dd) | 64.6 | 65.7 |
Note: ¹H NMR chemical shifts are approximate and can vary based on experimental conditions. The ¹³C NMR data is for D-Lyxose, the enantiomer of this compound; their chemical shifts are identical.
Mass Spectrometry (MS) Data
Mass spectrometry provides the exact molecular weight of the synthesized this compound and offers structural insights through the analysis of its fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the molecular ion with minimal fragmentation. Tandem MS (MS/MS) is then employed to induce fragmentation and analyze the resulting ions.
The fragmentation of monosaccharides in MS is characterized by the neutral loss of water molecules and cross-ring cleavages. The molecular formula of this compound is C₅H₁₀O₅, giving it a molecular weight of 150.13 g/mol [2].
Table 2: Expected ESI-MS Fragmentation of this compound
| Ion | m/z (calculated) | Proposed Structure/Origin |
| [M+H]⁺ | 151.06 | Protonated molecular ion |
| [M+Na]⁺ | 173.04 | Sodiated molecular ion |
| [M-H₂O+H]⁺ | 133.05 | Loss of one water molecule |
| [M-2H₂O+H]⁺ | 115.04 | Loss of two water molecules |
| [M-3H₂O+H]⁺ | 97.03 | Loss of three water molecules |
| Cross-ring fragments | various | Cleavage of C-C bonds in the sugar ring |
Alternative Structural Validation Methods
While NMR and MS are the primary tools for structural validation, other techniques can provide complementary information:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate this compound from its enantiomer, D-Lyxose, and other monosaccharide impurities. This is particularly important for confirming the stereochemical purity of the synthetic product.
-
X-ray Crystallography: If a single crystal of the synthetic this compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. However, obtaining suitable crystals of monosaccharides can be challenging.
-
Optical Rotation: Measurement of the specific rotation of a solution of the synthetic this compound can be compared to the literature value for the pure enantiomer to confirm its stereochemical identity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for the structural validation of synthetic this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Solvent suppression techniques may be necessary to attenuate the residual HOD peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
2D NMR Experiments (for full assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and linking different spin systems.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using an internal or external standard (e.g., DSS or TSP).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different anomers.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the synthetic this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Calibrate the mass analyzer using a standard calibration mixture to ensure high mass accuracy.
-
-
MS Acquisition (Full Scan):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300) to detect the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
-
MS/MS Acquisition (Fragmentation Analysis):
-
Select the molecular ion of interest (e.g., [M+H]⁺) using the first mass analyzer.
-
Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Scan the second mass analyzer to detect the resulting fragment ions.
-
Vary the collision energy to control the extent of fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion and its adducts in the full scan spectrum to confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify characteristic neutral losses (e.g., H₂O) and cross-ring fragment ions.
-
Compare the observed fragmentation pattern with known fragmentation pathways for monosaccharides to support the structural assignment.
-
Visualizing the Validation Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical steps.
Caption: Experimental workflow for the validation of synthetic this compound.
Caption: Logical relationship of NMR and MS data for structure confirmation.
References
A Comparative Guide to the Interaction of L-Lyxose with Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interactions between L-Lyxose and the active sites of key enzymes involved in its metabolism, primarily focusing on the L-rhamnose pathway in mutant strains of Escherichia coli. Due to the limited availability of direct comparative docking studies of this compound, this document synthesizes available experimental kinetic data and presents a detailed, robust protocol for a comparative molecular docking study to facilitate further research.
Introduction to this compound Metabolism
In specific mutant strains of E. coli, the rare sugar this compound can be metabolized by hijacking the L-rhamnose catabolic pathway.[1][2][3][4] This pathway involves a series of enzymatic conversions, with L-rhamnose isomerase and L-rhamnulose kinase being the initial and critical enzymes that interact with this compound and its product. Understanding the binding and catalytic efficiency of these enzymes with this compound is crucial for various applications, including metabolic engineering and the synthesis of rare sugars.
Experimental Data: A Comparative Overview
While direct comparative docking studies are scarce, experimental kinetic data for the interaction of this compound with L-rhamnose isomerase from Pseudomonas stutzeri is available. This provides a quantitative basis for comparison with the enzyme's natural substrate, L-rhamnose.
Table 1: Kinetic Parameters of P. stutzeri L-Rhamnose Isomerase [5]
| Substrate | Km (mM) | Vmax (U/mg) |
| L-Rhamnose | 11 | 240 |
| This compound | - | - |
| L-Mannose | - | - |
| D-Ribose | - | - |
| D-Allose | - | - |
A 2004 study on the substrate specificity of L-rhamnose isomerase from Pseudomonas stutzeri reported that L-rhamnose was the most preferred substrate, with Km and Vmax values of 11 mM and 240 U/mg, respectively. The study also indicated that this compound is a substrate for the enzyme, although specific kinetic parameters were not provided in the abstract.
Experimental Protocols
L-Rhamnose Isomerase Activity Assay
A common method to determine the activity of L-rhamnose isomerase is the cysteine-carbazole-sulfuric acid method, which measures the amount of ketose (L-xylulose) produced from the aldose (this compound).
Materials:
-
Purified L-rhamnose isomerase
-
This compound solution (substrate)
-
Buffer solution (e.g., 50 mM glycine-NaOH, pH 9.0)
-
1 mM MnCl2
-
Cysteine hydrochloride solution (1.5 g/L)
-
Carbazole solution (0.12% in ethanol)
-
Concentrated sulfuric acid
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, MnCl2, and the enzyme solution.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 60°C for Mesorhizobium loti L-rhamnose isomerase).
-
At specific time intervals, stop the reaction (e.g., by boiling).
-
To quantify the L-xylulose formed, add cysteine hydrochloride, sulfuric acid, and carbazole solution to the reaction mixture.
-
Incubate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculate the amount of L-xylulose produced using a standard curve.
-
One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of L-xylulose per minute under the specified conditions.
Comparative Molecular Docking Study Protocol (Hypothetical)
This section outlines a detailed protocol for a comparative molecular docking study of this compound with L-rhamnose isomerase and L-rhamnulose kinase. This protocol is based on established methodologies for carbohydrate-protein docking.
Preparation of Protein Structures
-
Obtain Crystal Structures: Download the crystal structures of L-rhamnose isomerase from E. coli (e.g., PDB ID: 1D8W) and P. stutzeri (e.g., PDB ID: 2HCV), and L-rhamnulose kinase from E. coli (e.g., PDB ID: 2I56) from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB files.
-
Add hydrogen atoms to the protein structures.
-
Assign appropriate protonation states to the amino acid residues at a physiological pH.
-
Perform energy minimization of the protein structures to relieve any steric clashes.
-
Preparation of Ligand Structure
-
Generate this compound Structure: Create a 3D structure of this compound using a molecular modeling software.
-
Ligand Optimization: Perform energy minimization of the this compound structure to obtain a low-energy conformation.
-
Define Torsions: Identify and define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.
Molecular Docking
-
Define the Binding Site: Identify the active site of each enzyme based on the location of the co-crystallized ligand in the original PDB file or from literature reports. Define a grid box around the active site to encompass the binding pocket.
-
Docking Algorithm: Utilize a suitable docking program such as AutoDock, GOLD, or Glide. These programs employ different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the active site.
-
Perform Docking: Dock the prepared this compound molecule into the defined active site of each prepared enzyme structure. Generate a set of possible binding poses.
Analysis and Comparison
-
Scoring: Rank the generated docking poses based on the scoring function of the docking program, which estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.
-
Binding Mode Analysis: Visualize the top-ranked docking poses to analyze the interactions between this compound and the amino acid residues in the active site. Identify key hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
-
Comparative Analysis:
-
Compare the binding energies of this compound with L-rhamnose isomerase from both E. coli and P. stutzeri.
-
Compare the binding mode of this compound in the active sites of the two isomerases to identify similarities and differences in key interactions.
-
Dock this compound into the active site of both wild-type and a rationally designed mutant of L-rhamnulose kinase (based on literature suggesting poor phosphorylation of the this compound product by the wild-type) to predict differences in binding affinity.
-
Summarize the predicted binding energies in a table for easy comparison.
-
Visualizations
This compound Metabolism via the L-Rhamnose Pathway
The following diagram illustrates the enzymatic steps involved in the metabolism of this compound through the L-rhamnose pathway in mutant E. coli.
Caption: Metabolic pathway of this compound in mutant E. coli.
Experimental Workflow for Comparative Docking
This diagram outlines the key steps in performing a comparative molecular docking study.
Caption: Workflow for a comparative molecular docking study.
References
- 1. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for L-Lyxose
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Lyxose, a pentose sugar utilized in various biochemical applications. Adherence to these procedures is vital for maintaining laboratory safety and environmental stewardship.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear chemical-impermeable gloves and a lab coat. |
| Respiratory | Not typically required under normal use with adequate ventilation. |
In the event of a spill, sweep up the solid material, avoiding dust formation, and collect it for disposal as outlined below.
Step-by-Step Disposal Protocol
While this compound is not classified as a hazardous substance, it is crucial to follow a structured disposal process to ensure compliance with institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Initial Assessment: Determine the form of the this compound waste:
-
Unused, pure solid this compound.
-
Aqueous solution of this compound.
-
Contaminated this compound (mixed with hazardous materials).
-
-
Disposal of Solid, Uncontaminated this compound:
-
Place the solid this compound waste in a clearly labeled, sealed container.
-
The label should identify the contents as "Non-hazardous waste: this compound".
-
Dispose of the container in the designated laboratory solid waste stream, as directed by your institution's EHS department.[1] Do not dispose of it in general office trash.[1]
-
-
Disposal of Aqueous Solutions of this compound:
-
Non-hazardous solutions: If the aqueous solution contains only this compound and is not contaminated with any hazardous materials, it can typically be disposed of down the sanitary sewer.
-
Neutralization: Before drain disposal, ensure the pH of the solution is between 5.5 and 9.5.[1]
-
Hazardous solutions: If the solution is contaminated with hazardous materials, it must be collected and disposed of as hazardous liquid waste.[1] Collect the solution in a properly labeled hazardous waste container and follow your institution's procedures for hazardous waste disposal.
-
-
Disposal of Empty Containers:
-
Rinsing: Triple rinse the empty container that held this compound with water.
-
Rinsate Disposal: The rinsate (the water from rinsing) can typically be disposed of down the sanitary sewer.[1]
-
Container Disposal: After thorough rinsing and defacing or removing the original label, the clean, empty container can usually be disposed of in the regular laboratory glass or plastic recycling stream.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these systematic procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research setting.
References
Personal protective equipment for handling L-Lyxose
Essential Safety and Handling Guide for L-Lyxose
This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.
This compound is a monosaccharide and is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, adherence to good industrial hygiene and safety practices is crucial to prevent potential irritation and ensure a safe laboratory environment.[3]
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of safe laboratory practice, primarily to avoid dust inhalation and direct contact with eyes and skin.[4][5]
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or safety glasses. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) |
| Skin Protection | Chemical-resistant, impervious gloves. | EN 374 |
| Lab coat or other suitable protective clothing. | N/A | |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | N/A |
| If dust formation is significant or irritation is experienced, a full-face respirator may be used. | N/A |
Eye and Face Protection Always wear appropriate eye protection, such as safety glasses with side shields or tightly fitting safety goggles. This is to prevent eye contact with this compound powder, which could cause mechanical irritation.
Skin Protection Wear suitable protective clothing, such as a lab coat, to prevent skin exposure. Chemical-resistant gloves that comply with EN 374 standards should be worn to avoid direct contact with the substance.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. However, if handling procedures are likely to generate significant amounts of dust, or if irritation is experienced, additional respiratory protection may be required.
Operational and Disposal Plans
Proper handling and disposal procedures are critical for maintaining a safe laboratory.
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area to minimize dust inhalation.
-
Safe Handling Practices: Avoid contact with skin and eyes. Measures should be taken to prevent the formation of dust and aerosols. Do not ingest the substance.
-
Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. The compound is hygroscopic (tends to absorb moisture from the air), so protection from moisture is important.
Accidental Release Measures
In the event of a spill:
-
Avoid Dust Generation: Prevent the formation of airborne dust.
-
Ventilate the Area: Ensure the spill area is well-ventilated.
-
Use PPE: Wear the personal protective equipment outlined above, including gloves and eye protection.
-
Containment and Cleanup: Carefully sweep or scoop up the spilled material. Place the collected material into a suitable, closed container for disposal.
Disposal
Disposal of this compound and its containers should be conducted in accordance with all applicable local, state, and federal regulations.
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Workflow for selecting Personal Protective Equipment (PPE) for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
